Ramelteon
説明
Structure
3D Structure
特性
IUPAC Name |
N-[2-[(8S)-2,6,7,8-tetrahydro-1H-cyclopenta[e][1]benzofuran-8-yl]ethyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO2/c1-2-15(18)17-9-7-12-4-3-11-5-6-14-13(16(11)12)8-10-19-14/h5-6,12H,2-4,7-10H2,1H3,(H,17,18)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXDSYKOBKBWJQ-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NCCC1CCC2=C1C3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NCC[C@@H]1CCC2=C1C3=C(C=C2)OCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6045951 | |
| Record name | Ramelteon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ramelteon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.64e-02 g/L | |
| Record name | Ramelteon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Crystals from ethyl acetate | |
CAS No. |
196597-26-9 | |
| Record name | Ramelteon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=196597-26-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ramelteon [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0196597269 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ramelteon | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00980 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ramelteon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6045951 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl] propionamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | RAMELTEON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/901AS54I69 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ramelteon | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ramelteon | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015115 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
113-115 °C | |
| Record name | Ramelteon | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7787 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Ramelteon's Mechanism of Action at MT1/MT2 Receptors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the mechanism of action of Ramelteon, a highly selective agonist for the melatonin MT1 and MT2 receptors. The following sections detail the quantitative pharmacology, intricate signaling pathways, and the experimental methodologies used to elucidate its function, offering a valuable resource for professionals in the field of neuroscience and drug development.
Quantitative Pharmacological Profile
This compound exhibits a distinct binding affinity and functional potency at the human MT1 and MT2 receptors, demonstrating a higher affinity for the MT1 receptor subtype. Its pharmacological parameters have been characterized through various in vitro studies, with the key quantitative data summarized below.
| Parameter | MT1 Receptor | MT2 Receptor | Reference |
| Binding Affinity (Ki) | 14.0 pM | 112 pM | [1] |
| Functional Potency (IC50) | 21.2 pM | 53.4 pM | [2] |
Table 1: Quantitative pharmacological data for this compound at human MT1 and MT2 receptors expressed in Chinese hamster ovary (CHO) cells.
Signaling Pathways
This compound's therapeutic effects are primarily mediated through its agonist activity at the MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs). The activation of these receptors initiates downstream signaling cascades that are crucial for regulating sleep and circadian rhythms.
Gαi-Mediated Inhibition of Adenylyl Cyclase
The canonical signaling pathway for both MT1 and MT2 receptors involves coupling to the inhibitory G-protein, Gαi. Upon activation by this compound, the Gαi subunit dissociates and inhibits the activity of adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[1][2] The reduction in cAMP levels influences the activity of protein kinase A (PKA) and other downstream effectors, ultimately modulating neuronal firing in the suprachiasmatic nucleus (SCN), the body's master clock.[3]
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation
In addition to the canonical Gαi pathway, this compound has been shown to induce the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[4] This signaling cascade can be initiated by both MT1 and MT2 receptors and appears to be independent of Gαi, as it is not blocked by pertussis toxin.[5] The activation of ERK1/2 suggests that this compound may also play a role in neuroplasticity and other cellular processes beyond the regulation of sleep.
Key Experimental Protocols
The characterization of this compound's mechanism of action has been achieved through a series of well-defined experimental protocols. The methodologies for the key assays are detailed below.
Radioligand Competition Binding Assay
This assay is employed to determine the binding affinity (Ki) of this compound for the MT1 and MT2 receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from Chinese hamster ovary (CHO) cells stably expressing either the human MT1 or MT2 receptor.
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris-HCl (pH 7.4) containing 5 mM MgCl₂.
-
Competition Reaction: Membranes are incubated with a constant concentration of a radiolabeled ligand, typically 2-[¹²⁵I]iodomelatonin, and varying concentrations of unlabeled this compound.
-
Incubation: The reaction mixture is incubated for 60-120 minutes at 37°C to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/B). The filters are then washed with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Inhibition Assay
This functional assay is used to determine the potency (IC50) of this compound in inhibiting the production of cAMP.
Methodology:
-
Cell Culture: CHO cells stably expressing either the human MT1 or MT2 receptor are cultured to an appropriate confluency.
-
Cell Plating: Cells are seeded into 96- or 384-well plates.
-
Pre-incubation: Cells are often pre-incubated with a phosphodiesterase inhibitor, such as 3-isobutyl-1-methylxanthine (IBMX), to prevent the degradation of cAMP.
-
Compound Addition: Varying concentrations of this compound are added to the cells.
-
Stimulation: Adenylyl cyclase is stimulated with a fixed concentration of forskolin to induce cAMP production.
-
Incubation: The cells are incubated for a defined period, typically 15-30 minutes, at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a commercially available kit, such as a competitive immunoassay with a fluorescent or chemiluminescent readout.
-
Data Analysis: The data are normalized to the forskolin-stimulated response, and a dose-response curve is generated to determine the IC50 value.[6]
GTPγS Binding Assay
This assay measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits upon receptor activation.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells expressing the MT1 or MT2 receptor.
-
Assay Buffer: A typical buffer contains 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and GDP.[7]
-
Reaction Mixture: Membranes are incubated with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
Incubation: The reaction is carried out at 30°C for 60 minutes.[7]
-
Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters to separate bound and free [³⁵S]GTPγS.
-
Washing: Filters are washed with ice-cold buffer.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The agonist-stimulated increase in [³⁵S]GTPγS binding is plotted against the this compound concentration to determine its potency and efficacy.
Western Blot Analysis of ERK Phosphorylation
This technique is used to detect and quantify the phosphorylation of ERK1/2 in response to this compound treatment.
Methodology:
-
Cell Culture and Treatment: Cells expressing MT1 or MT2 receptors are grown and then treated with this compound for various times and concentrations.
-
Cell Lysis: Cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a standard method such as the BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2), typically overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the p-ERK1/2 antibody and re-probed with an antibody for total ERK1/2 to normalize for protein loading.[4]
-
Densitometry Analysis: The intensity of the protein bands is quantified using densitometry software.
References
- 1. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GTPγS Binding Assay for Melatonin Receptors in Mouse Brain Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. 3.4. Western Blotting and Detection [bio-protocol.org]
The Pharmacokinetic and Pharmacodynamic Profile of Ramelteon in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Unlike traditional hypnotics that target the GABAa receptor complex, this compound's mechanism of action is centered on the suprachiasmatic nucleus (SCN), the body's primary circadian pacemaker.[3] This guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, summarizing key data from various animal models and detailing the experimental protocols used in these foundational studies.
Pharmacodynamics: Receptor Binding and Functional Activity
This compound exhibits high affinity and selectivity for the MT1 and MT2 receptors, with agonist activity that is more potent than the endogenous ligand, melatonin.[3]
Receptor Binding Affinity
In vitro studies using Chinese hamster ovary (CHO) cells expressing human melatonin receptors have demonstrated this compound's high affinity for both MT1 and MT2 receptors. Notably, its affinity for the MT3 receptor is considerably lower.[4]
| Receptor Subtype | This compound Kᵢ (pM) | Melatonin Kᵢ (pM) | Reference |
| Human MT1 | 14 | 80 | [4] |
| Human MT2 | 112 | 383 | [4] |
| Hamster MT3 | 2,650,000 | 24,000 | [4] |
Functional Agonist Activity
This compound acts as a full agonist at both MT1 and MT2 receptors, inhibiting forskolin-stimulated cAMP production in a concentration-dependent manner. This functional activity underscores its ability to mimic the effects of endogenous melatonin.[1]
| Receptor Subtype | This compound IC₅₀ (pM) | Melatonin IC₅₀ (pM) | Reference |
| Human MT1 | 21.2 | 77.8 | [1] |
| Human MT2 | 53.4 | 904.0 | [1] |
Signaling Pathway
The binding of this compound to MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs), initiates a signaling cascade that ultimately influences sleep and circadian rhythms. The primary pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
References
- 1. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacotherapy of Insomnia with this compound: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apexbt.com [apexbt.com]
Ramelteon's Impact on the Suprachiasmatic Nucleus and Circadian Rhythm: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the pharmacological effects of Ramelteon on the suprachiasmatic nucleus (SCN), the master circadian pacemaker in mammals. This compound, a highly selective MT1 and MT2 melatonin receptor agonist, offers a targeted approach to treating insomnia by modulating the sleep-wake cycle at its core regulatory hub. This document synthesizes key preclinical and clinical findings, detailing this compound's mechanism of action, its influence on SCN neuronal activity, and its ability to phase-shift circadian rhythms. Experimental protocols, quantitative data, and signaling pathways are presented to offer a comprehensive resource for the scientific community.
Mechanism of Action at the Suprachiasmatic Nucleus
This compound exerts its chronohypnotic effects by mimicking the action of endogenous melatonin in the SCN.[1][2] It selectively binds to and activates two G-protein coupled melatonin receptors, MT1 and MT2, which are densely expressed in the SCN.[3][4][5] This targeted action distinguishes this compound from traditional hypnotic agents that modulate the GABAergic system, resulting in a distinct pharmacological profile with no affinity for GABA, dopamine, serotonin, or opiate receptors.[3][6]
Activation of the MT1 receptor is primarily associated with the inhibition of neuronal firing in the SCN, which attenuates the circadian arousal signal and promotes sleep.[3][7][8][9] The MT2 receptor is predominantly involved in mediating the phase-shifting effects of this compound on the circadian clock, allowing for the re-entrainment of disrupted sleep-wake cycles.[9][10][11][12]
Signaling Pathway
Upon binding to MT1 and MT2 receptors in the SCN, this compound initiates a signaling cascade that ultimately modulates neuronal excitability and gene expression. These receptors are coupled to inhibitory G-proteins (Gi/o). Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[6][13] This reduction in cAMP can influence the activity of protein kinase A (PKA) and downstream transcription factors such as the cAMP response element-binding protein (CREB), which is known to play a role in the regulation of core clock genes.[14][15]
Mechanistically, this compound has been shown to enhance the expression of the clock genes PER2 and CRY1 in the SCN, which can reinforce disrupted feedback loops in the molecular clockwork that governs circadian rhythms.[16]
Quantitative Data
Receptor Binding and Functional Activity
This compound exhibits a high affinity for both MT1 and MT2 receptors, with a greater affinity than endogenous melatonin.[3][6] Its selectivity for these receptors is a key feature of its pharmacological profile.
| Compound | Receptor | Binding Affinity (Ki) | Functional Activity (IC50) | Source |
| This compound | Human MT1 | 14.0 pM | 21.2 pM | [6][13][17] |
| Human MT2 | 112 pM | 53.4 pM | [6][13][17] | |
| Chick Forebrain | 23.1 pM | - | [6] | |
| Hamster Brain MT3 | 2.65 µM | - | [6] | |
| Melatonin | Human MT1 | - | 77.8 pM | [13] |
| Human MT2 | - | 904.0 pM | [13] | |
| Hamster Brain MT3 | 24.1 nM | - | [13] |
Effects on SCN Neuronal Firing and Circadian Phase
In vitro studies using SCN brain slices have demonstrated this compound's potent ability to phase-shift the circadian rhythm of neuronal firing.
| Compound | Concentration | Circadian Time of Administration | Phase Shift in Neuronal Firing Peak | Source |
| This compound | 10 pM | CT10 | +5.6 ± 0.29 h (advance) | [18] |
| 10 pM | CT2 | -3.2 ± 0.12 h (delay) | [18] | |
| Melatonin | 10 pM | CT10 | +2.7 ± 0.15 h (advance) | [18] |
| 10 pM | CT2 | -1.13 ± 0.08 h (delay) | [18] |
Clinical Efficacy in Phase Shifting
Clinical trials in healthy adults have confirmed this compound's ability to facilitate re-entrainment of circadian rhythms after a phase advance.
| Drug/Dose | Duration of Treatment | Phase Shift in Dim Light Melatonin Offset (DLMoff) vs. Placebo | Source |
| This compound 1 mg | 4 days | -88.0 ± 16.6 minutes | [19][20] |
| This compound 2 mg | 4 days | -80.5 ± 14.8 minutes | [19][20] |
| This compound 4 mg | 4 days | -90.5 ± 15.2 minutes | [19][20] |
| This compound 8 mg | 4 days | -27.9 ± 16.4 minutes (not statistically significant) | [19][20] |
| Placebo | 4 days | -7.1 ± 18.6 minutes | [19][20] |
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for human MT1 and MT2 receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing either human MT1 or MT2 receptors are cultured in Eagle's Minimum Essential Medium-α (MEM-α) supplemented with 10% dialyzed fetal bovine serum (dFBS) under a 5% CO2/95% air atmosphere.[17]
-
Membrane Preparation: Cells are harvested at confluence, homogenized in a buffer solution, and centrifuged to isolate the cell membranes containing the receptors.[17]
-
Binding Assay: The membrane homogenate is incubated with a radiolabeled ligand (e.g., 2-[¹²⁵I]iodomelatonin) and varying concentrations of this compound.[17]
-
Incubation and Termination: The mixture is incubated at 25°C for 150 minutes to allow for competitive binding. The reaction is terminated by rapid vacuum filtration through a glass fiber filter to separate bound from free radioligand.[17]
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter. Non-specific binding is determined in the presence of a high concentration of unlabeled melatonin.[17]
-
Data Analysis: The Ki values are calculated from the IC50 values (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound, a selective MT1/MT2 receptor agonist: a novel therapeutic drug for sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound: profile of a new sleep-promoting medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neurochemical properties of this compound (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jcsm.aasm.org [jcsm.aasm.org]
- 8. Effects of the Melatonin MT-1/MT-2 Agonist this compound on Daytime Body Temperature and Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Melatonin and Its Receptors: A New Class of Sleep-Promoting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacotherapy of Insomnia with this compound: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of the Efficacy and Safety of this compound in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jcsm.aasm.org [jcsm.aasm.org]
- 13. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The Melatonin Agonist this compound Induces Duration-Dependent Clock Gene Expression through cAMP Signaling in Pancreatic INS-1 β-Cells | PLOS One [journals.plos.org]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. apexbt.com [apexbt.com]
- 18. Circadian Periods of Sensitivity for this compound on the onset of Running-wheel Activity and the Peak of Suprachiasmatic Nucleus Neuronal Firing Rhythms in C3H/HeN Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Circadian Phase-Shifting Effects of Repeated this compound Administration in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Circadian phase-shifting effects of repeated this compound administration in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
The Neurochemical Profile of Ramelteon: A Selective Melatonin Receptor Agonist
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ramelteon is a selective agonist for the melatonin MT1 and MT2 receptors, approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2] Unlike traditional hypnotic agents that modulate the GABAergic system, this compound's mechanism of action is centered on the regulation of circadian rhythms, mimicking the effects of endogenous melatonin at its G-protein coupled receptors (GPCRs).[3][4] This document provides a comprehensive overview of the neurochemical properties of this compound, including its binding affinity, functional activity, receptor selectivity, and the associated signaling pathways. Detailed experimental protocols for key in vitro assays are also provided to facilitate further research and development.
Data Presentation
Receptor Binding Affinity
This compound exhibits high affinity for both the human MT1 and MT2 receptors, with a notable preference for the MT1 subtype. Its affinity for these receptors is significantly higher than that of endogenous melatonin.[5][6] In contrast, this compound demonstrates very low affinity for the MT3 binding site, which has been identified as the enzyme quinone reductase 2.[5]
| Ligand | Receptor | Organism/Cell Line | Kᵢ (pM) | Reference |
| This compound | MT1 | Human (CHO cells) | 14.0 | [7] |
| MT2 | Human (CHO cells) | 112 | [7] | |
| MT3 | Hamster (Brain) | 2,650,000 | [7] | |
| Melatonin | MT1 | Human (CHO cells) | ~80 | [8] |
| MT2 | Human (CHO cells) | ~383 | [8] | |
| MT3 | Hamster (Brain) | 24,100 | [7] |
Table 1: Binding Affinities (Kᵢ) of this compound and Melatonin for Melatonin Receptors. Kᵢ represents the inhibition constant, with lower values indicating higher binding affinity. Data are compiled from in vitro radioligand binding assays.
Functional Activity
As a full agonist at both MT1 and MT2 receptors, this compound effectively inhibits the forskolin-stimulated production of cyclic adenosine monophosphate (cAMP), a key second messenger in cellular signaling.[5][7] The potency of this compound in functional assays, as indicated by its IC50 values, is considerably greater than that of melatonin.[7]
| Ligand | Receptor | Cell Line | IC₅₀ (pM) | Reference |
| This compound | MT1 | Human (CHO cells) | 21.2 | [7] |
| MT2 | Human (CHO cells) | 53.4 | [7] | |
| Melatonin | MT1 | Human (CHO cells) | 77.8 | [7] |
| MT2 | Human (CHO cells) | 904.0 | [7] |
Table 2: Functional Activity (IC₅₀) of this compound and Melatonin. IC₅₀ represents the half-maximal inhibitory concentration for the inhibition of forskolin-stimulated cAMP production. Lower values indicate greater potency.
Receptor Selectivity
A key neurochemical feature of this compound is its high selectivity for the MT1 and MT2 receptors. Extensive screening has demonstrated that this compound has negligible affinity for a wide range of other central nervous system (CNS) receptors, ion channels, and transporters at concentrations significantly higher than its therapeutic levels.[5][7] This selectivity profile contributes to its favorable side-effect profile, lacking the typical adverse effects associated with GABAergic hypnotics, such as cognitive impairment and dependence.[3][7]
| Receptor/Target Class | Number of Targets Tested | This compound Concentration | Result | Reference |
| G-Protein Coupled Receptors | >100 | 10 µM | No significant binding (>50% inhibition) | [7] |
| Ion Channels | Various | 10 µM | No significant binding (>50% inhibition) | [7] |
| Neurotransmitter Transporters | Various | 10 µM | No significant binding (>50% inhibition) | [7] |
| Enzymes | 54 | 10-1000 µM | No significant effect on activity | [7] |
Table 3: Off-Target Selectivity Profile of this compound.
Signaling Pathways
Activation of the MT1 and MT2 receptors by this compound initiates a cascade of intracellular signaling events primarily through the Gαi/o family of G-proteins.[1][9] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cAMP.[7] The reduction in cAMP levels subsequently modulates the activity of protein kinase A (PKA) and other downstream effectors, ultimately influencing neuronal firing and promoting sleep.[10]
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Radioligand binding methods for membrane preparations and intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Preferential formation of MT1/MT2 melatonin receptor heterodimers with distinct ligand interaction properties compared with MT2 homodimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Actin paracrystal induction by forskolin and by db-cAMP in CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramelteon: A Technical Guide to its Binding Affinity and Selectivity for Melatonin Receptors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of ramelteon's interaction with melatonin receptors MT1 and MT2. This compound, a highly selective MT1/MT2 receptor agonist, is a key therapeutic agent for insomnia characterized by difficulty with sleep onset. This document consolidates quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways to serve as a comprehensive resource for the scientific community.
Quantitative Analysis of Binding Affinity and Functional Activity
This compound exhibits a high binding affinity for both human MT1 and MT2 receptors, with a notable selectivity for the MT1 subtype. Its affinity for these receptors is significantly greater than that of endogenous melatonin.[1][2] The following tables summarize the key quantitative metrics for this compound's interaction with melatonin receptors, compiled from in vitro studies.
Table 1: Binding Affinity (Ki) of this compound and Melatonin for Melatonin Receptors
| Compound | Receptor Subtype | Ki (pM) | Source Organism | Experimental System | Reference(s) |
| This compound | Human MT1 | 14.0 | Human | CHO Cells | [1] |
| Human MT2 | 112 | Human | CHO Cells | [1] | |
| Hamster MT3 | 2,650,000 | Hamster | Brain Tissue | [1] | |
| Melatonin | Human MT1 | 80 | Human | CHO Cells | [2] |
| Human MT2 | 383 | Human | CHO Cells | [2] | |
| Hamster MT3 | 24,100 | Hamster | Brain Tissue | [1] |
Lower Ki values indicate higher binding affinity.
Table 2: Functional Activity (IC50) of this compound and Melatonin
| Compound | Receptor Subtype | IC50 (pM) for cAMP Inhibition | Source Organism | Experimental System | Reference(s) |
| This compound | Human MT1 | 21.2 | Human | CHO Cells | [3] |
| Human MT2 | 53.4 | Human | CHO Cells | [3] | |
| Melatonin | Human MT1 | 77.8 | Human | CHO Cells | [3] |
| Human MT2 | 904.0 | Human | CHO Cells | [3] |
IC50 values represent the concentration of the compound required to inhibit 50% of the forskolin-stimulated cAMP production. A lower IC50 value indicates greater potency.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize this compound's binding affinity and functional activity at melatonin receptors. These protocols are synthesized from established methods in the field.
Competitive Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound (this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
Objective: To determine the Ki of this compound for MT1 and MT2 receptors.
Materials:
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors.
-
Radioligand: [³H]-melatonin or 2-[¹²⁵I]-iodomelatonin.
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of unlabeled melatonin (e.g., 1 µM).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture CHO-hMT1 or CHO-hMT2 cells to confluence.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add assay buffer, a fixed concentration of radioligand (typically at or near its Kd), and the membrane preparation.
-
Non-specific Binding: Add a high concentration of unlabeled melatonin, the same fixed concentration of radioligand, and the membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound, the same fixed concentration of radioligand, and the membrane preparation.
-
-
Incubation:
-
Incubate the plate at 37°C for 60-120 minutes to allow the binding to reach equilibrium.
-
-
Filtration:
-
Rapidly terminate the incubation by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Quantification:
-
Dry the filters and place them in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value from the curve using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
References
Preclinical Pharmacology of Ramelteon: A Selective MT1/MT2 Receptor Agonist for Sleep Disorders
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Ramelteon is a novel hypnotic agent approved for the treatment of insomnia, particularly difficulties with sleep onset.[1][2][3] Unlike traditional sedative-hypnotics that modulate the gamma-aminobutyric acid (GABA) receptor complex, this compound represents a distinct therapeutic class, acting as a selective agonist for melatonin receptors MT1 and MT2.[2][4][5] These receptors are concentrated in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker.[1][2][6] By mimicking the effects of endogenous melatonin at these key receptors, this compound promotes sleep and helps regulate the sleep-wake cycle.[1][7] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, receptor binding profile, in vitro and in vivo efficacy, and the experimental methodologies used in its evaluation.
Mechanism of Action: Targeting the Circadian Master Clock
This compound's therapeutic effect is derived from its high-affinity agonism at the MT1 and MT2 melatonin receptors located within the SCN.[6][7] The activation of these G protein-coupled receptors (GPCRs) is believed to mediate the sleep-promoting effects of endogenous melatonin.
-
MT1 Receptor Activation: Agonism of the MT1 receptor is thought to preferentially induce sleepiness and regulate REM sleep.[8][9]
-
MT2 Receptor Activation: Activation of the MT2 receptor is believed to play a greater role in modulating and phase-shifting the circadian rhythm, influencing non-REM (NREM) sleep.[8]
By binding to these receptors, this compound mimics the natural signal of darkness provided by melatonin, which suppresses the wake-promoting signals from the SCN, thereby facilitating the transition to sleep.[1][2] This mechanism contrasts sharply with GABAergic hypnotics, which cause generalized central nervous system depression.[2] The activation of MT1 and MT2 receptors by this compound initiates a downstream signaling cascade that inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][10]
Quantitative Pharmacology: Receptor Binding and Functional Activity
In vitro studies have consistently demonstrated this compound's high affinity and selectivity for MT1 and MT2 receptors, with significantly greater affinity than endogenous melatonin.[2][4][6] It shows negligible affinity for a wide array of other CNS receptors, including those for benzodiazepines, dopamine, serotonin, and opiates, which accounts for its favorable side-effect profile.[2][7][11]
Data Presentation
Table 1: Receptor Binding Affinity (Ki) of this compound vs. Melatonin
| Compound | Receptor | Ki Value | Source |
|---|---|---|---|
| This compound | Human MT1 | 14.0 pM | [10][12][13] |
| Human MT2 | 45 - 112 pM | [10][12][13] | |
| MT3 (Quinone Reductase 2) | 2.65 µM | [4][10] | |
| Melatonin | Human MT1 | ~51 pM (pKi 9.29) | [14] |
| Human MT2 | ~46 pM (pKi 9.34) | [14] |
| | MT3 (Quinone Reductase 2) | 24.1 nM |[4] |
Table 2: In Vitro Functional Activity (IC50) of this compound vs. Melatonin
| Compound | Receptor | Assay | IC50 Value | Source |
|---|---|---|---|---|
| This compound | Human MT1 | cAMP Inhibition | 21.2 pM | [4][10] |
| Human MT2 | cAMP Inhibition | 53.4 pM | [4][10] | |
| Melatonin | Human MT1 | cAMP Inhibition | 77.8 pM | [4] |
| | Human MT2 | cAMP Inhibition | 904.0 pM |[4] |
Experimental Protocols
The preclinical evaluation of this compound involved a series of standardized in vitro and in vivo assays to characterize its pharmacological profile.
In Vitro Receptor Binding Assays
The binding affinity of this compound for melatonin receptors was determined using competitive radioligand binding assays.[14][15]
-
Objective: To determine the dissociation constant (Ki) of this compound for MT1 and MT2 receptors.
-
Preparation: Membrane homogenates were prepared from Chinese Hamster Ovary (CHO) cells stably expressing recombinant human MT1 or MT2 receptors.[4][10]
-
Procedure:
-
A fixed concentration of a high-affinity radioligand (e.g., 2-[125I]iodomelatonin) is incubated with the receptor-containing membrane preparation.
-
Increasing concentrations of unlabeled this compound are added to compete for binding with the radioligand.
-
Following incubation to equilibrium, receptor-bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters, trapping the membranes.[16]
-
The radioactivity trapped on the filters is quantified using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vitro Functional Assays (cAMP Inhibition)
The agonist activity of this compound was quantified by its ability to inhibit forskolin-stimulated cAMP production.[4][10]
-
Objective: To determine the potency (IC50) of this compound in activating the Gi-coupled signaling pathway.
-
Preparation: Whole CHO cells expressing human MT1 or MT2 receptors are used.[4]
-
Procedure:
-
Cells are pre-incubated with various concentrations of this compound.
-
Adenylyl cyclase is then stimulated with a fixed concentration of forskolin to induce cAMP production.
-
The reaction is stopped, and cells are lysed.
-
The intracellular concentration of cAMP is measured, typically using a competitive immunoassay (e.g., ELISA).
-
The IC50 value is calculated as the concentration of this compound that causes a 50% reduction in forskolin-stimulated cAMP levels.[4]
-
In Vivo Sleep Studies (Polysomnography)
The sleep-promoting effects of this compound were evaluated in various animal models using polysomnography (PSG), the gold standard for sleep assessment.[4][17]
-
Objective: To assess the effects of this compound on sleep architecture, including sleep latency, duration of sleep stages, and sleep consolidation.
-
Animal Models: Freely moving cats, macaque monkeys, and rats have been used.[4][11][14]
-
Procedure:
-
Surgical Implantation: Animals are surgically implanted with telemetric transmitters for chronic recording of electroencephalogram (EEG) from cortical electrodes and electromyogram (EMG) from neck muscle electrodes.[14][15][18]
-
Acclimation: Animals are allowed to recover from surgery and are acclimated to the recording chambers and tethered recording setup.
-
Dosing & Recording: this compound or vehicle is administered (typically orally or via intraperitoneal injection) at a specific time (e.g., during the active/dark phase for nocturnal rodents).[14][15] EEG and EMG are continuously recorded for several hours post-dosing.
-
Sleep Scoring: The recorded data is segmented into epochs (e.g., 10-30 seconds) and semi-automatically or manually scored as Wake, NREM sleep, or REM sleep based on standard criteria for EEG frequency/amplitude and EMG tone.[14][19]
-
Data Analysis: Key sleep parameters are quantified, including latency to persistent sleep, total time spent in each state, number and duration of sleep/wake bouts, and EEG power spectral analysis.[14]
-
In Vivo Preclinical Efficacy
Preclinical studies in various animal models confirmed the sleep-promoting effects of this compound. It consistently demonstrated an ability to reduce sleep latency and increase sleep duration without significantly altering natural sleep architecture, unlike many GABAergic agents.[4][14]
Table 3: Summary of In Vivo Efficacy in Animal Models
| Animal Model | Doses (Oral) | Key Findings | Source |
|---|---|---|---|
| Cat | 0.001 - 0.1 mg/kg | Significantly decreased wakefulness and increased SWS and REM sleep. Effects lasted up to 6 hours. Reduced latency to SWS from 60 min (vehicle) to 24 min (0.1 mg/kg). | [4][11][17] |
| Macaque Monkey | 0.03 - 0.3 mg/kg | Significantly increased total sleep duration and decreased latency to the onset of both light and slow-wave sleep. | [4] |
| Rat | 10 mg/kg (i.p.) | Significantly decreased latency to NREM sleep onset (26.8 min vs. 46.6 min for vehicle). Produced a short-lasting increase in NREM duration without altering EEG power spectra. |[14][15] |
Preclinical Pharmacokinetics and Metabolism
This compound is rapidly absorbed but undergoes extensive first-pass metabolism, resulting in low absolute bioavailability.[4][7]
-
Metabolism: It is metabolized primarily in the liver by cytochrome P450 enzymes, with CYP1A2 being the major isozyme involved, and minor contributions from the CYP2C subfamily and CYP3A4.[4][20] The main metabolic pathways are oxidation (hydroxylation and carboxylation).[4][21]
-
Metabolites: The principal active metabolite is M-II, formed through hydroxylation. While M-II circulates at higher concentrations than the parent drug, it is significantly less potent, with about one-fifth to one-tenth the binding affinity and 17- to 25-fold lower functional potency than this compound.[4][22]
-
Half-Life: The elimination half-life of this compound is short, approximately 1-2.6 hours.[4][9]
Preclinical Safety and Selectivity
A key feature of this compound's preclinical profile is its high selectivity and favorable safety.
-
Receptor Selectivity: As noted, this compound demonstrates high selectivity for MT1/MT2 receptors with no meaningful affinity for a broad panel of over 50 other receptors, transporters, and enzymes, minimizing off-target effects.[4][23]
-
Abuse Potential: In animal models, this compound showed no evidence of reinforcing/rewarding properties, physical dependence, or abuse liability, which is consistent with its unique, non-GABAergic mechanism of action.[11][24]
-
Cognitive and Motor Effects: Unlike traditional hypnotics, preclinical studies in cats and monkeys showed that this compound did not cause significant learning, memory, or motor coordination impairment.[4][24]
Conclusion
The preclinical pharmacological profile of this compound establishes it as a highly selective, high-affinity MT1/MT2 receptor agonist. Its mechanism of action, centered on the suprachiasmatic nucleus, represents a targeted, chronobiotic approach to treating insomnia. In vitro data confirm its potency and selectivity, while in vivo studies in multiple animal species demonstrate its efficacy in promoting sleep without the adverse effects on sleep architecture, cognitive function, or abuse potential commonly associated with GABA-receptor modulators. This robust preclinical foundation underscores its unique position in the pharmacotherapy of sleep disorders.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacotherapy of Insomnia with this compound: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: profile of a new sleep-promoting medication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. droracle.ai [droracle.ai]
- 8. immune-system-research.com [immune-system-research.com]
- 9. medicine.com [medicine.com]
- 10. apexbt.com [apexbt.com]
- 11. dovepress.com [dovepress.com]
- 12. This compound | CAS#:196597-26-9 | Chemsrc [chemsrc.com]
- 13. mdpi.com [mdpi.com]
- 14. physoc.org [physoc.org]
- 15. Acute sleep-promoting action of the melatonin agonist, this compound, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. researchgate.net [researchgate.net]
- 18. insidescientific.com [insidescientific.com]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. accessdata.fda.gov [accessdata.fda.gov]
- 23. Evaluation of the Efficacy and Safety of this compound in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. alzdiscovery.org [alzdiscovery.org]
Investigating Ramelteon's potential for non-insomnia therapeutic applications
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Ramelteon, a highly selective melatonin receptor agonist, is currently approved for the treatment of insomnia characterized by difficulty with sleep onset.[1][2][3] Its unique mechanism of action, targeting the MT1 and MT2 receptors in the suprachiasmatic nucleus, distinguishes it from traditional hypnotics that modulate the GABA receptor complex.[4][5][6] This distinct pharmacological profile, characterized by a lack of abuse potential and minimal next-day residual effects, has prompted significant interest in its therapeutic potential beyond sleep disorders.[5][7] This technical guide provides a comprehensive overview of the existing preclinical and clinical evidence supporting the exploration of this compound for non-insomnia applications, including anxiety, mood disorders, and neuroprotection. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.
Core Mechanism of Action and Pharmacology
This compound is a tricyclic analog of melatonin that acts as a potent agonist at the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN), the body's master clock.[4][8] The activation of these G-protein coupled receptors is believed to contribute to its sleep-promoting properties by regulating the circadian rhythm.[8] this compound exhibits a higher affinity for MT1 and MT2 receptors compared to endogenous melatonin.[5][8] Unlike other sedative-hypnotics, it has no significant affinity for GABA receptors, or receptors for serotonin, dopamine, opioids, and other neuropeptides.[4][5]
The primary signaling pathway initiated by this compound binding to MT1 and MT2 receptors involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4][9]
Receptor Binding and Functional Activity
Preclinical studies have extensively characterized this compound's binding affinity and functional activity at melatonin receptors. The following table summarizes key quantitative data from in vitro assays.
| Parameter | MT1 Receptor | MT2 Receptor | Reference |
| Binding Affinity (Ki) | 14.0 pM | 112 pM | [9] |
| Functional Activity (IC50 for cAMP inhibition) | 21.2 pM | 53.4 pM | [4] |
Table 1: this compound Receptor Binding Affinity and Functional Activity
Pharmacokinetics
| Parameter | Value | Reference |
| Bioavailability | 1.8% | [8] |
| Protein Binding | 82% | [8] |
| Metabolism | Primarily via CYP1A2 | [8] |
| Elimination Half-life | 1-2.6 hours | [8] |
Table 2: Pharmacokinetic Properties of this compound
Potential Non-Insomnia Therapeutic Applications
Emerging research suggests that this compound's modulation of melatonin receptor signaling could have therapeutic benefits in a range of conditions beyond insomnia.
Anxiolytic Effects
Preclinical studies have investigated the potential anxiolytic properties of this compound. While this compound as a standalone treatment did not consistently demonstrate anxiolytic effects in rat models, a combination of this compound (1 mg/kg) and a low dose of diazepam (0.5 mg/kg) produced an anxiolytic effect.[10][11] This suggests a potential synergistic interaction that warrants further investigation.
Experimental Protocol: Evaluation of Anxiolytic Effects in Rats
-
Animal Model: Sprague Dawley rats.[11]
-
Anxiety Models: Elevated plus maze (EPM), light-dark box (LDB), hole board test (HBT), and open field test (OFT).[11]
-
Drug Administration: this compound (0.25, 0.5, and 1 mg/kg) and diazepam (0.5 and 1 mg/kg) were administered orally.[11]
-
Procedure: The anxiolytic effects were evaluated 30 minutes after drug administration in the respective anxiety models.[11]
-
Outcome Measures: Parameters such as time spent in open arms (EPM), time spent in the light compartment (LDB), number of head dips (HBT), and activity in the center of the arena (OFT) were measured.[11]
Mood Disorders
The link between circadian rhythm disruption and mood disorders has led to the investigation of this compound's potential in this area. A meta-analysis of double-blind, randomized, placebo-controlled trials suggested that this compound might prevent relapse due to depression in patients with bipolar disorder.[12][13] Another study in patients with seasonal affective disorder (SAD) is exploring whether this compound can improve depressive symptoms by resynchronizing the SCN.[14]
Clinical Trial Protocol: this compound for Bipolar Disorder
-
Study Design: A systematic review and meta-analysis of double-blind, randomized, placebo-controlled trials.[12]
-
Participants: Patients with clinically stable bipolar I disorder.[12]
-
Intervention: this compound (oral administration, with one study using a sublingual formulation).[12]
-
Primary Outcome: Relapse rate due to depression, mania/hypomania, or mixed episodes.[12]
-
Secondary Outcomes: Pittsburgh Sleep Quality Index (PSQI) scores, depression scale scores, and Quality of Life Enjoyment and Satisfaction Questionnaire – Short Form (Q-LES-Q-SF) scores.[12]
Neuroprotection
Recent preclinical studies have highlighted the neuroprotective potential of this compound in models of ischemic stroke and Parkinson's disease.
In a mouse model of acute focal cerebral ischemia, oral administration of this compound (3.0 mg/kg) significantly attenuated ischemic injury, even when administered 4 hours after the onset of ischemia.[15] This neuroprotective effect was found to be mediated through the inhibition of autophagy via the AMPK/mTOR signaling pathway.[15][16] Further research has indicated that this compound's neuroprotection in ischemic stroke is mediated by the MT1 receptor and involves the activation of the Nrf2/HO-1 pathway and inhibition of mitochondrial and autophagic death pathways.[17]
In a mouse model of Parkinson's disease, this compound was shown to inhibit neuroinflammation through the NF-κB pathway, leading to neuroprotective effects.[18]
Experimental Protocol: this compound in a Mouse Model of Ischemic Stroke
-
Animal Model: Mice subjected to middle cerebral artery occlusion (MCAO) to induce acute focal cerebral ischemia.[15]
-
Drug Administration: Oral administration of this compound (3.0 mg/kg).[15]
-
Procedure: this compound was administered at various time points, including after the onset of ischemia.[15]
-
Outcome Measures: Infarct volume, neurological deficit scores, and markers of autophagy (e.g., AMPK, mTOR).[15]
-
Mechanism of Action Investigation: Use of a specific MT antagonist (4-P-PDOT) and an autophagy activator (rapamycin) to confirm the role of melatonin receptors and autophagy.[15][16]
Signaling Pathways and Experimental Workflows
This compound's Core Signaling Pathway
The primary mechanism of action of this compound involves the activation of MT1 and MT2 receptors, which are coupled to inhibitory G-proteins (Gi). This leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cAMP levels.
Caption: this compound's core signaling pathway via MT1/MT2 receptors.
Neuroprotective Signaling Pathways
In the context of neuroprotection, this compound has been shown to modulate additional signaling pathways.
Caption: this compound's neuroprotective signaling pathways.
Experimental Workflow for Preclinical Anxiolytic Studies
The following diagram illustrates a typical workflow for investigating the anxiolytic effects of this compound in a preclinical setting.
Caption: Preclinical workflow for anxiolytic studies.
Conclusion and Future Directions
The evidence presented in this technical guide underscores the significant potential of this compound as a therapeutic agent beyond its current indication for insomnia. Its unique mechanism of action, favorable safety profile, and emerging preclinical and clinical data in anxiety, mood disorders, and neuroprotection provide a strong rationale for continued investigation.
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying this compound's effects in non-insomnia models, particularly the downstream targets of its signaling pathways.
-
Conducting well-designed, large-scale clinical trials to definitively establish the efficacy and safety of this compound for these new indications.
-
Exploring the potential of combination therapies , such as the observed synergy with diazepam for anxiolytic effects.
-
Investigating the therapeutic utility of this compound in other neurological and psychiatric disorders where circadian rhythm disruption is a key pathophysiological feature.
The continued exploration of this compound's therapeutic potential holds the promise of novel treatment strategies for a range of challenging medical conditions. This guide serves as a foundational resource to aid researchers and drug development professionals in this important endeavor.
References
- 1. drugs.com [drugs.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. takeda.com [takeda.com]
- 4. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacology of this compound, a selective MT1/MT2 receptor agonist: a novel therapeutic drug for sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacotherapy of Insomnia with this compound: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. Neurochemical properties of this compound (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of the Anxiolytic Effect of this compound in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Melatonin receptor agonists—this compound and melatonin—for bipolar disorder: a systematic review and meta-analysis of double-blind, randomized, placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound in the Treatment of Sleep and Mood in Patients With Seasonal Affective Disorder | Clinical Research Trial Listing [centerwatch.com]
- 15. Melatonin receptor agonist this compound attenuates mouse acute and chronic ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The MT1 receptor as the target of this compound neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. JSM Central || Article Info [jsmcentral.org]
Ramelteon's Impact on Sleep Architecture in Animal Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the preclinical data on ramelteon's effects on the sleep architecture of various animal models. This compound, a selective melatonin receptor agonist, has been the subject of numerous studies to elucidate its hypnotic properties and mechanism of action. This document synthesizes quantitative data, details experimental methodologies, and visualizes key pathways to offer a comprehensive resource for professionals in sleep research and drug development.
Introduction
This compound is a hypnotic agent that selectively targets the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.[1][2] Unlike traditional hypnotics that often modulate the GABA-A receptor complex, this compound's mechanism of action is analogous to that of endogenous melatonin, promoting sleep by regulating the circadian rhythm.[3][4] This unique mechanism suggests a favorable profile concerning sleep architecture, with a lower likelihood of the disruptions commonly associated with other sleep aids.[5][6] This guide delves into the preclinical evidence from animal studies that substantiates these claims.
Quantitative Impact on Sleep Parameters
The following tables summarize the significant quantitative findings from key animal studies investigating the effects of this compound on sleep architecture.
Table 1: Effects of this compound on Sleep Architecture in Cats
| Dose (mg/kg, p.o.) | Change in Wakefulness | Change in Slow-Wave Sleep (SWS) | Change in REM Sleep | Study Reference |
| 0.001 | Significantly decreased | Significantly increased | No significant change | [5][7][8] |
| 0.01 | Significantly decreased | Significantly increased | No significant change | [5][7][8] |
| 0.1 | Significantly decreased | Significantly increased | Significantly increased | [5][7][8] |
Table 2: Effects of this compound on Sleep Architecture in Monkeys
| Dose (mg/kg, p.o.) | Change in Sleep Latency | Change in Total Sleep Time | Study Reference |
| 0.03 | Significantly shortened | Significantly increased | [2][9] |
| 0.3 | Significantly shortened | Significantly increased | [2][9] |
Table 3: Effects of this compound on Sleep Architecture in Rats
| Dose (mg/kg, i.p.) | Change in NREM Sleep Latency | Change in NREM Sleep Duration | Change in REM Sleep | Study Reference | | :--- | :--- | :--- | :--- | | 10 | Significantly reduced | Short-lasting increase | No significant change |[6][10] |
Detailed Experimental Protocols
The methodologies employed in these animal studies are critical for the interpretation of the presented data. A generalized experimental protocol is outlined below.
Animal Models
Studies have utilized various animal models, including freely moving cats, rhesus monkeys, and rats.[5][9][10] Animals are typically housed in controlled environments with regulated light-dark cycles to ensure baseline circadian rhythms are established.[11]
Surgical Implantation of Electrodes
For the recording of sleep-wake states, animals undergo surgical implantation of electrodes for electroencephalography (EEG) and electromyography (EMG).[12][13]
-
EEG Electrodes: Stainless steel screws are implanted into the skull over specific cortical areas (e.g., frontal and parietal cortices) to record brain electrical activity.
-
EMG Electrodes: Teflon-coated stainless-steel wires are inserted into the neck musculature to monitor muscle tone.
A recovery period of at least one week is allowed post-surgery before the commencement of experiments.[4]
Drug Administration
This compound is typically administered orally (p.o.) or intraperitoneally (i.p.).[2][5][10] A vehicle control (e.g., a methylcellulose solution) is used in placebo-controlled, crossover study designs.[5][8]
Polysomnographic Recording and Analysis
Following drug or vehicle administration, EEG and EMG data are continuously recorded for a specified period (e.g., 6-24 hours).[4][5] The recorded signals are amplified, filtered, and digitized for analysis. Sleep-wake stages are scored in epochs (e.g., 10-30 seconds) and classified as:
-
Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.
-
Non-REM (NREM) Sleep / Slow-Wave Sleep (SWS): Characterized by high-amplitude, low-frequency (delta waves) EEG and reduced EMG activity.
-
REM Sleep: Characterized by low-amplitude, mixed-frequency EEG with prominent theta waves and muscle atonia (minimal EMG activity).[12][13]
Visualizing Key Processes
This compound's Signaling Pathway
This compound exerts its effects by activating MT1 and MT2 receptors, which are G-protein coupled receptors. This activation initiates a signaling cascade that ultimately leads to the inhibition of adenylyl cyclase and a reduction in intracellular cyclic AMP (cAMP) levels.[1]
Figure 1. Signaling pathway of this compound via MT1/MT2 receptors.
Experimental Workflow
The following diagram illustrates a typical workflow for an animal study investigating the effects of this compound on sleep architecture.
Figure 2. Typical experimental workflow for this compound sleep studies.
Conclusion
The preclinical data from animal studies consistently demonstrate that this compound effectively promotes sleep, primarily by reducing sleep latency and increasing total sleep time. Notably, these effects are achieved without significant alterations to the natural sleep architecture, particularly at lower to moderate doses. The underlying mechanism, centered on the activation of MT1/MT2 receptors and the subsequent modulation of circadian rhythms, distinguishes this compound from traditional hypnotics. This compilation of quantitative data, detailed methodologies, and visual representations provides a robust foundation for researchers and professionals in the ongoing development and understanding of novel sleep therapeutics.
References
- 1. jove.com [jove.com]
- 2. Effects of this compound (TAK-375) on nocturnal sleep in freely moving monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ndineuroscience.com [ndineuroscience.com]
- 5. Evaluation of the Anxiolytic Effect of this compound in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acute sleep-promoting action of the melatonin agonist, this compound, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. apexbt.com [apexbt.com]
- 11. Animal Care Practices in Experiments on Biological Rhythms and Sleep: Report of the Joint Task Force of the Society for Research on Biological Rhythms and the Sleep Research Society - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polygraphic Recording Procedure for Measuring Sleep in Mice [jove.com]
- 13. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
The Chronobiotic Revolution: Ramelteon's Precision Targeting of the Sleep-Wake Cycle
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Ramelteon represents a paradigm shift in the management of insomnia, moving beyond generalized central nervous system depression to a targeted modulation of the core circadian pacemaker. As a selective agonist for the melatonin MT1 and MT2 receptors, this compound leverages the endogenous sleep-regulating pathways to promote sleep onset. This technical guide provides an in-depth exploration of this compound's mechanism of action, a comprehensive summary of its quantitative pharmacological and clinical data, and detailed experimental protocols relevant to its study. Visualizations of its signaling pathway, a representative clinical trial workflow, and its logical integration into the sleep-wake regulatory network are provided to facilitate a deeper understanding for researchers, scientists, and drug development professionals.
Introduction: The Circadian Basis of Sleep and the Advent of this compound
The sleep-wake cycle is a fundamental circadian rhythm orchestrated by the suprachiasmatic nucleus (SCN) of the hypothalamus, often referred to as the body's "master clock".[1][2][3] This internal pacemaker is synchronized with the 24-hour light-dark cycle, primarily through the nocturnal secretion of melatonin from the pineal gland.[1] Melatonin acts on specific receptors within the SCN to regulate sleep-wake timing.[1][4] Traditional hypnotics primarily induce sleep through broad inhibition of the central nervous system, often by modulating the GABA-A receptor complex.[5][6] In contrast, this compound is a "chronohypnotic" that selectively targets the melatonin receptors, MT1 and MT2, mimicking the natural sleep-promoting actions of endogenous melatonin.[7][8] This targeted mechanism offers a novel therapeutic approach for insomnia, particularly difficulties with sleep onset, with a distinct safety and tolerability profile.[1][9] this compound is not classified as a scheduled drug by the US Drug Enforcement Agency (DEA), highlighting its low potential for abuse.[5]
Mechanism of Action: Selective Agonism at MT1 and MT2 Receptors
This compound's therapeutic effect is mediated by its high-affinity binding to and activation of the MT1 and MT2 melatonin receptors, which are G-protein coupled receptors located predominantly in the SCN.[1][6][7]
-
MT1 Receptor Activation: The activation of MT1 receptors is primarily associated with the inhibition of neuronal firing in the SCN, leading to a dampening of the wake-promoting signals and facilitating the transition to sleep.[5][7] This action is thought to directly promote sleep onset.[9]
-
MT2 Receptor Activation: The activation of MT2 receptors is linked to the phase-shifting properties of the circadian clock.[7] By influencing the timing of the SCN's electrical activity, MT2 agonism can help to realign a disrupted sleep-wake cycle with the desired schedule.[10][11]
This compound exhibits a higher affinity for both MT1 and MT2 receptors compared to endogenous melatonin.[5][12] Importantly, it shows negligible affinity for a wide range of other CNS receptors, including those for benzodiazepines, dopamine, opiates, and serotonin, which contributes to its favorable side-effect profile.[5][12] The activation of these receptors by this compound leads to the inhibition of adenylate cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[7][13]
Quantitative Pharmacology and Clinical Efficacy
The pharmacological and clinical profile of this compound has been extensively characterized through a series of preclinical and clinical investigations. The following tables summarize key quantitative data.
Table 1: Receptor Binding Affinity and Functional Activity
| Parameter | This compound | Melatonin | Reference |
| Binding Affinity (Ki, pM) | |||
| Human MT1 Receptor | 14.0 | 80 | [12][14] |
| Human MT2 Receptor | 112 | 383 | [12][14] |
| Hamster MT3 Binding Site | 2,650,000 | 24,100 | [12] |
| Functional Activity (IC50, pM) | |||
| Inhibition of cAMP (MT1) | 21.2 | 77.8 | [7] |
| Inhibition of cAMP (MT2) | 53.4 | 904.0 | [7] |
Table 2: Pharmacokinetic Properties of this compound (8 mg dose)
| Parameter | Value | Reference |
| Absorption | ||
| Time to Peak Concentration (Tmax) | ~0.75 hours (fasted) | [15][16] |
| Absolute Bioavailability | 1.8% (due to extensive first-pass metabolism) | [15][17] |
| Effect of High-Fat Meal | Tmax delayed, Cmax reduced, AUC increased | [15] |
| Distribution | ||
| Protein Binding | ~82% (primarily to albumin) | [16][17] |
| Metabolism | ||
| Primary Metabolizing Enzyme | CYP1A2 (major), CYP2C and CYP3A4 (minor) | [16][18] |
| Active Metabolite | M-II (20- to 100-fold higher exposure than parent drug) | [17][19] |
| Elimination | ||
| Elimination Half-Life (this compound) | 1 - 2.6 hours | [6][17] |
| Elimination Half-Life (M-II) | 2 - 5 hours | [17] |
| Route of Excretion | ~84% in urine, ~4% in feces | [16][17] |
Table 3: Clinical Efficacy in Adults with Chronic Insomnia (Polysomnography Data)
| Study Endpoint | This compound 8 mg | Placebo | p-value | Reference |
| Latency to Persistent Sleep (LPS) at Week 1 | ||||
| Zammit et al., 2007 | 32.2 min | 47.9 min | <0.001 | [20] |
| Pooled Analysis (Nights 1 & 2) | 30.2 min | 43.3 min | <0.001 | [21] |
| Total Sleep Time (TST) at Week 1 | ||||
| Zammit et al., 2007 | Significantly longer than placebo | <0.001 | [20] | |
| Wake After Sleep Onset (WASO) | ||||
| Zammit et al., 2007 | Not significantly different from placebo | [20] | ||
| Number of Awakenings | ||||
| Zammit et al., 2007 | Not significantly different from placebo | [20] |
Table 4: Subjective Sleep Parameters in Older Adults with Chronic Insomnia (5-week study)
| Study Endpoint | This compound 4 mg | This compound 8 mg | Placebo | p-value (vs. Placebo) | Reference |
| Subjective Sleep Latency (min) - Week 1 | 70.2 | 70.2 | 78.5 | 0.008 (both doses) | [22] |
| Subjective Sleep Latency (min) - Week 5 | 63.4 | 57.7 | 70.6 | 0.028 (4mg), <0.001 (8mg) | [22] |
| Subjective Total Sleep Time (min) - Week 1 | 324.6 | - | 313.9 | 0.004 | [22] |
Detailed Experimental Protocols
Melatonin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of compounds for the MT1 and MT2 receptors.
Materials:
-
Cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing human recombinant MT1 or MT2 receptors.[12]
-
Binding buffer: Tris-HCl buffer containing appropriate salts (e.g., MgCl₂).
-
Non-specific binding control: High concentration of unlabeled melatonin (e.g., 10 µM).[25]
-
Test compound (this compound) at various concentrations.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize CHO cells expressing the target receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the binding buffer to a specific protein concentration.
-
Assay Setup: In a 96-well plate, combine the cell membrane preparation, a fixed concentration of 2-[¹²⁵I]-iodomelatonin, and varying concentrations of the test compound (this compound) or unlabeled melatonin for the standard curve.
-
Incubation: Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 60 minutes) to allow binding to reach equilibrium.[26]
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of the compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Assessment of Sleep Onset Latency in a Clinical Trial
This protocol outlines the methodology for objectively measuring Latency to Persistent Sleep (LPS) using polysomnography (PSG) in a clinical trial for insomnia.
Patient Population:
-
Adults diagnosed with chronic primary insomnia according to DSM-IV-TR criteria.[20]
-
Inclusion criteria may specify a minimum subjective sleep latency (e.g., ≥ 45 minutes) and a maximum subjective total sleep time (e.g., ≤ 6.5 hours).[27]
Study Design:
-
A randomized, double-blind, placebo-controlled, parallel-group study design is typically employed.[20][22]
-
Following a screening and placebo run-in period, subjects are randomized to receive this compound (e.g., 8 mg) or placebo nightly for a specified duration (e.g., 35 nights).[22]
Data Collection (Polysomnography):
-
Instrumentation: Subjects are fitted with electrodes to monitor electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) of the chin.
-
Recording: Continuous PSG recordings are performed in a sleep laboratory on specific nights of the trial (e.g., Nights 1, 2, and at the end of subsequent weeks).[20]
-
Sleep Staging: The PSG recordings are scored in 30-second epochs by trained technicians who are blinded to the treatment allocation. Sleep stages (Wake, N1, N2, N3, REM) are identified based on standardized criteria.
-
Definition of Latency to Persistent Sleep (LPS): LPS is defined as the time from "lights out" to the first of 10 consecutive minutes of sleep (i.e., the first epoch of 20 consecutive epochs of any stage of sleep other than Wake).[20] A common alternative definition is the time to the first epoch of the first three consecutive 30-second epochs not scored as awake.[28]
Data Analysis:
-
The primary efficacy endpoint is often the mean LPS at a specific time point (e.g., Week 1).[20]
-
Statistical comparisons of LPS between the this compound and placebo groups are performed using appropriate statistical models (e.g., ANCOVA with baseline LPS as a covariate).
Visualizations of Pathways and Processes
This compound Signaling Pathway
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. takeda.com [takeda.com]
- 3. sleepreviewmag.com [sleepreviewmag.com]
- 4. How does this compound help regulate circadian rhythm? | Ubie Doctor's Note [ubiehealth.com]
- 5. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacology of this compound, a selective MT1/MT2 receptor agonist: a novel therapeutic drug for sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Circadian Periods of Sensitivity for this compound on the onset of Running-wheel Activity and the Peak of Suprachiasmatic Nucleus Neuronal Firing Rhythms in C3H/HeN Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [New hypnotics this compound for the treatment of insomniacs with circadian rhythm disturbance] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neurochemical properties of this compound (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. apexbt.com [apexbt.com]
- 14. clinmedjournals.org [clinmedjournals.org]
- 15. This compound Monograph for Professionals - Drugs.com [drugs.com]
- 16. accessdata.fda.gov [accessdata.fda.gov]
- 17. This compound - Wikipedia [en.wikipedia.org]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. This compound: a review of its therapeutic potential in sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Evaluation of the Efficacy and Safety of this compound in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Effects of this compound 8 mg on objective sleep latency in adults with chronic insomnia on nights 1 and 2: pooled analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Effects of this compound on patient-reported sleep latency in older adults with chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 25. Assay for Melatonin Receptor-Binding Affinity and Expression in Mitochondria. [bio-protocol.org]
- 26. Virtual discovery of melatonin receptor ligands to modulate circadian rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ClinicalTrials.gov [clinicaltrials.gov]
- 28. The multiple sleep latency test: comparison of sleep onset criteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramelteon: A Melatonergic Approach to Insomnia with a Differentiated Safety Profile
A Technical Review of Ramelteon's Receptor Selectivity and Low Potential for Abuse
Executive Summary
This compound, a melatonin receptor agonist, represents a significant departure from traditional hypnotic agents due to its unique mechanism of action. Unlike the majority of sleep aids that modulate the gamma-aminobutyric acid (GABA) system, this compound selectively targets the melatonin MT1 and MT2 receptors in the suprachiasmatic nucleus. This targeted action on the body's primary circadian pacemaker results in a hypnotic effect that mimics the natural sleep-promoting properties of endogenous melatonin. Extensive preclinical and clinical investigations have demonstrated that this compound possesses no measurable affinity for GABA receptors, which are associated with the abuse potential, tolerance, and physical dependence seen with benzodiazepines and other sedative-hypnotics. This technical guide provides an in-depth review of the evidence supporting this compound's lack of GABAergic activity and its consequently low abuse liability, presenting key data, detailed experimental methodologies, and visual representations of the underlying neurobiological pathways and study designs.
Receptor Binding Profile: A High Affinity for Melatonin Receptors and a Lack of Interaction with GABAergic Systems
The cornerstone of this compound's distinct safety profile lies in its receptor binding selectivity. In vitro studies have consistently shown that this compound is a potent and highly selective agonist for the MT1 and MT2 melatonin receptors, with negligible interaction with a wide array of other central nervous system receptors, most notably the GABA-A receptor complex.
Quantitative Binding Affinity Data
A pivotal study by Kato et al. (2005) elucidated the neurochemical characteristics of this compound, revealing its high affinity for human MT1 and MT2 receptors.[1] Conversely, the study found no significant affinity for receptors commonly associated with sedation and abuse, including benzodiazepine, dopamine, and opiate receptors.[1]
| Receptor Subtype | This compound K_i_ (pM) | Melatonin K_i_ (pM) | Reference |
| Human MT1 | 14.0 | 84 | [1] |
| Human MT2 | 112 | 1120 | [1] |
| Benzodiazepine, Dopamine, Opiate, Serotonin Receptors | No measurable affinity | - | [1][2] |
Table 1: Comparative Binding Affinities of this compound and Melatonin
Experimental Protocol: Radioligand Binding Assays
The determination of this compound's receptor binding affinities was conducted using standard radioligand binding assays.
-
Receptor Preparation: Membranes were prepared from Chinese hamster ovary (CHO) cells stably expressing recombinant human MT1 or MT2 receptors. For other receptor types, membrane homogenates from relevant brain regions of rats or guinea pigs were utilized.
-
Radioligand: A specific radiolabeled ligand for each receptor of interest was used (e.g., [³H]-flunitrazepam for benzodiazepine receptors).
-
Assay Procedure: The cell membranes were incubated with the radioligand and varying concentrations of unlabeled this compound. The reaction was allowed to reach equilibrium.
-
Separation and Detection: Bound and free radioligand were separated via vacuum filtration. The amount of radioactivity trapped on the filters, representing the bound ligand, was quantified using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined. The inhibition constant (K_i_) was then calculated using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity. The lack of displacement of specific radioligands from non-melatonin receptors, even at high concentrations of this compound, demonstrated its negligible affinity for these sites.[1]
Signaling Pathways: Melatonergic vs. GABAergic Mechanisms
The differential effects of this compound and traditional hypnotics on sleep and abuse potential can be understood by examining their distinct molecular signaling pathways.
This compound's Melatonergic Pathway
This compound's mechanism of action is centered on the G-protein coupled MT1 and MT2 receptors in the suprachiasmatic nucleus (SCN).
Activation of MT1 and MT2 receptors by this compound leads to the inhibition of adenylate cyclase via an inhibitory G-protein (Gi/o). This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels, ultimately modulating neuronal firing in the SCN and promoting the transition to sleep in alignment with the natural circadian rhythm.[2]
Benzodiazepines' GABAergic Pathway
In contrast, benzodiazepines and other "Z-drugs" exert their effects by enhancing the activity of the major inhibitory neurotransmitter, GABA, at the GABA-A receptor.
Benzodiazepines bind to an allosteric site on the GABA-A receptor, increasing the affinity of GABA for its binding site. This potentiates the GABA-induced opening of the chloride ion channel, leading to an influx of chloride ions and hyperpolarization of the neuron. This widespread neuronal inhibition results in the characteristic sedative, anxiolytic, and muscle relaxant effects of these drugs, and also underlies their potential for abuse and dependence.
Preclinical Evidence: Low Abuse Potential in Animal Models
A series of preclinical studies in rhesus monkeys, a well-established animal model for assessing abuse liability, have consistently demonstrated this compound's low potential for abuse.
Drug Discrimination Studies
Drug discrimination studies assess the subjective effects of a drug by training animals to recognize and respond to the interoceptive cues produced by a specific substance.
-
Methodology: Rhesus monkeys were trained to discriminate between the effects of a benzodiazepine (e.g., midazolam) and a vehicle. This was achieved by reinforcing lever presses on one of two levers after administration of the benzodiazepine, and on the other lever after vehicle administration. Once the animals reliably discriminated between the two conditions, they were tested with various doses of this compound.
-
Results: this compound, at a range of doses, did not substitute for the discriminative stimulus effects of the benzodiazepine. The monkeys consistently responded on the vehicle-appropriate lever, indicating that this compound does not produce the same subjective effects as benzodiazepines.
Intravenous Self-Administration Studies
Self-administration studies are considered the gold standard for evaluating the reinforcing effects of a drug, which is a key predictor of its abuse potential.
-
Methodology: Rhesus monkeys were surgically implanted with intravenous catheters and placed in operant conditioning chambers. They were trained to press a lever to receive an infusion of a known drug of abuse, such as cocaine. Once stable responding was established, saline and various doses of this compound were substituted for cocaine.
-
Results: The monkeys did not self-administer this compound at rates higher than saline, indicating that this compound does not have reinforcing properties.[3]
Physical Dependence Studies
These studies evaluate the potential for a drug to produce a withdrawal syndrome upon cessation of chronic administration.
-
Methodology: Rhesus monkeys were administered high doses of this compound daily for an extended period (e.g., one year). Throughout the study, and during periods of abrupt discontinuation, the animals were closely monitored for any behavioral changes or physiological signs indicative of withdrawal (e.g., tremors, vocalizations, changes in posture or activity).
-
Results: No behavioral effects were observed during chronic this compound treatment or upon its discontinuation, suggesting that this compound is unlikely to produce physical dependence.[3]
Clinical Evidence: Lack of Abuse Potential in Humans
The findings from preclinical models have been robustly confirmed in clinical trials involving human subjects, including those with a history of substance abuse.
Human Abuse Potential Study: this compound vs. Triazolam
A landmark study by Griffiths et al. (2006) directly compared the abuse potential of this compound with that of triazolam, a benzodiazepine with known abuse liability, in a population of adults with a history of sedative abuse.[4][5]
-
Methodology: This was a double-blind, placebo-controlled, crossover study. Fourteen participants received single oral doses of this compound (16, 80, and 160 mg), triazolam (0.25, 0.5, and 0.75 mg), and placebo on separate occasions. A variety of subjective measures related to abuse potential were assessed at multiple time points after drug administration.
-
Key Outcome Measures:
-
Drug Liking: Assessed using a visual analog scale (VAS).
-
Pharmacological Classification: Participants were asked to identify the drug they received from a list of drug classes (e.g., placebo, stimulant, sedative).
-
Street Value: Participants estimated the monetary value of the drug effect.
-
-
Results: this compound, even at doses up to 20 times the recommended therapeutic dose of 8 mg, showed no significant effects on any of the abuse-related measures compared to placebo.[4] In stark contrast, triazolam produced dose-dependent increases in ratings of drug liking and other positive subjective effects.[4] Notably, at the highest dose of this compound (160 mg), 79% of the participants identified the drug as a placebo.[4][5]
| Measure | Placebo | This compound (160 mg) | Triazolam (0.75 mg) | Reference |
| "Drug Liking" (VAS Peak Effect) | No significant effect | No significant effect | Significant increase | [4] |
| Identified as Placebo (%) | - | 79% | 14% | [4][6] |
| Cognitive/Motor Impairment | No significant effect | No significant effect | Significant impairment | [4] |
Table 2: Key Findings from the Human Abuse Potential Study of this compound vs. Triazolam
Conclusion
References
- 1. Neurochemical properties of this compound (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound, a selective MT1/MT2 receptor agonist: a novel therapeutic drug for sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rapid substitution procedure for intravenous drug self-administration studies in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a novel hypnotic lacking abuse liability and sedative adverse effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] this compound: a novel hypnotic lacking abuse liability and sedative adverse effects. | Semantic Scholar [semanticscholar.org]
- 6. Discriminative stimulus effects of flumazenil in rhesus monkeys treated chronically with chlordiazepoxide - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Ramelteon In Vitro Assay Protocols Using CHO Cells: Application Notes for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for in vitro assays to characterize the interaction of Ramelteon with melatonin receptors (MT1 and MT2) using Chinese Hamster Ovary (CHO) cells. This compound is a highly selective MT1/MT2 receptor agonist, and these assays are fundamental for understanding its pharmacological profile.[1][2]
Introduction
This compound is a melatonin receptor agonist with high affinity for both MT1 and MT2 receptors.[3] Unlike traditional hypnotics that target GABA-A receptors, this compound's mechanism of action involves mimicking the effects of endogenous melatonin in the suprachiasmatic nucleus (SCN), the body's primary circadian pacemaker.[3][4] This agonistic activity at MT1 and MT2 receptors leads to the regulation of the sleep-wake cycle, making it an effective treatment for insomnia characterized by difficulty with sleep onset.[3][4] Chinese Hamster Ovary (CHO) cells are a robust and widely used platform for studying G protein-coupled receptors (GPCRs) like MT1 and MT2 due to their low endogenous receptor expression and amenability to stable transfection.
Mechanism of Action: Signaling Pathway
This compound's binding to MT1 and MT2 receptors, which are Gi/o-coupled GPCRs, initiates a signaling cascade that results in the inhibition of adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels influences downstream cellular processes that regulate circadian rhythm and promote sleep.
Quantitative Data Summary
The following tables summarize the in vitro pharmacological data for this compound at human MT1 and MT2 receptors expressed in CHO cells.
Table 1: Receptor Binding Affinity of this compound
| Receptor Subtype | Ligand | Ki (pM) | Cell Line | Reference |
| Human MT1 | This compound | 14.0 | CHO | [5] |
| Human MT2 | This compound | 112 | CHO | [5] |
Ki (inhibitory constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Functional Activity of this compound (cAMP Inhibition)
| Receptor Subtype | Ligand | IC50 (pM) | Assay Condition | Cell Line | Reference |
| Human MT1 | This compound | 21.2 | Forskolin-stimulated | CHO | [1] |
| Human MT2 | This compound | 53.4 | Forskolin-stimulated | CHO | [1] |
IC50 (half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition of a biological response. A lower IC50 value indicates a more potent compound.
Experimental Protocols
CHO Cell Culture
Protocol for Culturing CHO Cells Stably Expressing MT1 or MT2 Receptors:
-
Cell Line: CHO-K1 cells stably transfected with human MT1 or MT2 receptor cDNA.
-
Culture Medium: Ham's F-12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. Use a gentle dissociation reagent like Trypsin-EDTA to detach the cells.
Membrane Preparation for Radioligand Binding Assay
Protocol for preparing crude membrane fractions from CHO cells:
-
Cell Harvesting: Grow CHO cells expressing the receptor of interest to confluency in T175 flasks. Wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Cell Lysis: Scrape the cells into ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4, containing protease inhibitors). Homogenize the cell suspension using a Dounce homogenizer or sonication on ice.
-
Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer (50 mM Tris-HCl, pH 7.4).
-
Final Pelleting and Storage: Centrifuge again at 40,000 x g for 30 minutes at 4°C. Resuspend the final membrane pellet in a small volume of assay buffer, determine the protein concentration (e.g., using a BCA protein assay), and store in aliquots at -80°C until use.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for MT1 and MT2 receptors using 2-[¹²⁵I]iodomelatonin as the radioligand.
Materials:
-
CHO cell membranes expressing MT1 or MT2 receptors
-
2-[¹²⁵I]iodomelatonin (specific activity ~2200 Ci/mmol)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Non-specific binding control: 10 µM Melatonin
-
Glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine (PEI)
-
96-well plates
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of 2-[¹²⁵I]iodomelatonin (final concentration ~30-80 pM), and 100 µL of membrane preparation (5-20 µg protein).
-
Non-specific Binding: 50 µL of 10 µM Melatonin, 50 µL of 2-[¹²⁵I]iodomelatonin, and 100 µL of membrane preparation.
-
Competition: 50 µL of varying concentrations of this compound (e.g., 10⁻¹³ to 10⁻⁶ M), 50 µL of 2-[¹²⁵I]iodomelatonin, and 100 µL of membrane preparation.
-
-
Incubation: Incubate the plate at 37°C for 60-120 minutes.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This protocol describes a functional assay to measure the ability of this compound to inhibit forskolin-stimulated cAMP production in whole CHO cells.
Materials:
-
CHO cells stably expressing MT1 or MT2 receptors
-
Cell culture medium
-
This compound
-
Forskolin
-
Stimulation buffer (e.g., HBSS or serum-free medium containing a phosphodiesterase inhibitor like 0.5 mM IBMX)
-
cAMP detection kit (e.g., HTRF, ELISA, or LANCE)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the CHO-MT1 or CHO-MT2 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.
-
Compound Addition: Remove the culture medium and replace it with stimulation buffer. Add serial dilutions of this compound (e.g., 10⁻¹⁴ to 10⁻⁷ M) to the wells and pre-incubate for 15-30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except for the basal control) to a final concentration of 1-10 µM to stimulate adenylyl cyclase.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
Data Analysis: Plot the percentage of inhibition of the forskolin-stimulated cAMP response against the logarithm of the this compound concentration. Determine the IC₅₀ value from the resulting dose-response curve.
Troubleshooting
Radioligand Binding Assay
| Problem | Possible Cause | Solution |
| High non-specific binding | Radioligand concentration is too high. | Use a radioligand concentration at or below its Kd. |
| Insufficient washing. | Increase the number and volume of washes with ice-cold buffer. | |
| Hydrophobic interactions of the radioligand. | Add 0.1% BSA to the assay buffer. | |
| Low specific binding | Low receptor expression in membranes. | Use a cell line with higher receptor expression or increase the amount of membrane protein per well. |
| Inactive radioligand. | Check the age and storage conditions of the radioligand. | |
| Incubation time is too short. | Optimize the incubation time to ensure equilibrium is reached. | |
| High well-to-well variability | Inconsistent pipetting. | Use calibrated pipettes and ensure proper mixing. |
| Incomplete filtration. | Ensure filters are properly sealed and the vacuum is sufficient. |
cAMP Functional Assay
| Problem | Possible Cause | Solution |
| Low forskolin stimulation | Low cell number. | Optimize cell seeding density. |
| Inactive forskolin. | Use a fresh stock of forskolin. | |
| High phosphodiesterase activity. | Ensure a phosphodiesterase inhibitor (e.g., IBMX) is included in the stimulation buffer. | |
| High basal cAMP levels | Cells are over-confluent or stressed. | Use cells at a lower confluency and handle them gently. |
| Contamination of cell culture. | Check for and eliminate any microbial contamination. | |
| High variability | Uneven cell seeding. | Ensure a single-cell suspension before seeding. |
| Edge effects in the plate. | Avoid using the outer wells of the plate or fill them with buffer. |
References
- 1. Table 2. [Key assay optimization parameters and troubleshooting guidelines]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Forskolin-inducible cAMP Pathway Negatively Regulates T-cell Proliferation by Uncoupling the Interleukin-2 Receptor Complex - PMC [pmc.ncbi.nlm.nih.gov]
Ramelteon Administration and Dosage for Rodent Models of Insomnia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of Ramelteon in preclinical rodent models of insomnia. This document outlines recommended dosages, administration protocols, and methodologies for evaluating the efficacy of this compound in promoting sleep.
Overview and Mechanism of Action
This compound is a selective agonist for the melatonin MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.[1][2] Its sleep-promoting effects are attributed to its ability to mimic the actions of endogenous melatonin, thereby regulating circadian rhythms and facilitating the transition to sleep.[3][4] Unlike traditional hypnotics that modulate the GABA-A receptor complex, this compound's targeted mechanism of action offers a distinct pharmacological profile.[2]
Quantitative Data Summary
The following tables summarize the dosages and effects of this compound as reported in various rodent studies.
Table 1: this compound Administration and Dosage in Rodent Models
| Species | Model | Dosage Range | Administration Route | Vehicle | Timing of Administration | Reference(s) |
| Rat (Sprague-Dawley) | Normal (dark phase) | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Mid-dark phase | [5][6][7] |
| Rat (Sprague-Dawley) | Anxiety model | 0.25, 0.5, 1 mg/kg | Oral (p.o.) | Dimethyl sulfoxide (DMSO) | Prior to stress induction | [8] |
| Mouse | Early runner genetic variant | 10 mg/kg | Oral (p.o.) | Saline | Prior to wheel-running onset | [9] |
| Mouse | Alzheimer's disease model | 3 mg/kg/day | Oral (p.o.) | Distilled water | Not specified | [10] |
| Mouse | Normal | Not specified | Not specified | Not specified | Before memory training | [11] |
Table 2: Effects of this compound on Sleep Parameters in Rodent Models
| Species | Dosage | Effect on NREM Sleep Latency | Effect on NREM Sleep Duration | Effect on REM Sleep | Other Notable Effects | Reference(s) |
| Rat (Sprague-Dawley) | 10 mg/kg (i.p.) | Significantly decreased | Short-lasting increase | No significant change | NREM power spectrum unaltered | [5][6][7] |
| Rat | Not specified | Not specified | Promoted NREM sleep | Unaffected | Enhanced fast gamma power in primary motor cortex during NREM | [12] |
| Rhesus Monkey | up to 10.0mg/kg | Not specified | Not specified | Not specified | Did not substitute for benzodiazepine in discrimination tasks | [2] |
Experimental Protocols
Rodent Models of Insomnia
Several models can be employed to induce insomnia-like symptoms in rodents for the evaluation of this compound. These include, but are not limited to:
-
Stress-Induced Insomnia: Acute stress, such as immobilization, can be used to induce anxiety and sleep disturbances.[8]
-
Genetic Models: Certain mouse strains, like the "early runner" variant, exhibit altered circadian rhythms that can model specific aspects of sleep-wake disorders.[9]
-
Pharmacological Induction: Administration of stimulants like caffeine can be used to induce a state of wakefulness.
-
Environmental Disruption: Changes in the light-dark cycle or novel environments can disrupt normal sleep patterns.
Drug Preparation and Administration
Vehicle Selection: this compound can be suspended in various vehicles depending on the administration route. Common choices include:
-
Oral Gavage: 0.5% (w/v) methylcellulose solution, distilled water, or saline.[10]
-
Intraperitoneal Injection: Saline or a solution containing DMSO to aid solubility.[8]
Administration Protocols:
A. Oral Gavage (p.o.) This is a common method for precise oral dosing.
-
Materials:
-
Appropriately sized gavage needles (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.[13]
-
Syringes.
-
Animal scale.
-
-
Procedure:
-
Weigh the animal to calculate the correct dosing volume. The maximum recommended volume is typically 10 ml/kg.[13]
-
Measure the appropriate length for the gavage needle by holding it alongside the animal from the corner of the mouth to the last rib. Mark this length on the needle.[13][14]
-
Properly restrain the animal to ensure its head and body are in a straight line.[14]
-
Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the roof of the mouth and down the esophagus to the pre-measured mark.[13][15] The animal should swallow as the tube is passed.[13] Do not force the needle. If resistance is met, withdraw and re-attempt.[15]
-
Slowly administer the this compound suspension.
-
Gently remove the needle along the same path of insertion.
-
Monitor the animal for any signs of distress.[13]
-
B. Intraperitoneal (i.p.) Injection This route allows for rapid systemic absorption.
-
Materials:
-
Sterile syringes.
-
Appropriately sized needles (25-27 gauge for mice, 23-25 gauge for rats).[16]
-
70% alcohol for disinfection.
-
-
Procedure:
-
Weigh the animal and calculate the injection volume. The maximum recommended volume is typically 10 ml/kg.[16]
-
Restrain the animal in dorsal recumbency (on its back), tilting the head slightly downwards.[17] This allows the abdominal organs to shift away from the injection site.
-
Identify the injection site in the lower right quadrant of the abdomen to avoid the cecum.[17]
-
Disinfect the injection site with 70% alcohol.[17]
-
Insert the needle, bevel up, at a 30-45 degree angle into the abdominal cavity.[16][17]
-
Aspirate slightly to ensure no fluid (e.g., blood, urine) is drawn into the syringe.[17] If fluid is present, withdraw the needle and use a fresh needle and syringe for a new attempt.
-
Inject the this compound solution.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Sleep-Wake Analysis using EEG/EMG
A. Surgical Implantation of Electrodes
-
Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent (e.g., ketamine/xylazine cocktail or isoflurane).
-
Electrode Placement:
-
EEG (Electroencephalogram): Secure stainless-steel screw electrodes into the skull over the cortex (e.g., frontal and parietal regions) to record brain electrical activity.
-
EMG (Electromyogram): Insert wire electrodes into the nuchal (neck) muscles to record muscle tone.
-
-
Recovery: Allow the animal a recovery period of at least one week post-surgery before commencing experiments.
B. Data Recording and Analysis
-
Habituation: Acclimate the animals to the recording chambers and tethering system.
-
Recording: Record EEG and EMG signals continuously, typically for 24 hours, to establish a baseline and assess the effects of this compound.
-
Sleep Scoring:
-
Divide the recordings into short epochs (e.g., 10-30 seconds).
-
Visually or automatically score each epoch as one of three states:
-
Wakefulness: Low-amplitude, high-frequency EEG; high EMG activity.
-
NREM (Non-Rapid Eye Movement) Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.
-
REM (Rapid Eye Movement) Sleep: Low-amplitude, high-frequency (theta waves) EEG; muscle atonia (very low EMG activity).
-
-
-
Data Analysis: Quantify sleep parameters such as:
-
Sleep Latency: Time from drug administration or lights-off to the first epoch of sustained NREM sleep.
-
Total Sleep Time: Total duration of NREM and REM sleep over a defined period.
-
Sleep Architecture: The amount and percentage of time spent in each sleep stage.
-
Sleep Bout Duration and Number: The length and frequency of individual sleep periods.
-
Visualizations
Signaling Pathway of this compound
Experimental Workflow
References
- 1. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MT1 and MT2 Melatonin Receptors: A Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. Acute sleep-promoting action of the melatonin agonist, this compound, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. physoc.org [physoc.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Anxiolytic Effect of this compound in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of this compound and triazolam in a mouse genetic model of early morning awakenings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chronic this compound treatment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound administration enhances novel object recognition and spatial working memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound modulates gamma oscillations in the rat primary motor cortex during non-REM sleep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 14. instechlabs.com [instechlabs.com]
- 15. research-support.uq.edu.au [research-support.uq.edu.au]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Intraperitoneal Injection in Rats | Animals in Science [queensu.ca]
Application Notes & Protocols for Animal Studies on Ramelteon's Chronobiotic Properties
Introduction
Ramelteon is a highly selective melatonin receptor agonist that targets the MT1 and MT2 receptors, which are primarily located in the suprachiasmatic nucleus (SCN) of the brain.[1][2] The SCN acts as the body's primary circadian pacemaker, regulating the sleep-wake cycle and other 24-hour rhythms.[3] By mimicking the action of endogenous melatonin, this compound can influence the SCN's neuronal activity to promote sleep and, critically, to shift circadian timing.[4][5] Its chronobiotic potential—the ability to reset or re-entrain the internal biological clock—makes it a valuable tool for treating circadian rhythm sleep disorders.[6][7]
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to design and execute preclinical animal studies aimed at characterizing the chronobiotic properties of this compound. The protocols cover behavioral assays to assess phase-shifting and effects on the free-running period, as well as an in-vitro assay to determine receptor binding affinity.
Key Properties of this compound
This compound's high affinity and selectivity for MT1 and MT2 receptors are central to its mechanism of action.[8] Its affinity is reported to be 3 to 16 times higher than that of melatonin itself.[1]
| Parameter | Value | Receptor/System | Reference |
| Ki (Binding Affinity) | 14 pM | Human MT1 Receptor | [9][10] |
| 112 pM | Human MT2 Receptor | [9][10] | |
| 2.65 µM | Syrian Hamster MT3 Binding Site | [2] | |
| IC50 (cAMP Inhibition) | 21.2 pM | Human MT1 Receptor | [2] |
| 53.4 pM | Human MT2 Receptor | [2] | |
| Elimination Half-Life | 1 - 2.6 hours | Humans | [11] |
| Effective Doses (Animal) | ≥ 0.001 mg/kg | Cats (increase SWS) | [10] |
| ≥ 0.03 mg/kg | Monkeys (reduce sleep latency) | [7][10] | |
| 0.1 - 1 mg/kg (p.o.) | Rats (accelerate re-entrainment) | [12] |
Diagram: this compound's Signaling Pathway in the SCN
The following diagram illustrates the mechanism of action for this compound at the cellular level within the suprachiasmatic nucleus.
Caption: this compound binds MT1/MT2 receptors in the SCN, inhibiting cAMP and shifting neuronal activity.
Protocol 1: Phase-Shifting Assessment in Rodents
This protocol is designed to determine if this compound can shift the phase of the circadian clock, a key chronobiotic effect. It involves disrupting an established light-dark cycle and measuring how quickly the animal re-entrains with and without the drug. Rodents are commonly used due to their well-characterized circadian biology.[13]
Materials
-
Animal housing with controlled lighting (e.g., light-tight cabinets).
-
Activity monitoring system (e.g., running wheels with data loggers).
-
This compound.
-
Vehicle solution (e.g., 0.5% methylcellulose).[9]
-
Animal scale.
-
Gavage needles or other appropriate dosing equipment.
Experimental Workflow Diagram
Caption: Workflow for a rodent phase-shifting experiment to test this compound's chronobiotic effects.
Procedure
-
Animal Selection and Acclimatization:
-
Select adult male rodents (e.g., C57BL/6 mice or Sprague-Dawley rats). House them individually with free access to food, water, and a running wheel.
-
Entrain the animals to a strict 12-hour light:12-hour dark cycle (LD 12:12) for at least two weeks. This establishes a stable baseline rhythm.[14]
-
-
Baseline Activity Recording:
-
Record wheel-running activity continuously to confirm stable entrainment. The onset of activity should be consistent each day at the beginning of the dark phase.
-
-
Randomization:
-
Divide animals into groups (minimum n=8 per group): Vehicle control, and at least three this compound dose groups (e.g., 0.1, 1, and 10 mg/kg).
-
-
Phase Shift and Dosing:
-
Induce a phase advance by advancing the LD cycle by 6 or 8 hours. For example, if lights normally turn off at 18:00, the new "lights off" time will be 12:00.
-
On the first day of the new cycle, administer the assigned treatment (this compound or vehicle) orally 30 minutes before the new dark phase begins.[3]
-
Continue daily dosing at the same time for at least 3-5 days.
-
-
Re-entrainment Monitoring:
-
Continue to record wheel-running activity for 2-3 weeks following the phase shift.
-
-
Data Analysis:
-
Create actograms for each animal to visualize activity patterns.
-
Determine the number of days required for the onset of activity to re-stabilize to the new dark phase. A "stable" phase is defined as activity onset occurring within a 15-minute window for three consecutive days.
-
Compare the number of days to re-entrain between the vehicle and this compound-treated groups using ANOVA. A significant reduction in days indicates a chronobiotic effect.[10]
-
Protocol 2: Free-Running Period Analysis
This protocol assesses this compound's effect on the endogenous circadian period (tau), which is the natural cycle length in the absence of external time cues.[15]
Materials
-
Same as Protocol 1.
Procedure
-
Entrainment:
-
Entrain animals to a stable LD 12:12 cycle for two weeks as described in Protocol 1.
-
-
Release into Constant Conditions:
-
Switch the lighting conditions to constant darkness (DD). This allows the animal's internal clock to "free-run".[16]
-
Record activity for at least 10-14 days to establish a stable free-running period (tau).
-
-
Dosing:
-
After establishing a baseline tau, provide this compound or vehicle in the drinking water or via daily injection at the same circadian time each day.
-
-
Monitoring and Analysis:
-
Continue recording activity in DD for another 2-3 weeks during treatment.
-
Calculate the free-running period (tau) for the baseline and treatment phases using periodogram analysis (e.g., Chi-square periodogram) in specialized software (e.g., ClockLab).[17]
-
A significant change in tau in the this compound group compared to baseline and the vehicle group would indicate a direct effect on the pacemaker's period.
-
| Expected Outcome | Interpretation |
| No change in tau | This compound primarily affects entrainment mechanisms, not the core clock speed. |
| Shortening of tau | This compound accelerates the endogenous clock. |
| Lengthening of tau | This compound slows the endogenous clock. |
Protocol 3: In Vitro Receptor Binding Assay
This protocol determines the binding affinity (Ki) of this compound for MT1 and MT2 receptors in animal brain tissue, confirming its target engagement.
Materials
-
Rodent brain tissue (specifically hypothalamus, containing the SCN).
-
Radioligand (e.g., 2-[¹²⁵I]iodomelatonin).
-
This compound and unlabeled melatonin.
-
Homogenization buffer (e.g., 50 mM Tris-HCl).
-
Incubation buffer.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Vacuum filtration manifold.
-
Gamma counter.
Procedure
-
Membrane Preparation:
-
Dissect the hypothalamus from rodent brains on ice.
-
Homogenize the tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging. Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Competitive Binding Assay:
-
Set up assay tubes containing:
-
A fixed concentration of radioligand (e.g., 40 pM 2-[¹²⁵I]melatonin).[9]
-
A fixed amount of membrane protein.
-
Increasing concentrations of unlabeled this compound (or unlabeled melatonin for a positive control).
-
-
Define "total binding" tubes (radioligand + membranes) and "non-specific binding" tubes (radioligand + membranes + high concentration of unlabeled melatonin, e.g., 10 µM).[9]
-
-
Incubation:
-
Incubate the tubes at a controlled temperature (e.g., 25°C) for a set time (e.g., 150 minutes) to reach equilibrium.[9]
-
-
Filtration and Counting:
-
Terminate the reaction by rapid vacuum filtration through glass fiber filters. This separates the bound radioligand from the free radioligand.
-
Wash the filters quickly with ice-cold buffer to remove any unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Use non-linear regression analysis to fit the data to a one-site competition curve and determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding).
-
Convert the IC50 to a Ki (inhibition constant) value using the Cheng-Prusoff equation. This provides a measure of the drug's binding affinity.
-
By following these detailed protocols, researchers can robustly evaluate the chronobiotic properties of this compound in preclinical animal models, providing essential data for its development and clinical application in treating circadian rhythm disorders.
References
- 1. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. takeda.com [takeda.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. How does this compound help regulate circadian rhythm? | Ubie Doctor's Note [ubiehealth.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacotherapy of Insomnia with this compound: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Critical appraisal of this compound in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. apexbt.com [apexbt.com]
- 10. pharm.or.jp [pharm.or.jp]
- 11. youtube.com [youtube.com]
- 12. selleckchem.com [selleckchem.com]
- 13. tandfonline.com [tandfonline.com]
- 14. mdpi.com [mdpi.com]
- 15. Natural free-running period in vertebrate animal populations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Lemonade-Ed - 3. Animals in Time [lemonade-ed.com]
- 17. Telling the Time with a Broken Clock: Quantifying Circadian Disruption in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Circadian Rhythm Phase Shifts in Rats Using Ramelteon
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ramelteon is a potent and selective agonist for the melatonin MT1 and MT2 receptors, which are densely expressed in the suprachiasmatic nucleus (SCN) of the hypothalamus, the master circadian pacemaker in mammals.[1][2][3] By mimicking the effects of endogenous melatonin, this compound can effectively modulate the circadian clock, making it a valuable tool for studying the mechanisms of circadian entrainment and for the development of chronobiotic drugs.[4][5][6] These application notes provide detailed protocols for investigating the phase-shifting properties of this compound in rats, a common model for circadian rhythm research.
Mechanism of Action: this compound Signaling in the SCN
This compound exerts its chronobiotic effects by activating MT1 and MT2 receptors in the SCN.[1][2] These are G-protein coupled receptors (GPCRs) that, upon activation, initiate a signaling cascade.[7][8] The binding of this compound to these receptors leads to the activation of pertussis toxin-sensitive inhibitory G-proteins (Gi).[7] This, in turn, inhibits the activity of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[9] Additionally, the phase-shifting effects of melatonin agonists in the rat SCN, particularly phase advances, have been shown to be mediated by the MT2 receptor and involve the activation of the Protein Kinase C (PKC) pathway.[2][7][9]
Quantitative Data Summary
The following table summarizes the phase-shifting effects of this compound as reported in rodent studies. It is important to note that the magnitude of the phase shift is dependent on the dose, the circadian time (CT) of administration, and the species.
| Animal Model | Drug & Dose | Administration Route | Circadian Time (CT) of Administration | Observed Effect | Reference |
| Rats | This compound (0.1 and 1 mg/kg) | Oral (p.o.) | Prior to new dark phase onset | Accelerated re-entrainment after an 8-hour phase advance | [4][10] |
| Rats | This compound (10 mg/kg) | Intraperitoneal (i.p.) | Mid-dark phase | Reduced NREM sleep latency | [1][11][12] |
| Rats (SCN slice) | Melatonin (3 pM) | Bath application | CT 10 (subjective dusk) & CT 23 (subjective dawn) | ~4-hour phase advance of neuronal firing rhythm | [2][9] |
| Mice | This compound (90 µ g/mouse ) | Subcutaneous (s.c.) | CT 10 | ~1.13-hour phase advance of locomotor activity | [13][14] |
| Mice | This compound (90 µ g/mouse ) | Subcutaneous (s.c.) | CT 2 | ~0.94-hour phase delay of locomotor activity | [13][14] |
Experimental Protocols
Animal Model and Housing
-
Species and Strain: Adult male Sprague-Dawley or Long-Evans rats are commonly used.[2][12]
-
Housing: House rats individually in cages equipped with running wheels for locomotor activity monitoring.[4][10] Maintain a strict 12:12 hour light-dark (LD) cycle (e.g., lights on at 07:00, lights off at 19:00) for at least two weeks prior to the experiment to ensure stable entrainment.[15] Provide ad libitum access to food and water. Maintain a constant ambient temperature (e.g., 23 ± 1°C).[15]
Experimental Workflow for a Phase-Shifting Study
Drug Preparation and Administration
-
Vehicle: this compound can be dissolved in a vehicle such as dimethyl sulfoxide (DMSO) and then diluted with saline or water.[16] The final concentration of DMSO should be kept low to avoid toxicity.
-
Dosing: Doses ranging from 0.1 to 10 mg/kg have been shown to be effective in rats.[4][12] A dose-response study is recommended to determine the optimal dose for the desired effect.
-
Administration:
-
Timing of Administration: The timing of this compound administration is critical for the direction and magnitude of the phase shift. Administration during the late subjective day to early subjective night (approximately CT 10-14) typically produces phase advances, while administration during the late subjective night to early subjective day (approximately CT 22 - CT 2) can cause phase delays.[13][14]
Measurement of Circadian Rhythms
-
Locomotor Activity: This is the most common method for assessing circadian rhythms in rodents. Running wheel activity can be continuously monitored using a data acquisition system.[4][10]
-
Core Body Temperature: Core body temperature can be monitored using implantable telemetry devices, providing a robust measure of the circadian rhythm.[17][18][19]
-
Hormone Rhythms: Rhythms of hormones such as melatonin and corticosterone can be measured from plasma samples collected at different circadian times. This method is more invasive.
-
SCN Neuronal Firing: For in vitro studies, the electrical activity of SCN neurons can be recorded from brain slices to directly assess the effect of this compound on the master clock.[2][9]
Data Analysis and Quantification of Phase Shifts
-
Activity Onset/Offset: Determine the onset or offset of the active period (e.g., running wheel activity) for each day.
-
Period Calculation: Calculate the free-running period (tau) of the rhythm under constant conditions (e.g., constant darkness) before and after drug administration.
-
Phase Shift Calculation: To quantify the phase shift, fit a regression line to the activity onsets for several days before the drug administration and another regression line to the activity onsets for several days after the treatment. The vertical distance between these two lines on the day of administration represents the magnitude of the phase shift.[6]
-
Statistical Analysis: Use appropriate statistical tests (e.g., t-test, ANOVA) to compare the phase shifts between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a valuable pharmacological tool for investigating the mechanisms of circadian rhythm regulation. The protocols outlined in these application notes provide a framework for designing and conducting robust studies to evaluate the phase-shifting effects of this compound in rats. Careful consideration of the experimental design, including the dose, timing of administration, and method of rhythm measurement, is crucial for obtaining reliable and reproducible results.
References
- 1. Acute sleep-promoting action of the melatonin agonist, this compound, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of MT(2) melatonin receptors in rat suprachiasmatic nucleus phase advances the circadian clock - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. This compound (TAK-375) accelerates reentrainment of circadian rhythm after a phase advance of the light-dark cycle in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Critical appraisal of this compound in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methods to Assess Melatonin Receptor-Mediated Phase-Shift and Re-entrainment of Rhythmic Behaviors in Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. Circadian Pattern of Melatonin MT1 and MT2 Receptor Localization in the Rat Suprachiasmatic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
- 10. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. physoc.org [physoc.org]
- 13. Circadian Periods of Sensitivity for this compound on the onset of Running-wheel Activity and the Peak of Suprachiasmatic Nucleus Neuronal Firing Rhythms in C3H/HeN Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Circadian periods of sensitivity for this compound on the onset of running-wheel activity and the peak of suprachiasmatic nucleus neuronal firing rhythms in C3H/HeN mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of the Anxiolytic Effect of this compound in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Effects of the Melatonin MT-1/MT-2 Agonist this compound on Daytime Body Temperature and Sleep - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Note: Protocol for Dissolving Ramelteon in DMSO for Cell-Based Assays
Introduction
Ramelteon is a potent and selective melatonin receptor agonist with high affinity for both MT1 and MT2 receptors.[1][2] It is widely used in research to investigate circadian rhythms, sleep disorders, and the melatonin signaling pathway.[1][3] Unlike sedative hypnotics that target GABA receptors, this compound acts as a chronohypnotic by mimicking the effects of endogenous melatonin, primarily in the suprachiasmatic nucleus (SCN), the body's central pacemaker.[3][4] For in vitro studies and cell-based assays, proper preparation of this compound is critical for obtaining accurate and reproducible results. Due to its low aqueous solubility, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions.[5][6] This document provides a detailed protocol for dissolving and handling this compound in DMSO for use in cell culture applications.
Key Compound Properties
This compound is supplied as a crystalline solid and is freely soluble in organic solvents like DMSO and ethanol, but sparingly soluble in aqueous buffers.[6] Its mechanism of action involves binding to MT1 and MT2, which are G-protein coupled receptors. This binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1][7]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Citations |
| Molecular Formula | C₁₆H₂₁NO₂ | [6] |
| Molecular Weight | 259.34 g/mol | [8] |
| Solubility in DMSO | ~30 mg/mL (~115 mM); other reports suggest ≥12.95 mg/mL to 52 mg/mL | [1][6][9] |
| Recommended Stock Conc. | 10 mM - 50 mM in 100% DMSO | [10] |
| Typical Working Conc. | 0.1 nM - 100 nM | [11] |
| Storage (Solid) | -20°C for up to 4 years | [6] |
| Storage (DMSO Stock) | -80°C for up to 6 months; -20°C for up to 1 month | [12] |
Experimental Protocols
Materials and Equipment
-
This compound powder (crystalline solid)
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated analytical balance
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium appropriate for the cell line
-
Sterile biological safety cabinet
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration primary stock solution.
-
Preparation: Perform all steps in a sterile biological safety cabinet. Use personal protective equipment as recommended by the safety data sheet.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out 2.6 mg of this compound powder into the tube.
-
Calculation: (Volume (L) x Concentration (mol/L)) x Molecular Weight ( g/mol ) = Mass (g)
-
(0.001 L x 0.01 mol/L) x 259.34 g/mol = 0.00259 g = 2.6 mg
-
-
Dissolving: Add 1 mL of 100% DMSO to the microcentrifuge tube containing the this compound powder.[6]
-
Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A clear solution should be observed.
-
Aiding Solubilization (Optional): If the compound does not dissolve completely, warm the solution at 37°C for 10 minutes or place it in an ultrasonic bath for a few minutes to facilitate dissolution.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles.[12] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[12]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.
-
Pre-warm Medium: Pre-warm the required volume of cell culture medium to 37°C in a water bath.
-
Intermediate Dilution (Recommended): To prevent precipitation of the compound, perform a stepwise dilution.[12] For example, to achieve a final concentration of 10 nM, first dilute the 10 mM stock solution 1:100 in sterile medium to create a 100 µM intermediate solution.
-
Final Dilution: Add the appropriate volume of the stock or intermediate solution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Important: The final concentration of DMSO in the culture medium should be kept to a minimum, typically below 0.5%, to prevent cellular toxicity.[12] A 1:1000 dilution of the stock solution results in a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Always prepare a vehicle control by adding the same final concentration of DMSO (without this compound) to the cell culture medium.[12] This is crucial to ensure that any observed effects are due to the compound and not the solvent.
-
Mixing and Application: Gently mix the final working solution by inverting the tube or pipetting. Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Visualizations
This compound Signaling Pathway
Caption: this compound activates MT1/MT2 receptors, inhibiting adenylyl cyclase and reducing cAMP levels.
Experimental Workflow
Caption: Workflow for preparing this compound stock and performing a cell-based assay.
References
- 1. apexbt.com [apexbt.com]
- 2. This compound | C16H21NO2 | CID 208902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. The Melatonin Agonist this compound Induces Duration-Dependent Clock Gene Expression through cAMP Signaling in Pancreatic INS-1 β-Cells | PLOS One [journals.plos.org]
- 12. medchemexpress.cn [medchemexpress.cn]
Ramelteon: A Promising Neuroprotective Agent in Ischemic Brain Injury Mouse Models
Application Notes and Protocols for Researchers
Ramelteon, a selective melatonin receptor agonist primarily used for insomnia, has demonstrated significant neuroprotective effects in mouse models of ischemic brain injury. This document provides a comprehensive overview of its application, including detailed experimental protocols, quantitative data summaries, and visualizations of the implicated signaling pathways to guide researchers and drug development professionals in this promising area of stroke therapy research.
I. Application Notes
This compound has shown efficacy in both acute and chronic models of ischemic brain injury in mice. Studies indicate that it can reduce infarct volume, ameliorate neurological deficits, and offer a therapeutic window of up to 4 hours post-ischemia onset in acute models.[1][2] In chronic models, daily administration has been shown to significantly attenuate functional deficits.[1][2][3] The neuroprotective effects of this compound are believed to be mediated through its interaction with melatonin receptors (MT1/MT2), as its benefits are blocked by MT receptor antagonists.[1][3]
The primary mechanisms of action for this compound's neuroprotection are multifaceted and include the inhibition of autophagy via the AMPK/mTOR signaling pathway, counteracting oxidative stress through the NRF2/HO-1 pathway, and inhibiting mitochondrial intrinsic and autophagic death signaling pathways.[1][4][5][6] Furthermore, this compound has been shown to improve cerebral blood flow and alleviate blood-brain barrier disruption.[4]
II. Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the effects of this compound in mouse models of ischemic brain injury.
Table 1: Efficacy of this compound in Acute Ischemic Brain Injury (MCAO Model)
| Treatment Group | Dose (mg/kg) | Administration Route | Timing of Administration | Infarct Volume Reduction (%) | Neurological Deficit Score Improvement | Reference |
| This compound | 0.3 | Oral (i.g.) | Onset of MCAO | Dose-dependent | - | [1] |
| This compound | 1.0 | Oral (i.g.) | Onset of MCAO | Dose-dependent | - | [1] |
| This compound | 3.0 | Oral (i.g.) | Onset of MCAO | 52.5% ± 1.7% to 32.1% ± 4.6% | 3.83 ± 0.17 to 2.33 ± 0.30 | [1] |
| This compound | 3.0 | Oral (i.g.) | 4 hours post-MCAO | 54.3% ± 1.9% to 36.2% ± 3.2% | 3.9 ± 0.18 to 2.6 ± 0.29 | [1] |
| This compound | 10 | Intraperitoneal (i.p.) | 10 min before & 20 min after MCAO | Significant reduction vs. vehicle | - | [4] |
| This compound | 20 | Intraperitoneal (i.p.) | 1 hour post-MCAO | Significant reduction vs. vehicle | - | [4] |
| Edaravone (for comparison) | 10 | Intraperitoneal (i.p.) | - | Comparable to this compound (3.0 mg/kg) | - | [1][2][3] |
Table 2: Efficacy of this compound in Chronic Ischemic Brain Injury (Photothrombosis Model)
| Treatment Group | Dose (mg/kg/day) | Administration Route | Duration of Treatment | Outcome Measure | Result | Reference |
| This compound | 3.0 | Oral (i.g.) | 7 days | Brain Lesion Volume | Reduced from 0.76 ± 0.14 mm³ to 0.38 ± 0.13 mm³ | [1] |
| This compound | 3.0 | Oral (i.g.) | 7 days | Functional Deficits | Significantly attenuated for at least 15 days | [1][2][3] |
III. Experimental Protocols
A. Middle Cerebral Artery Occlusion (MCAO) Model of Acute Focal Cerebral Ischemia
This protocol describes the induction of transient focal cerebral ischemia in mice.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Heating pad to maintain body temperature
-
Surgical microscope
-
Micro-scissors, forceps, and vessel clips
-
Nylon monofilament suture (e.g., 6-0) with a rounded tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the mouse and maintain anesthesia throughout the surgical procedure.
-
Place the mouse in a supine position on a heating pad to maintain body temperature at 37°C.
-
Make a midline neck incision and carefully expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the pterygopalatine artery.
-
Temporarily clamp the CCA and ICA.
-
Make a small incision in the ECA stump.
-
Introduce the nylon monofilament suture through the ECA into the ICA to occlude the origin of the middle cerebral artery (MCA). The insertion length is typically 9-11 mm from the carotid bifurcation. A drop in cerebral blood flow as measured by a laser Doppler flowmeter can confirm successful occlusion.
-
After the desired occlusion period (e.g., 60 minutes), withdraw the suture to allow for reperfusion.
-
Close the incision and allow the mouse to recover from anesthesia.
-
Provide post-operative care, including analgesia and hydration.
B. Photothrombosis Model of Chronic Ischemic Brain Injury
This protocol outlines the induction of a focal cortical ischemic lesion.
Materials:
-
Male C57BL/6 mice (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
Rose Bengal dye (photosensitive)
-
Cold light source with a focused beam
-
Surgical drill
Procedure:
-
Anesthetize the mouse and fix its head in a stereotaxic frame.
-
Make a scalp incision to expose the skull.
-
Inject Rose Bengal dye (e.g., 50 mg/kg) intraperitoneally.
-
After a short delay (e.g., 5 minutes) to allow for dye circulation, illuminate the skull over the desired cortical area (e.g., sensorimotor cortex) with a cold light source for a specific duration (e.g., 15 minutes). The light activates the Rose Bengal, leading to the formation of a thrombus and subsequent ischemia in the illuminated area.
-
Suture the scalp incision and allow the mouse to recover.
C. This compound Administration
Formulation:
-
For oral administration (i.g.), dissolve this compound in saline containing 0.5% carboxymethylcellulose (CMC).[1]
-
For intraperitoneal (i.p.) injection, dissolve this compound in a suitable vehicle such as saline.
Dosage and Timing:
-
Acute Model (MCAO):
-
Chronic Model (Photothrombosis):
D. Assessment of Ischemic Injury
Infarct Volume Measurement:
-
Twenty-four hours after MCAO (or at a desired endpoint), euthanize the mice and harvest the brains.
-
Slice the brains into coronal sections (e.g., 2 mm thick).
-
Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-30 minutes.
-
Healthy tissue will stain red, while the infarcted tissue will remain white.
-
Capture images of the stained sections and quantify the infarct volume using image analysis software.
Neurological Deficit Scoring:
-
Assess neurological function using a standardized scoring system. A common example is a 5-point scale:
-
0: No observable deficit.
-
1: Forelimb flexion.
-
2: Circling.
-
3: Leaning to one side.
-
4: No spontaneous motor activity.
-
IV. Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways implicated in this compound's neuroprotective effects and a typical experimental workflow.
References
- 1. Melatonin receptor agonist this compound attenuates mouse acute and chronic ischemic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Melatonin receptor agonist this compound attenuates mouse acute and chronic ischemic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The MT1 Receptor as the Target of this compound Neuroprotection in Ischemic Stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The MT1 receptor as the target of this compound neuroprotection in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Methodologies for Assessing Ramelteon's Anxiolytic Effects in Rats: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies for evaluating the potential anxiolytic (anti-anxiety) effects of Ramelteon in rat models. This document includes detailed experimental protocols for key behavioral assays, a summary of relevant quantitative data, and a discussion of the underlying neurobiological mechanisms.
Introduction
This compound is a selective agonist for melatonin receptors MT1 and MT2 and is primarily indicated for the treatment of insomnia.[1][2] While its hypnotic properties are well-established, there is growing interest in its potential anxiolytic effects. Melatonin, the endogenous ligand for these receptors, has been shown to possess anxiolytic properties in several animal and human studies.[2] This has led to the hypothesis that this compound may exert similar effects.
However, recent studies in Sprague Dawley rats have indicated that this compound, when administered as a standalone drug at doses of 0.25 mg/kg, 0.5 mg/kg, and 1 mg/kg, does not exhibit a significant anxiolytic effect in standard behavioral models of anxiety.[2] Interestingly, a synergistic anxiolytic effect was observed when this compound (1 mg/kg) was administered in combination with a sub-effective dose of diazepam (0.5 mg/kg) over a 14-day period.[2] This suggests a potential modulatory role for this compound in anxiety, possibly through its interaction with GABAergic systems.
Behavioral Assessment Methodologies
The following are standard and validated behavioral assays for assessing anxiety-like behavior in rats.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used model to assess anxiety-like behavior in rodents. The test is based on the natural aversion of rats to open and elevated spaces.[2]
Experimental Protocol:
-
Apparatus: A plus-shaped maze elevated from the floor, typically with two open arms and two closed arms (enclosed by high walls). The arms are connected by a central platform.
-
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound, vehicle, or a reference anxiolytic (e.g., diazepam) intraperitoneally (i.p.) or orally (p.o.) at the desired pre-treatment time (typically 30-60 minutes).
-
Place the rat on the central platform of the maze, facing one of the open arms.
-
Allow the rat to explore the maze for a 5-minute period.
-
Record the session using an overhead video camera for later analysis.
-
Thoroughly clean the maze with 70% ethanol between trials to eliminate olfactory cues.
-
-
Parameters Measured:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior. The test is based on the conflict between the innate tendency of rats to explore a novel environment and their aversion to open, brightly lit spaces.
Experimental Protocol:
-
Apparatus: A square or circular arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.
-
Procedure:
-
Habituate the rats to the testing room for at least 60 minutes.
-
Administer the test compound or vehicle.
-
Gently place the rat in the center of the open field arena.
-
Allow the rat to explore the arena for a predetermined period (e.g., 5-10 minutes).
-
Record the session with a video tracking system.
-
Clean the arena thoroughly between each animal.
-
-
Parameters Measured:
-
Time spent in the central zone.
-
Number of entries into the central zone.
-
Total distance traveled.
-
Rearing frequency (vertical activity).
-
Grooming duration and frequency.
-
An increase in the time spent in the central zone is interpreted as a reduction in anxiety-like behavior. Total distance traveled is a measure of overall motor activity.
Light-Dark Box (LDB) Test
The LDB test is another widely used paradigm to assess anxiety. It is based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in novel environments.[2]
Experimental Protocol:
-
Apparatus: A box divided into two compartments: a small, dark compartment and a larger, brightly illuminated compartment. The two compartments are connected by an opening.
-
Procedure:
-
Habituate the animals to the testing room.
-
Administer the test substance or vehicle.
-
Place the rat in the center of the light compartment, facing away from the opening to the dark compartment.
-
Allow the animal to explore the apparatus for a set duration (e.g., 5-10 minutes).
-
Record the session for subsequent analysis.
-
Clean the box after each trial.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the dark compartment.
-
An anxiolytic compound will typically increase the time spent in the light compartment and the number of transitions.
Quantitative Data Summary
The following tables summarize the key findings from a study by Nachiappan et al. (2023) investigating the anxiolytic effects of this compound in Sprague Dawley rats.[2]
Table 1: Effect of Acute and Chronic Administration of this compound on Time Spent in Open Arms of the Elevated Plus-Maze (EPM)
| Treatment Group | Dose (mg/kg) | Acute Study (Mean Time in Open Arms ± SD) (seconds) | Chronic Study (14 days) (Mean Time in Open Arms ± SD) (seconds) |
| Control (Vehicle) | - | Data not provided | Data not provided |
| Diazepam | 1 | Significantly Increased | Significantly Increased |
| Diazepam | 0.5 | Significantly Increased | Significantly Increased |
| This compound | 0.25 | Not Significantly Different from Control | Not Significantly Different from Control |
| This compound | 0.5 | Not Significantly Different from Control | Not Significantly Different from Control |
| This compound | 1 | Not Significantly Different from Control | Not Significantly Different from Control |
| This compound + Diazepam | 1 + 0.5 | Not Significantly Different from Control | Significantly Increased |
Data adapted from Nachiappan et al. (2023). "Significantly Increased" indicates a statistically significant increase compared to the control group. The study found no standalone anxiolytic effect of this compound but a significant effect in combination with diazepam in the chronic study.[2]
Table 2: Effect of Acute and Chronic Administration of this compound in the Open Field Test (OFT) and Light-Dark Box (LDB) Test
| Behavioral Test | Treatment Group | Dose (mg/kg) | Acute Study Outcome | Chronic Study (14 days) Outcome |
| OFT | This compound | 0.25, 0.5, 1 | No significant increase in time in central squares | No significant increase in time in central squares |
| OFT | This compound + Diazepam | 1 + 0.5 | No significant anxiolytic effect | No significant anxiolytic effect |
| LDB | This compound | 0.25, 0.5, 1 | No significant increase in time in the light chamber | Data not provided |
| LDB | This compound + Diazepam | 1 + 0.5 | No significant anxiolytic effect | No significant anxiolytic effect |
Data adapted from Nachiappan et al. (2023). The study concluded that this compound, alone or in combination with diazepam, did not show anti-anxiety effects in the OFT and LDB tests under their experimental conditions.[2]
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound is a selective agonist for the G-protein coupled melatonin receptors MT1 and MT2.[2] These receptors are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, which is the master regulator of the circadian rhythm. Upon binding, this compound is thought to modulate neuronal firing, which contributes to its sleep-promoting effects. In the context of anxiety, the activation of these receptors in other brain regions, such as the amygdala and hippocampus, may play a role. This compound does not have an affinity for GABA receptors, the primary target of benzodiazepines like diazepam.[3]
Caption: this compound's signaling pathway via MT1/MT2 receptors.
Experimental Workflow for Behavioral Assessment
The following diagram illustrates a typical workflow for assessing the anxiolytic effects of this compound in rats.
Caption: Workflow for assessing this compound's anxiolytic effects.
Neurochemical and Electrophysiological Considerations
While direct studies on the neurochemical and electrophysiological effects of this compound in rat models of anxiety are limited, research on melatonin provides a valuable theoretical framework. Melatonin has been shown to modulate both GABAergic and glutamatergic transmission in the amygdala, a key brain region involved in processing fear and anxiety. Specifically, melatonin treatment has been found to increase the expression of the GABA-A-α-2 receptor subunit and decrease the levels of certain glutamate receptor subunits in the amygdala of rats exhibiting anxiety-like behavior.[1] This suggests that melatonin can shift the balance towards inhibitory neurotransmission in this critical brain region.
Given that this compound is a potent melatonin receptor agonist, it is plausible that it could exert similar modulatory effects on the GABAergic and glutamatergic systems. This potential mechanism could explain the observed synergistic anxiolytic effect when this compound is co-administered with diazepam, a positive allosteric modulator of the GABA-A receptor. Further research, including in vivo microdialysis to measure neurotransmitter levels and electrophysiological recordings to assess neuronal firing in the amygdala and hippocampus, is warranted to directly investigate these potential mechanisms of this compound.
Conclusion
The available evidence suggests that this compound alone does not produce a robust anxiolytic effect in standard rat models of anxiety. However, its synergistic interaction with diazepam points towards a potential modulatory role in anxiety circuits. The detailed protocols and data presented in these application notes provide a foundation for researchers to further explore the anxiolytic potential of this compound, particularly in combination with other therapeutic agents, and to elucidate its underlying neurobiological mechanisms. Future studies should focus on the neurochemical and electrophysiological consequences of this compound administration in brain regions critical for anxiety regulation.
References
- 1. Melatonin prevents sleep deprivation-associated anxiety-like behavior in rats: role of oxidative stress and balance between GABAergic and glutamatergic transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of the Anxiolytic Effect of this compound in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ramelteon as a Pharmacological Tool to Investigate Melatonin Receptor Function
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Ramelteon is a potent and highly selective agonist for the MT1 and MT2 melatonin receptors.[1][2][3][4][5] Its high affinity and selectivity, coupled with a favorable safety profile, make it an invaluable pharmacological tool for investigating the physiological and pathological roles of melatonin receptors. Unlike endogenous melatonin, which has a short half-life, this compound's longer duration of action provides a more stable and sustained activation of MT1 and MT2 receptors, facilitating the study of their downstream signaling and functional effects.[6] This document provides detailed application notes and experimental protocols for utilizing this compound in melatonin receptor research.
Pharmacological Profile of this compound
This compound acts as a full agonist at MT1 and MT2 receptors, mimicking the effects of melatonin by inhibiting adenylyl cyclase and subsequently reducing intracellular cyclic AMP (cAMP) levels.[2][3][7] It displays significantly higher affinity for MT1 and MT2 receptors compared to the MT3 binding site (quinone reductase 2), for which it has negligible affinity.[2][3][8] Furthermore, this compound shows no significant affinity for a wide range of other receptors, including GABA, dopamine, serotonin, and opiate receptors, highlighting its specificity as a tool for studying melatonergic pathways.[9][10]
Data Presentation
The following tables summarize the quantitative data on this compound's binding affinity and functional activity at melatonin receptors.
Table 1: Binding Affinity of this compound and Melatonin at Melatonin Receptors
| Compound | Receptor Subtype | Ki (pM) | Source |
| This compound | Human MT1 | 14 | [1][3][11] |
| Human MT2 | 112 | [3] | |
| Hamster MT3 | 2,650,000 | [3] | |
| Melatonin | Human MT1 | ~84 | [2] |
| Human MT2 | ~648 | [2] | |
| Hamster MT3 | 24,100 | [3] |
Note: Ki values can vary slightly between different studies and experimental conditions.
Table 2: Functional Activity of this compound and Melatonin at Melatonin Receptors
| Compound | Receptor Subtype | IC50 (pM) for cAMP Inhibition | Source |
| This compound | Human MT1 | 21.2 | [1][2] |
| Human MT2 | 53.4 | [1][2] | |
| Melatonin | Human MT1 | 77.8 | [2] |
| Human MT2 | 904.0 | [2] |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Melatonin Receptors
This protocol describes a competitive binding assay to determine the affinity of this compound for MT1 and MT2 receptors expressed in Chinese Hamster Ovary (CHO) cells.
Materials:
-
CHO cells stably expressing human MT1 or MT2 receptors.
-
Cell culture medium (e.g., Eagle's Minimum Essential Medium-α) with 10% dialyzed fetal bovine serum.[1]
-
Phosphate-Buffered Saline (PBS).
-
Membrane preparation buffer: 50 mM Tris-HCl, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2.
-
Radioligand (e.g., [3H]-melatonin or 2-[125I]-iodomelatonin).
-
This compound stock solution (in DMSO).
-
Non-specific binding control: 10 µM melatonin.[1]
-
Scintillation cocktail.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell Culture and Membrane Preparation:
-
Culture CHO-hMT1 or CHO-hMT2 cells to confluence.
-
Harvest cells and wash with PBS.
-
Homogenize cells in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 4°C, discard the supernatant, and resuspend the pellet in fresh buffer. Repeat this wash step.
-
Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a constant concentration of radioligand to each well.
-
Add increasing concentrations of this compound (or other competing ligands) to the wells.
-
For determining non-specific binding, add 10 µM melatonin to a set of wells.[1]
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 60 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding at each concentration of the competing ligand.
-
Perform a non-linear regression analysis of the competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - Inhibition of Forskolin-Stimulated cAMP Production
This protocol measures the functional agonistic activity of this compound by quantifying its ability to inhibit forskolin-stimulated cAMP production in cells expressing MT1 or MT2 receptors.
Materials:
-
CHO cells stably expressing human MT1 or MT2 receptors.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.5 mM IBMX).
-
Forskolin solution.
-
This compound stock solution (in DMSO).
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
-
Lysis buffer (as per cAMP kit instructions).
Procedure:
-
Cell Culture and Seeding:
-
Culture CHO-hMT1 or CHO-hMT2 cells to ~80-90% confluence.
-
Harvest cells and seed them into a 96-well plate at an appropriate density.
-
Allow cells to adhere and grow overnight.
-
-
cAMP Inhibition Assay:
-
Aspirate the culture medium and wash the cells with stimulation buffer.
-
Pre-incubate the cells with increasing concentrations of this compound for 15-30 minutes at 37°C.
-
Stimulate the cells by adding a fixed concentration of forskolin (to induce cAMP production) to all wells (except for the basal control).
-
Incubate for a further 15-30 minutes at 37°C.
-
Terminate the reaction by aspirating the buffer and adding lysis buffer.
-
-
cAMP Quantification:
-
Follow the instructions of the chosen cAMP assay kit to measure the intracellular cAMP concentration in the cell lysates.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of this compound.
-
Perform a non-linear regression analysis to fit a dose-response curve and determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the forskolin-stimulated cAMP production.
-
Signaling Pathway Visualization
This compound, as a melatonin receptor agonist, activates the Gi/o alpha subunit of the G-protein coupled melatonin receptors (MT1/MT2). This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP levels. This signaling cascade is central to the chronobiotic effects of melatonin and its agonists.
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; MT1_MT2 [label="MT1/MT2 Receptors", shape=septagon, fillcolor="#4285F4", fontcolor="#FFFFFF", width=2]; G_protein [label="Gi/o Protein", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AC [label="Adenylyl Cyclase", fillcolor="#F1F3F4", fontcolor="#202124"]; ATP [label="ATP", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=filled]; cAMP [label="cAMP", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB Phosphorylation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Gene_Expression [label="Clock Gene\nExpression", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges this compound -> MT1_MT2 [label="Binds and Activates", color="#4285F4"]; MT1_MT2 -> G_protein [label="Activates", color="#4285F4"]; G_protein -> AC [label="Inhibits", arrowhead="tee", color="#EA4335"]; ATP -> AC [style=dashed, arrowhead=none]; AC -> cAMP [label="Converts", style=dashed]; cAMP -> PKA [label="Activates", color="#34A853"]; PKA -> CREB [label="Phosphorylates", color="#34A853"]; CREB -> Gene_Expression [label="Regulates", color="#34A853"];
// Invisible nodes for alignment {rank=same; this compound; MT1_MT2;} {rank=same; G_protein; AC;} {rank=same; ATP; cAMP;} } caption: this compound's Signaling Pathway.
References
- 1. apexbt.com [apexbt.com]
- 2. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neurochemical properties of this compound (TAK-375), a selective MT1/MT2 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a melatonin receptor agonist for the treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacology of this compound, a selective MT1/MT2 receptor agonist: a novel therapeutic drug for sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Melatonin Agonist this compound Induces Duration-Dependent Clock Gene Expression through cAMP Signaling in Pancreatic INS-1 β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of the Efficacy and Safety of this compound in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Evaluating the Impact of Ramelteon on Motor Performance in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for evaluating the effects of Ramelteon, a selective MT1 and MT2 melatonin receptor agonist, on motor performance in mice. The following protocols for the Rotarod, Grip Strength, and Open Field tests are detailed to ensure methodological consistency and data reproducibility.
Introduction
This compound is a hypnotic agent used in the treatment of insomnia. Unlike many sedative-hypnotics that can impair motor function through interaction with GABA receptors, this compound's mechanism of action is targeted to the suprachiasmatic nucleus, the body's primary circadian pacemaker.[1][2] This targeted approach suggests a lower likelihood of adverse motor effects.[3][4] Preclinical studies in mice have consistently demonstrated that this compound does not impair motor coordination, even at doses significantly higher than those used therapeutically.[3][5] This document outlines the standard methodologies to assess these effects and presents the expected outcomes based on existing literature.
Data Presentation
The following tables summarize the expected quantitative outcomes of this compound on motor performance in mice, based on published findings. Studies have shown that this compound does not significantly alter motor coordination or locomotor activity compared to vehicle-treated controls.[3][5] For comparative purposes, data for a positive control, Diazepam, which is known to impair motor performance, is included.
Table 1: Rotarod Performance
| Treatment Group | Dose (mg/kg, p.o.) | Latency to Fall (seconds) | Reference |
| Vehicle Control | - | No significant difference from this compound | [3][5] |
| This compound | 3 | No significant impairment | [3][5] |
| This compound | 10 | No significant impairment | [3][5] |
| This compound | 30 | No significant impairment | [3][5] |
| Diazepam (Positive Control) | 3-10 | Dose-dependent decrease | [3] |
Table 2: Grip Strength
| Treatment Group | Dose (mg/kg, p.o.) | Forelimb Grip Strength (grams) | Reference |
| Vehicle Control | - | Baseline | N/A |
| This compound | 3-30 | Expected to be not significantly different from vehicle | [4] |
Table 3: Open Field Test - Locomotor Activity
| Treatment Group | Dose (mg/kg, p.o.) | Total Distance Traveled (cm) | Reference |
| Vehicle Control | - | Baseline | N/A |
| This compound | 0.1 - 1.0 | No significant difference from vehicle | [6] |
Experimental Protocols
Rotarod Test
Objective: To assess motor coordination and balance.
Apparatus: Automated 5-lane accelerating rotarod for mice (e.g., Ugo Basile, Stoelting). The rod should have a diameter of approximately 3 cm with a non-slip surface.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.
-
Training (optional but recommended):
-
Place mice on the rotarod rotating at a constant low speed (e.g., 4 rpm) for 1-2 minutes.
-
Repeat this process for 2-3 trials with an inter-trial interval of 15-20 minutes.
-
-
Testing:
-
Administer this compound (e.g., 3, 10, 30 mg/kg, p.o.) or vehicle to the respective groups of mice.
-
At the time of peak drug effect (typically 30-60 minutes post-administration), place the mice on the accelerating rotarod.
-
The rotarod should be programmed to accelerate from a starting speed of 4 rpm to a final speed of 40 rpm over a period of 300 seconds.
-
Record the latency (in seconds) for each mouse to fall off the rod. If a mouse clings to the rod and makes a full passive rotation, this is also considered a fall.
-
Perform 3 trials for each mouse with a 15-20 minute inter-trial interval.
-
-
Data Analysis: The average latency to fall across the three trials is calculated for each mouse. Statistical analysis (e.g., ANOVA) is used to compare the performance of the this compound-treated groups to the vehicle control group.
Grip Strength Test
Objective: To measure forelimb and hindlimb muscle strength.
Apparatus: A grip strength meter equipped with a wire grid or a triangular pull bar.
Procedure:
-
Acclimation: Acclimate mice to the testing room for at least 30 minutes.
-
Testing:
-
Hold the mouse by the base of its tail.
-
Forelimb Grip Strength: Lower the mouse towards the grip meter's grid, allowing it to grasp the grid with its forepaws. Gently and steadily pull the mouse away from the grid in a horizontal plane until it releases its grip. The meter will record the peak force in grams.
-
Combined Forelimb and Hindlimb Grip Strength: Allow the mouse to grasp the grid with all four paws. Pull the mouse horizontally away from the meter until its grip is broken.
-
Perform 3-5 trials for each mouse for both forelimb and combined grip strength, with a brief rest period between trials.
-
-
Data Analysis: The average of the peak force measurements is calculated for each mouse. The data can be normalized to the body weight of the animal. Statistical analysis is used to compare the different treatment groups.
Open Field Test
Objective: To assess general locomotor activity and anxiety-like behavior.
Apparatus: A square arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material. The arena should be equipped with an automated tracking system (e.g., video camera and software) to monitor the mouse's movement.
Procedure:
-
Acclimation: Allow mice to acclimate to the testing room for at least 60 minutes. The lighting in the room should be kept consistent.
-
Testing:
-
Administer this compound or vehicle to the mice.
-
At the time of peak drug effect, gently place the mouse in the center of the open field arena.
-
Allow the mouse to explore the arena freely for a set period, typically 5-10 minutes.
-
The automated tracking system will record various parameters, including:
-
Total distance traveled
-
Time spent in the center of the arena versus the periphery
-
Number of entries into the center zone
-
Rearing frequency
-
-
-
Data Analysis: The recorded parameters are analyzed to assess locomotor activity (total distance traveled) and anxiety-like behavior (time in the center, entries into the center). Statistical comparisons are made between the treatment groups.
Visualizations
Caption: this compound's signaling pathway.
Caption: General experimental workflow.
References
- 1. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Effect of this compound (TAK-375), a selective MT1/MT2 receptor agonist, on motor performance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Clinical Trial Design: Ramelteon in Circadian Rhythm Disorders
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting clinical trials to investigate the efficacy and safety of Ramelteon in the treatment of circadian rhythm sleep-wake disorders (CRSWDs). The protocols outlined below are based on established methodologies and findings from prior clinical research.
Introduction
Circadian rhythm sleep-wake disorders arise from a misalignment between an individual's endogenous circadian rhythm and the desired or required sleep-wake schedule.[1][2] this compound, a selective agonist of the MT1 and MT2 melatonin receptors located in the brain's suprachiasmatic nucleus (SCN), offers a targeted mechanism for resetting the body's master clock.[3][4][5][6] Unlike traditional hypnotics that act on GABA receptors, this compound's action mimics the natural sleep-promoting effects of melatonin, suggesting its potential in treating various CRSWDs.[4][5][7] This document details the design of a clinical trial to evaluate this compound's efficacy in phase-shifting the circadian rhythm and improving sleep parameters in individuals with CRSWDs.
Signaling Pathway of this compound
This compound exerts its therapeutic effect by binding to MT1 and MT2 receptors in the SCN. This interaction mimics the action of endogenous melatonin, which is crucial for regulating the sleep-wake cycle.[4][5][6] The activation of these receptors helps to phase-advance the circadian clock, making it a promising treatment for disorders characterized by a delayed sleep phase.
Clinical Trial Design
A randomized, double-blind, placebo-controlled, parallel-group study is proposed to evaluate the efficacy of this compound.
3.1. Study Objectives
-
Primary Objective: To assess the efficacy of this compound in advancing the circadian phase in participants with Delayed Sleep-Wake Phase Disorder (DSWPD).
-
Secondary Objectives:
-
To evaluate the effect of this compound on sleep-onset latency, total sleep time, and sleep efficiency.
-
To assess the safety and tolerability of this compound.
-
To explore the dose-response relationship of this compound on circadian and sleep parameters.
-
3.2. Participant Population
-
Inclusion Criteria:
-
Adults aged 18-65 years.
-
Diagnosis of DSWPD according to the International Classification of Sleep Disorders, 3rd Edition (ICSD-3).
-
Habitual bedtime after 2:00 AM and difficulty waking at desired times.
-
Willingness to comply with study procedures.
-
-
Exclusion Criteria:
3.3. Intervention
Participants will be randomized to one of the following treatment arms for 4 weeks:
-
This compound (e.g., 4 mg or 8 mg)
-
Placebo
The investigational product will be administered orally, 30-60 minutes before the target bedtime. Some studies suggest that lower doses of this compound may be more effective in advancing the circadian rhythm than higher doses.[9] Case reports have shown success with doses as low as a fraction of a milligram.[9]
3.4. Study Endpoints
-
Primary Endpoint: Change from baseline in the Dim Light Melatonin Onset (DLMO), a reliable marker of the circadian phase.[10][11]
-
Secondary Endpoints:
-
Change from baseline in Latency to Persistent Sleep (LPS) and Wake After Sleep Onset (WASO) measured by polysomnography (PSG).
-
Change from baseline in sleep parameters measured by actigraphy (e.g., sleep onset time, total sleep time).
-
Change from baseline in subjective sleep quality assessed by sleep diaries and questionnaires (e.g., Pittsburgh Sleep Quality Index - PSQI).[12]
-
Experimental Protocols
4.1. Overall Experimental Workflow
4.2. Protocol for Dim Light Melatonin Onset (DLMO) Assessment
DLMO is considered the gold standard for assessing the circadian phase.[13]
-
Preparation: For 8 hours prior to the assessment, participants will remain in a dimly lit environment (<50 lux).
-
Sample Collection: Saliva samples will be collected every 30-60 minutes for 6-8 hours, starting approximately 4 hours before the participant's habitual bedtime.
-
Sample Processing: Saliva samples will be immediately frozen and stored at -20°C until analysis.
-
Analysis: Melatonin concentrations in saliva will be measured using a validated radioimmunoassay (RIA) or liquid chromatography-mass spectrometry (LC-MS).[11]
-
DLMO Calculation: The DLMO is typically defined as the time at which melatonin levels consistently exceed a certain threshold (e.g., 4 pg/mL).
4.3. Protocol for Polysomnography (PSG)
PSG is the gold standard for detailed sleep assessment.
-
Setup: Participants will be fitted with electrodes to monitor brain waves (EEG), eye movements (EOG), and muscle activity (EMG). Respiratory effort, airflow, and oxygen saturation will also be monitored.
-
Recording: Continuous recording will be performed throughout the night in a sleep laboratory.
-
Scoring: Sleep stages and events will be scored by a trained technician according to the American Academy of Sleep Medicine (AASM) manual.
-
Parameters: Key parameters to be analyzed include Latency to Persistent Sleep (LPS), Wake After Sleep Onset (WASO), total sleep time, and sleep efficiency.
4.4. Protocol for Actigraphy
Actigraphy provides an objective measure of sleep-wake patterns over extended periods in the participant's natural environment.[14][15][16]
-
Device Placement: Participants will wear a wrist-worn actigraphy device on their non-dominant wrist for at least 7 consecutive days during the baseline and follow-up periods.
-
Data Collection: The device will continuously record activity data in 1-minute epochs.
-
Sleep Diary: Participants will maintain a concurrent sleep diary to record bedtimes, wake times, and any device removals.[17][18]
-
Data Analysis: Actigraphy data will be analyzed using validated software to estimate sleep parameters such as sleep onset time, wake-up time, sleep duration, and sleep efficiency.
Data Presentation
Quantitative data from the clinical trial should be summarized in clear and structured tables to facilitate comparison between treatment groups.
Table 1: Baseline Demographics and Clinical Characteristics
| Characteristic | This compound (n=X) | Placebo (n=X) |
| Age (years), mean (SD) | ||
| Sex, n (%) | ||
| BMI ( kg/m ²), mean (SD) | ||
| DLMO (clock time), mean (SD) | ||
| LPS (minutes), mean (SD) | ||
| Total Sleep Time (minutes), mean (SD) | ||
| PSQI Score, mean (SD) |
Table 2: Change from Baseline in Primary and Secondary Endpoints at Week 4
| Endpoint | This compound (n=X) | Placebo (n=X) | Difference (95% CI) | p-value |
| Primary Endpoint | ||||
| Δ DLMO (minutes) | ||||
| Secondary Endpoints | ||||
| Δ LPS (minutes) | ||||
| Δ Total Sleep Time (minutes) | ||||
| Δ Sleep Efficiency (%) | ||||
| Δ PSQI Score |
Note: Δ represents the change from baseline.
Conclusion
This document provides a detailed framework for a clinical trial designed to evaluate the efficacy of this compound in treating circadian rhythm disorders. The successful execution of such a trial has the potential to provide robust evidence for the use of this compound as a targeted therapy for individuals suffering from these debilitating conditions. The provided protocols for key assessments will ensure the collection of high-quality data, and the structured tables will facilitate clear and concise reporting of the findings.
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. ClinicalTrials.gov [clinicaltrials.gov]
- 3. takeda.com [takeda.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. How does this compound help regulate circadian rhythm? | Ubie Doctor's Note [ubiehealth.com]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. jcsm.aasm.org [jcsm.aasm.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Effect of add-on this compound therapy on sleep and circadian rhythm disruption in patients with schizophrenia: A randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Use of Actigraphy for the Evaluation of Sleep Disorders and Circadian Rhythm Sleep-Wake Disorders: An American Academy of Sleep Medicine Systematic Review, Meta-Analysis, and GRADE Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The role of actigraphy in the study of sleep and circadian rhythms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of Actigraphy for the Evaluation of Sleep Disorders and Circadian Rhythm Sleep-Wake Disorders: An American Academy of Sleep Medicine Systematic Review, Meta-Analysis, and GRADE Assessment. [escholarship.org]
- 17. academic.oup.com [academic.oup.com]
- 18. aasm.org [aasm.org]
Troubleshooting & Optimization
Ramelteon solubility in aqueous buffers for in vivo experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information on the solubility of ramelteon in aqueous buffers for in vivo experiments. Due to its low aqueous solubility, preparing this compound for administration in animal studies can be challenging. This guide offers quantitative data, detailed protocols, and troubleshooting advice to ensure successful formulation.
Frequently Asked Questions (FAQs)
Q1: What is the general aqueous solubility of this compound?
A1: this compound is classified as very slightly or sparingly soluble in water and aqueous buffers.[1][2] Its predicted aqueous solubility is low, with reported values around 0.016 g/L (16 µg/mL).[3] This poor solubility necessitates the use of co-solvents for preparing solutions suitable for in vivo research.
Q2: How does pH affect the solubility of this compound in aqueous buffers?
A2: this compound is a neutral compound with no acidic or basic functional groups.[4][5] Consequently, its solubility is largely independent of pH within the physiological range and beyond. Studies have shown consistent solubility in aqueous buffers from pH 3 to 11.[1] Therefore, adjusting the pH of the buffer is not an effective strategy to increase this compound concentration.
Q3: What is the recommended method for preparing this compound solutions for in vivo experiments?
A3: The most effective and widely cited method is to first dissolve this compound in a suitable organic solvent to create a stock solution, and then dilute this stock with the desired aqueous buffer.[2] Dimethyl sulfoxide (DMSO) is a commonly used co-solvent for this purpose and has been successfully employed for oral administration in rat models.[2][6]
Q4: My this compound solution is cloudy or shows precipitation after dilution. What should I do?
A4: Cloudiness or precipitation indicates that the solubility limit of this compound in the final vehicle has been exceeded. Here are some troubleshooting steps:
-
Verify Concentration: Double-check your calculations to ensure you have not exceeded the known solubility limit for your specific co-solvent/buffer ratio. For a 1:5 solution of DMSO:PBS (pH 7.2), the solubility is approximately 0.16 mg/mL.[2]
-
Gentle Warming: Warm the vehicle (your aqueous buffer) to 37°C before adding the DMSO stock solution. You can also gently warm the final solution.[7]
-
Sonication: Use an ultrasonic bath to agitate the solution, which can help dissolve the compound and break up small particles.[7]
-
Adjust Co-solvent Ratio: If your experimental protocol allows, increase the proportion of the organic co-solvent (e.g., DMSO) in the final solution.
-
Prepare Fresh: Aqueous solutions of this compound, particularly those with co-solvents, should be prepared fresh before each use. It is not recommended to store the aqueous solution for more than one day.[2]
Q5: What are the reported solubilities of this compound in common organic solvents?
A5: this compound is freely soluble in several organic solvents. This property is leveraged to create concentrated stock solutions. The reported solubilities are significantly higher than in aqueous solutions, as detailed in the table below.
Quantitative Solubility Data
The following table summarizes the solubility of this compound in various solvents based on available data.
| Solvent / Vehicle | pH | Temperature | Solubility |
| Water | N/A | 25 °C (est) | ~11-16 µg/mL (0.011-0.016 g/L)[3][8] |
| Aqueous Buffers | 3-11 | N/A | Very slightly soluble[1] |
| 1:5 DMSO:PBS Solution | 7.2 | N/A | ~0.16 mg/mL[2] |
| Dimethyl sulfoxide (DMSO) | N/A | N/A | >10 mM (~2.6 mg/mL)[7]; ~30 mg/mL[2] |
| Ethanol (EtOH) | N/A | N/A | ~25 mg/mL[2]; ≥54.9 mg/mL[7] |
| Dimethyl formamide (DMF) | N/A | N/A | ~30 mg/mL[2] |
Experimental Protocol: Preparation of this compound for Oral Gavage
This protocol describes a standard method for preparing a this compound solution for in vivo oral administration using DMSO as a co-solvent.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile grade
-
Phosphate-buffered saline (PBS), pH 7.2, sterile
-
Sterile conical tubes or vials
-
Vortex mixer
-
Ultrasonic bath (optional, recommended)
-
Warming device (e.g., water bath set to 37°C)
Procedure:
-
Calculate Required Amounts: Determine the total volume and final concentration of the dosing solution needed for your experiment.
-
Prepare Stock Solution:
-
Weigh the required amount of this compound powder and place it in a sterile tube.
-
Add the minimum required volume of DMSO to achieve a high-concentration stock solution (e.g., 10-30 mg/mL).
-
Vortex vigorously until the powder is completely dissolved. A brief sonication can aid dissolution.[7] The solution should be clear.
-
-
Prepare Final Dosing Solution:
-
Gently warm the required volume of the aqueous buffer (e.g., PBS, pH 7.2) to 37°C.[7]
-
While vortexing the warm buffer, slowly and drop-wise add the calculated volume of the this compound stock solution.
-
Continue vortexing for 1-2 minutes after all the stock solution has been added to ensure homogeneity.
-
-
Final Inspection and Use:
-
Visually inspect the final solution for any signs of precipitation or cloudiness. If observed, refer to the troubleshooting guide.
-
Administer the freshly prepared solution to the animals as planned. Do not store the final aqueous solution for more than a day.[2]
-
Experimental Workflow Diagram
The following diagram illustrates the decision-making process for preparing a this compound solution for in vivo experiments.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. This compound | C16H21NO2 | CID 208902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. Human Metabolome Database: Showing metabocard for this compound (HMDB0015115) [hmdb.ca]
- 6. Evaluation of the Anxiolytic Effect of this compound in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apexbt.com [apexbt.com]
- 8. Page loading... [wap.guidechem.com]
Ramelteon Dosage Optimization for Circadian Phase Advance Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing Ramelteon dosage for circadian phase advance studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a selective agonist for the melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's primary circadian pacemaker.[1][2][3][4][5] By binding to these receptors, this compound mimics the effects of endogenous melatonin, promoting the regulation of the sleep-wake cycle.[3][5] Its affinity for MT1 and MT2 receptors is significantly higher than that of melatonin itself.[1] Unlike many hypnotics that target GABA receptors, this compound's action is specific to the melatonin pathway, which is why it is not classified as a scheduled drug by the US Drug Enforcement Agency (DEA).[1][3]
Q2: What is the standard approved dosage of this compound, and for what indication?
The standard U.S. FDA-approved dosage of this compound is 8 mg, taken within 30 minutes of bedtime for the treatment of insomnia, specifically difficulty with sleep onset.[4][5][6]
Q3: Is the standard 8 mg dose optimal for achieving a circadian phase advance?
No, studies suggest that the standard 8 mg dose may not be the most effective for circadian phase advancement. Research indicates that lower doses of 1 mg, 2 mg, and 4 mg of this compound are more effective in producing a significant and rapid circadian phase advance compared to both placebo and the 8 mg dose.[7][8][9] In one study, the 8 mg dose did not produce a statistically significant phase shift.[8][9]
Q4: What is the recommended timing for this compound administration in a phase advance study?
For insomnia, this compound is typically administered 30 minutes before bedtime.[4][5] However, for circadian phase advancement, administration in the early evening, approximately 5-6 hours before the habitual bedtime, has been suggested to be most effective.[10] This timing aligns with the phase-advancing portion of the melatonin phase-response curve.[8]
Q5: What are the key pharmacokinetic parameters of this compound?
This compound is rapidly absorbed after oral administration, with peak plasma concentrations reached in approximately 0.5 to 1.5 hours.[5][11] It undergoes extensive first-pass metabolism, primarily by the CYP1A2 enzyme, resulting in a low oral bioavailability of 1.8%.[4] The elimination half-life is short, ranging from 1 to 2.6 hours.[1][4][5]
Troubleshooting Guides
Scenario 1: High variability in subject response to this compound.
-
Possible Cause: Genetic variations in CYP1A2 enzymes can lead to differences in this compound metabolism.
-
Troubleshooting Steps:
-
Genotyping: Consider genotyping subjects for CYP1A2 polymorphisms to identify fast or slow metabolizers.
-
Dose Adjustment: For subjects with known or suspected rapid metabolism, a slightly higher dose within the effective range (e.g., 4 mg instead of 1 or 2 mg) might be considered, though efficacy of higher doses for phase advance is not well-supported.
-
Dietary Control: Instruct subjects to avoid consuming foods or beverages known to induce or inhibit CYP1A2 (e.g., cruciferous vegetables, caffeine) for a set period before and during the study.
-
Concomitant Medications: Screen for and exclude subjects taking medications that are strong inhibitors (e.g., fluvoxamine) or inducers of CYP1A2.[4]
-
Scenario 2: Lack of a significant phase advance with this compound administration.
-
Possible Cause 1: Incorrect timing of administration.
-
Troubleshooting Steps:
-
Verify Timing: Ensure this compound is administered during the phase-advancing window of the melatonin phase-response curve (early evening).
-
Individualize Timing: If possible, determine individual dim light melatonin onset (DLMO) to personalize the administration time.
-
-
Possible Cause 2: Inappropriate dosage.
-
Troubleshooting Steps:
-
Possible Cause 3: Insufficient light control.
-
Troubleshooting Steps:
-
Dim Light Conditions: Maintain subjects in a controlled, dim-light environment (typically <10 lux) during the evening and night to prevent light from masking the effect of this compound on the circadian system.
-
Scenario 3: Subjects report significant side effects.
-
Possible Side Effects: Common side effects include drowsiness, dizziness, fatigue, and nausea.[6][12] Less common but more serious side effects can include worsening insomnia, changes in thinking and behavior, and complex sleep behaviors.[12][13]
-
Troubleshooting Steps:
-
Dose Reduction: If a subject experiences bothersome side effects, consider reducing the dose to the next lower effective dose (e.g., from 4 mg to 2 mg).
-
Timing Adjustment: Ensure the subject is allowing for at least 7-8 hours of sleep after taking the medication to minimize next-day drowsiness.
-
Subject Education: Inform subjects about potential side effects and instruct them to report any unusual experiences immediately.
-
Exclusion Criteria: Exclude subjects with a history of depression, substance abuse, or severe sleep apnea, as this compound may exacerbate these conditions.[13]
-
Data Presentation
Table 1: this compound Pharmacokinetic Parameters
| Parameter | Value | Reference |
| Bioavailability | 1.8% | [4] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours | [5][11] |
| Elimination Half-life (t1/2) | 1 - 2.6 hours | [1][4][5] |
| Protein Binding | ~82% | [11] |
| Primary Metabolism | CYP1A2 | [4][11] |
Table 2: Summary of Clinical Studies on this compound for Circadian Phase Advance
| Study | Dosage(s) | Administration Time | Primary Outcome Measure | Key Findings |
| Richardson et al. (2008) | 1, 2, 4, 8 mg | 30 minutes before imposed bedtime | Dim Light Melatonin Offset (DLMoff) | 1, 2, and 4 mg doses significantly advanced DLMoff compared to placebo. The 8 mg dose did not show a significant effect.[8][9] |
| Takeda Study (2006) | 1, 2, 4, 8 mg | 30 minutes before imposed bedtime | Dim Light Melatonin Offset (DLMoff) | 1, 2, and 4 mg doses produced a significantly greater and more rapid circadian phase advance compared to placebo.[7] |
| Case Report (Takeshima et al.) | 8 mg then 4 mg | 7 pm | Sleep-wake rhythm and nadir rectal temperature | 4 mg was more effective than 8 mg in advancing the sleep-wake rhythm and biological clock.[14] |
Experimental Protocols
Protocol: Assessment of Circadian Phase Shift using Dim Light Melatonin Offset (DLMoff)
This protocol is a generalized summary based on methodologies from published studies.[8][9]
-
Subject Acclimation: House subjects in a time-isolation facility for at least 48 hours prior to the baseline assessment to allow for acclimation to the laboratory environment.
-
Baseline Phase Assessment:
-
Maintain subjects in a seated or semi-recumbent position under dim light conditions (<10 lux) for at least 8 hours prior to their habitual bedtime and throughout the night.
-
Collect saliva samples at 30- to 60-minute intervals.
-
Assay saliva samples for melatonin concentration using a validated radioimmunoassay (RIA) or enzyme-linked immunosorbent assay (ELISA).
-
Determine the baseline DLMoff, defined as the time when the descending phase of the melatonin profile crosses a specific threshold (e.g., 25% of the peak value or a fixed value like 3 pg/mL).
-
-
Phase-Shifting Protocol:
-
Impose a phase advance on the subject's sleep-wake schedule (e.g., a 5-hour advance).
-
Administer the assigned dose of this compound or placebo at the designated time (e.g., 30 minutes before the new, advanced bedtime).
-
Maintain strict control of the light-dark cycle.
-
-
Post-Treatment Phase Assessment:
-
On the final night of the treatment period, repeat the saliva collection protocol under dim light conditions as described in step 2.
-
Determine the post-treatment DLMoff.
-
-
Data Analysis:
-
Calculate the phase shift as the difference between the baseline DLMoff and the post-treatment DLMoff.
-
Use appropriate statistical methods (e.g., ANCOVA with baseline as a covariate) to compare the phase shifts between the different dosage groups and placebo.
-
Visualizations
Caption: this compound's signaling pathway in the SCN.
Caption: Experimental workflow for a phase advance study.
Caption: Logic for this compound dosage selection.
References
- 1. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. youtube.com [youtube.com]
- 6. 10 medications for sleep: Effectiveness and more [medicalnewstoday.com]
- 7. takeda.com [takeda.com]
- 8. Circadian Phase-Shifting Effects of Repeated this compound Administration in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcsm.aasm.org [jcsm.aasm.org]
- 10. droracle.ai [droracle.ai]
- 11. medicine.com [medicine.com]
- 12. 7 this compound Side Effects You’ll Want to Review - GoodRx [goodrx.com]
- 13. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 14. This compound for Delayed Sleep-wake Phase Disorder: A Case Report [cpn.or.kr]
Ramelteon Stability in Simulated Gastrointestinal Fluids: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the stability of Ramelteon in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).
Frequently Asked Questions (FAQs)
Q1: What is the expected stability of this compound in simulated gastric fluid (SGF)?
A1: this compound is considered stable in simulated gastric fluid. In studies, when this compound was incubated in SGF at 37°C, its concentration remained within 1-5% of the initial concentration over a 60-minute period.[1]
Q2: How stable is this compound in simulated intestinal fluid (SIF)?
A2: this compound is also stable in simulated intestinal fluid. Experimental data shows that the concentration of this compound remains within 1-5% of the initial value when incubated in SIF at 37°C for up to 180 minutes.[1]
Q3: What are the official methods for preparing Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF)?
A3: The United States Pharmacopeia (USP) provides standardized methods for the preparation of SGF and SIF. SGF is typically prepared to have a pH of about 1.2, while SIF is prepared to a pH of 6.8.[2][3][4] Detailed protocols are provided in the "Experimental Protocols" section of this guide.
Q4: Are enzymes necessary in the SGF and SIF for this compound stability studies?
A4: For assessing the chemical stability of a drug like this compound, the use of enzymes (like pepsin in SGF and pancreatin in SIF) is not always necessary if the primary concern is pH-dependent degradation. The available stability data for this compound does not specify the use of enzymes.[1] However, if investigating the potential for enzymatic degradation, USP formulations including enzymes should be used.[3][5]
Q5: What analytical methods are suitable for assessing this compound stability in these simulated fluids?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended analytical technique for quantifying this compound and detecting any potential degradation products.[1][6] The method should be validated to ensure specificity, linearity, accuracy, and precision.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Observed degradation of this compound in SGF or SIF. | 1. Incorrect preparation of simulated fluids (wrong pH).2. Contamination of the simulated fluids or glassware.3. Instability of the analytical method. | 1. Verify the pH of the SGF and SIF solutions before starting the experiment. Adjust if necessary.2. Use clean glassware and high-purity water for all preparations.3. Perform a system suitability test for the HPLC method before sample analysis. |
| High variability in this compound concentration measurements. | 1. Incomplete dissolution of this compound in the simulated fluids.2. Inconsistent sampling or sample processing.3. Issues with the HPLC system (e.g., injector precision). | 1. This compound is very slightly soluble in water.[7][8] Ensure complete dissolution by using appropriate mixing techniques. It may be necessary to first dissolve this compound in a small amount of an organic solvent like DMSO before diluting with the simulated fluid.[9]2. Follow a standardized protocol for sample collection, filtration, and dilution.3. Check the performance of the HPLC system. |
| Appearance of unexpected peaks in the chromatogram. | 1. Presence of impurities in the this compound sample.2. Interaction of this compound with components of the simulated fluids.3. Degradation of this compound. | 1. Analyze a blank sample of the simulated fluid to identify any interfering peaks.2. Review the composition of the simulated fluids for any potential incompatibilities.3. If degradation is suspected, perform forced degradation studies (e.g., acid, base, oxidation) to identify potential degradation products.[10] |
Data Summary
The following tables summarize the stability of this compound in simulated gastric and intestinal fluids based on available data.[1]
Table 1: Stability of this compound in Simulated Gastric Fluid (SGF) at 37°C [1]
| Time Point | Concentration (µg/mL) | Percent of Initial |
| Initial | 8.5 | 100% |
| 30 minutes | 8.5 | 100% |
| 60 minutes | 8.5 | 100% |
Table 2: Stability of this compound in Simulated Intestinal Fluid (SIF) at 37°C [1]
| Time Point | Concentration (µg/mL) | Percent of Initial |
| Initial | 8.6 | 100% |
| 30 minutes | 8.7 | 101.2% |
| 60 minutes | 8.5 | 98.8% |
| 120 minutes | 8.7 | 101.2% |
| 180 minutes | 8.7 | 101.2% |
Experimental Protocols
Preparation of Simulated Gastric Fluid (SGF, USP, without enzyme)
-
Dissolve 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and add sufficient purified water to make 1000 mL.
-
The final pH of this solution should be approximately 1.2.
Preparation of Simulated Intestinal Fluid (SIF, USP, without enzyme)
-
Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of purified water.
-
Add 77 mL of 0.2 N sodium hydroxide and 500 mL of purified water.
-
Adjust the pH of the solution to 6.8 with either 0.2 N sodium hydroxide or 0.2 N hydrochloric acid.
-
Add sufficient purified water to make 1000 mL.
This compound Stability Testing Procedure
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of approximately 1 mg/mL.
-
Spike the SGF and SIF solutions with the this compound stock solution to achieve a final concentration similar to that expected in vivo (e.g., approximately 8.9 µg/mL, which corresponds to an 8 mg dose in 900 mL of fluid).[1]
-
Maintain the solutions at 37°C in a constant temperature bath.
-
At specified time points (e.g., 0, 30, and 60 minutes for SGF; 0, 30, 60, 120, and 180 minutes for SIF), withdraw an aliquot of the sample.
-
Immediately neutralize the SGF samples with a suitable buffer to prevent further acid-catalyzed degradation upon storage.
-
Filter the samples through a 0.45 µm filter.
-
Analyze the filtered samples by a validated stability-indicating HPLC method to determine the concentration of this compound.
Visualizations
Caption: Workflow for this compound Stability Testing.
Caption: Logical Flow of this compound Stability.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Simulated gastric fluid without enzyme Dissolution Media Concentrate, Dilute to 6L to conform to USP & EP [sigmaaldrich.com]
- 3. canada.ca [canada.ca]
- 4. biorelevant.com [biorelevant.com]
- 5. digital.csic.es [digital.csic.es]
- 6. CN105277628A - Method for determining this compound and impurities thereof through high-performance liquid chromatography separation - Google Patents [patents.google.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. Enantiomeric separation of a melatonin agonist this compound using amylose-based chiral stationary phase - Arabian Journal of Chemistry [arabjchem.org]
Potential off-target effects of Ramelteon in long-term studies
This technical support center provides researchers, scientists, and drug development professionals with information regarding the potential off-target effects of Ramelteon observed in long-term studies. The information is presented in a question-and-answer format, including troubleshooting guides, quantitative data summaries, detailed experimental protocols, and visualizations of relevant signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects observed with long-term this compound administration?
A1: Long-term studies of this compound have primarily investigated its effects on the endocrine system. The most consistently reported off-target effect is a mild and transient increase in prolactin levels, particularly in women.[1][2] Additionally, a statistically significant decrease in free testosterone has been observed in older men.[3] Effects on the thyroid and adrenal axes, including cortisol levels, have been found to be not statistically significant in long-term controlled studies.[1][2]
Q2: My female subjects are showing elevated prolactin levels. Is this a known side effect and is it reversible?
A2: Yes, a mild and transient increase in prolactin concentration is a known off-target effect of long-term this compound administration in women.[1][2] In a 6-month study, this elevation was statistically significant compared to placebo (p=0.003) but was not associated with clinical manifestations such as menstrual cycle disturbances.[1] The effect is considered transient, though the exact time course of reversal upon discontinuation has not been extensively detailed in the cited long-term studies.
Q3: We have observed a decrease in testosterone levels in our male subjects. What is the expected magnitude of this change?
A3: A long-term, 1-year open-label study reported a statistically significant (p ≤ 0.05) decrease in free testosterone in older men (≥65 years) receiving 8 mg of this compound.[3] However, the primary publication of this study did not quantify the mean percentage of this decrease. A 6-month placebo-controlled study in adult men (18-45 years) receiving a higher dose of 16 mg did not find a statistically significant difference in total and free testosterone levels compared to placebo.[1] This suggests the effect may be specific to an older population and potentially a lower dose.
Q4: Are there any observed effects of long-term this compound use on the Hypothalamic-Pituitary-Adrenal (HPA) axis?
A4: In a 6-month, double-blind, placebo-controlled study, there were no consistent statistically significant differences between the this compound and placebo groups on measures of adrenal function, including morning cortisol and ACTH levels.[1][2] This suggests that long-term this compound administration is unlikely to have a clinically significant impact on the HPA axis.
Troubleshooting Guides
Issue: Unexpected Endocrine-Related Adverse Events
-
Verify Patient Population: The observed effects of this compound on prolactin and testosterone have been shown to be specific to sex and age.[1][3] Ensure that the demographics of your study population align with the expected outcomes.
-
Assess Concomitant Medications: Review all concomitant medications for potential interactions that may affect endocrine function.
-
Review Baseline Hormone Levels: Ensure that baseline endocrine function was within the normal range for all subjects, as pre-existing conditions could influence the results.
-
Standardize Sample Collection: The timing of blood sample collection for hormone analysis is critical. For instance, cortisol levels should be measured at a consistent time in the morning.
Quantitative Data on Off-Target Effects
Table 1: Endocrine Effects of Long-Term this compound Administration in Women
| Parameter | Study Duration | This compound Dose | Observation | p-value | Reference |
| Prolactin | 6 months | 16 mg/day | Overall increase compared to placebo | 0.003 | [1] |
Table 2: Endocrine Effects of Long-Term this compound Administration in Men
| Parameter | Study Duration | This compound Dose | Age Group | Observation | p-value | Reference |
| Total & Free Testosterone | 6 months | 16 mg/day | 18-45 years | No consistent statistically significant difference from placebo | Not significant | [1] |
| Free Testosterone | 1 year | 8 mg/day | ≥65 years | Statistically significant decrease | ≤ 0.05 | [3] |
Table 3: Effects of Long-Term this compound Administration on the Adrenal and Thyroid Axes
| Parameter | Study Duration | This compound Dose | Observation | p-value | Reference |
| AM Cortisol & ACTH | 6 months | 16 mg/day | No consistent statistically significant difference from placebo | Not significant | [1] |
| Total T4, Free T4, TSH, Total T3 | 6 months | 16 mg/day | No consistent statistically significant difference from placebo | Not significant | [1] |
| Free Thyroxine | 1 year | 16 mg/day (adults) | Statistically significant decrease | ≤ 0.05 | [3] |
Experimental Protocols
1. Six-Month, Double-Blind, Placebo-Controlled Study on Endocrine Function (Richardson and Wang-Weigand, 2009)
-
Objective: To evaluate the effects of long-term this compound exposure on endocrine function in adults with chronic insomnia.[1]
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
-
Participants: 122 adults (60 men, 62 women), aged 18-45 years, with a diagnosis of chronic insomnia according to DSM-IV criteria. Key inclusion criteria included a subjective sleep latency of ≥45 minutes and a subjective total sleep time of ≤6.5 hours for at least 3 nights a week. Participants had normal baseline endocrine function.
-
Intervention: Participants received either this compound 16 mg or a matching placebo orally each night for 6 months.[1]
-
Hormone Assessments: Blood samples were collected at baseline and at months 1, 2, 3, 4, 5, and 6 to measure levels of total T4, free T4, TSH, total T3, AM cortisol, ACTH, LH, FSH, estradiol (in women), and total and free testosterone (in men). Prolactin concentrations were also measured.[1]
-
Statistical Analysis: The primary analysis was a comparison of the overall mean change from baseline in hormone levels between the this compound and placebo groups using an analysis of covariance (ANCOVA) model.
2. One-Year, Open-Label Safety and Efficacy Study (Richardson et al., 2009)
-
Objective: To evaluate the long-term safety and subjective sleep effects of this compound in adults with chronic insomnia.[3]
-
Study Design: A 1-year, open-label, multicenter study with a 3-day placebo run-out period.
-
Participants: 1213 subjects with primary insomnia (DSM-IV-TR criteria) for ≥ 3 months. The study included two age groups: adults aged 18 to 64 years (N=965) and older adults aged ≥ 65 years (N=248).
-
Intervention: Adults (18-64 years) received this compound 16 mg nightly, and older adults (≥65 years) received this compound 8 mg nightly for 1 year.[3]
-
Safety Assessments: Safety was assessed at week 1 and at months 1, 2, 3, 4, 6, 8, 10, and 12. This included monitoring of adverse events, vital signs, physical examinations, and clinical laboratory tests (hematology, clinical chemistry, and urinalysis). Endocrine values were also monitored.[3]
-
Statistical Analysis: Changes from baseline in safety parameters were evaluated. Statistical significance was set at p ≤ 0.05 for the detection of consistent changes in endocrine values.[3]
Signaling Pathways and Experimental Workflows
References
- 1. Safety and subjective sleep effects of this compound administration in adults and older adults with chronic primary insomnia: a 1-year, open-label study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of long-term exposure to this compound, a melatonin receptor agonist, on endocrine function in adults with chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Critical appraisal of this compound in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Ramelteon Research: A Technical Support Guide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ramelteon. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help manage variability and ensure the robustness of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for this compound?
This compound is a highly selective agonist for the melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.[1][2][3][4][5] Unlike traditional hypnotics that target GABA-A receptors, this compound mimics the effects of endogenous melatonin.[2][4][5] Its binding to MT1 and MT2 receptors is believed to contribute to its sleep-promoting properties by regulating the circadian rhythm.[3][6] this compound exhibits a higher affinity for MT1 and MT2 receptors than melatonin itself.[2][3]
Q2: What is the primary signaling pathway activated by this compound?
Activation of MT1 and MT2 receptors by this compound leads to the inhibition of the enzyme adenylyl cyclase. This, in turn, causes a decrease in the intracellular concentration of cyclic AMP (cAMP).[1] This signaling cascade is a key mechanism through which this compound exerts its effects on the sleep-wake cycle.
Q3: What are the key pharmacokinetic parameters of this compound?
This compound is characterized by rapid absorption and extensive first-pass metabolism.[2][3] Key pharmacokinetic data are summarized in the table below.
| Parameter | Value | Reference |
| Bioavailability | 1.8% | [3] |
| Time to Peak Plasma Concentration (Tmax) | 0.5 - 1.5 hours | [4][6] |
| Elimination Half-life (t1/2) | 1 - 2.6 hours | [2][3] |
| Protein Binding | ~82% | [3] |
Q4: How is this compound metabolized and what are its major metabolites?
This compound is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes.[1][3] The major isoenzyme involved is CYP1A2, with minor contributions from CYP2C and CYP3A4 subfamilies.[1][7] The primary metabolic pathways are oxidation, leading to hydroxylation and carbonylation.[3] The major active metabolite is M-II, which also exhibits affinity for the MT1 and MT2 receptors, though less than the parent compound.[1][3]
Troubleshooting Guide
Issue 1: High Variability in In Vitro Assay Results
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell line passage number, confluency, and serum batches can significantly impact receptor expression and signaling responses.
-
Recommendation: Maintain a consistent cell culture protocol. Use cells within a defined passage number range and ensure consistent confluency at the time of the experiment. Test new serum batches for their effect on baseline and this compound-stimulated responses.
-
-
Possible Cause 2: Variability in Compound Preparation. this compound's solubility and stability in different solvents and concentrations can affect its effective concentration in the assay.
-
Recommendation: Prepare fresh stock solutions of this compound for each experiment. Use a consistent, validated solvent and ensure complete dissolution.
-
Issue 2: Unexpected In Vivo Efficacy in Animal Models
-
Possible Cause 1: Inappropriate Dosing or Administration Route. The rapid and extensive first-pass metabolism of this compound can lead to low bioavailability. The timing of administration relative to the animal's light-dark cycle is also critical.
-
Possible Cause 2: Strain or Species-Specific Differences in Metabolism. The expression and activity of CYP enzymes can vary significantly between different animal strains and species, leading to altered pharmacokinetics and efficacy.
-
Recommendation: Characterize the pharmacokinetic profile of this compound in your specific animal model and strain before conducting efficacy studies.
-
Issue 3: Discrepancies Between Preclinical and Clinical Outcomes
-
Possible Cause 1: Differences in Metabolite Profiles. The relative abundance and activity of this compound's metabolites, such as M-II, can differ between preclinical species and humans, contributing to variations in overall pharmacological effect.[1]
-
Recommendation: When possible, measure the plasma concentrations of both this compound and its major metabolites in both preclinical and clinical studies to better correlate exposure with pharmacological response.
-
-
Possible Cause 2: Complexities of Human Sleep and Disease States. Clinical trial populations often have underlying comorbidities and concomitant medications that can influence drug response.[12]
-
Recommendation: Carefully consider the inclusion and exclusion criteria of your clinical trial to minimize confounding variables. Monitor for potential drug-drug interactions, especially with inhibitors or inducers of CYP1A2.[7]
-
Experimental Protocols
Protocol 1: In Vitro cAMP Inhibition Assay
This protocol outlines a method to assess the functional activity of this compound by measuring its ability to inhibit forskolin-stimulated cAMP production in cells expressing MT1 or MT2 receptors.
-
Cell Culture: Culture Chinese Hamster Ovary (CHO) cells stably expressing human MT1 or MT2 receptors in appropriate media.
-
Cell Plating: Seed cells into 96-well plates at a density that will result in 80-90% confluency on the day of the assay.
-
Compound Preparation: Prepare a serial dilution of this compound and a stock solution of forskolin.
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Pre-incubate the cells with varying concentrations of this compound for 15 minutes.
-
Stimulate the cells with forskolin (e.g., 1 µM) in the continued presence of this compound for 30 minutes.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).
-
-
Data Analysis: Plot the concentration-response curve for this compound's inhibition of forskolin-stimulated cAMP production and determine the IC50 value.[1]
Protocol 2: Animal Model of Sleep Onset
This protocol describes a method to evaluate the sleep-promoting effects of this compound in a rat model.[11][13]
-
Animal Acclimation: Individually house male Sprague-Dawley rats and acclimate them to a 12:12 hour light-dark cycle for at least one week.
-
Surgical Implantation (Optional): For EEG/EMG recording, surgically implant electrodes to monitor sleep stages. Allow for a post-operative recovery period.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, i.p.) or vehicle at the midpoint of the dark cycle.
-
Sleep Recording: Record sleep-wake activity for several hours post-administration using either video monitoring or EEG/EMG.
-
Data Analysis: Score the sleep recordings to determine the latency to sleep onset and the duration of different sleep stages (NREM, REM). Compare the effects of this compound to the vehicle control.
Visualizations
References
- 1. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. medicine.com [medicine.com]
- 7. Metabolism of this compound in human liver microsomes and correlation with the effect of fluvoxamine on this compound pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic this compound treatment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chronic this compound treatment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Anxiolytic Effect of this compound in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physoc.org [physoc.org]
- 12. researchgate.net [researchgate.net]
- 13. Acute sleep-promoting action of the melatonin agonist, this compound, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Investigating the Impact of High-Fat Meals on Ramelteon Absorption in Animal Models
This technical support center provides guidance for researchers, scientists, and drug development professionals studying the influence of high-fat meals on the absorption of Ramelteon in preclinical animal models.
Disclaimer: As of the latest literature review, specific in-vivo animal pharmacokinetic studies detailing the impact of a single high-fat meal on this compound absorption have not been prominently published. The data and protocols presented below are based on established pharmacokinetic study designs and human clinical trial findings to guide researchers in designing their own animal experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known effect of a high-fat meal on this compound absorption in humans?
In human clinical trials, administration of this compound with a high-fat meal has been shown to alter its pharmacokinetic profile. Specifically, the total drug exposure (AUC) and the time to reach maximum plasma concentration (Tmax) are increased, while the maximum plasma concentration (Cmax) is decreased.[1] This suggests a slower, but more prolonged, absorption of the drug in the presence of a high-fat meal.
Q2: Why is it important to study the effect of a high-fat meal on this compound absorption in animal models?
Animal models are crucial in preclinical drug development to understand and predict a drug's behavior in humans. Investigating the food effect in animals helps to:
-
Elucidate the mechanisms of drug-food interactions.
-
Assess the potential for variability in drug exposure in a fed versus fasted state.
-
Inform the design of clinical studies.
-
Provide data for regulatory submissions.
Q3: What are the potential mechanisms by which a high-fat meal could affect this compound absorption?
A high-fat meal can influence drug absorption through several physiological changes, including:
-
Delayed gastric emptying.
-
Increased secretion of bile salts and pancreatic enzymes, which can enhance the solubilization of lipophilic drugs.
-
Increased splanchnic blood flow.
-
Direct interaction of food components with the drug or its formulation.
Q4: An in-vitro rat portal vein study is mentioned in the literature. What were the findings?
An in-vitro study using the rat portal vein model indicated that this compound is absorbed from the intestinal gut as an intact drug, suggesting that it is not significantly metabolized during the absorption process in the intestinal tract.
Troubleshooting Guide for Animal Food-Effect Studies
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High variability in pharmacokinetic data within the same group. | Inconsistent food consumption by the animals. Stress-induced physiological changes. Inaccurate dosing or blood sampling times. | Ensure all animals in the fed group consume the entire high-fat meal within a specified timeframe. Acclimatize animals to the housing and handling procedures. Standardize the timing of all experimental procedures. |
| No significant difference observed between fed and fasted groups. | The high-fat meal composition was insufficient to elicit a physiological response. The animal model selected does not have a food effect for this drug. The sampling time points are not adequately capturing the absorption phase. | Use a standardized high-fat meal known to induce physiological changes relevant to drug absorption. Consider using a different animal model (e.g., dogs are often more sensitive to food effects than rats). Increase the frequency of blood sampling, especially at early time points post-dosing. |
| Unexpectedly low drug exposure in the fed group. | The high-fat meal may be causing precipitation of the drug in the gastrointestinal tract. The drug may be binding to components of the meal. | Analyze the physicochemical properties of this compound to assess its potential for interaction with lipids. Consider reformulating the drug to enhance its solubility in a high-fat environment. |
Hypothetical Experimental Protocol for a Rodent Food-Effect Study
This protocol outlines a typical crossover study design to assess the impact of a high-fat meal on this compound absorption in rats.
1. Animal Model: Male Sprague-Dawley rats (n=8), 8-10 weeks old.
2. Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle. They are acclimatized for at least one week before the study.
3. Study Design: A two-phase, crossover design with a one-week washout period between phases.
-
Phase 1:
-
Group 1 (Fasted): Animals are fasted overnight (approximately 12 hours) with free access to water.
-
Group 2 (Fed): Animals are fasted overnight and then provided with a standardized high-fat meal 30 minutes before drug administration.
-
-
Washout Period: One week.
-
Phase 2:
-
Animals are crossed over to the alternate treatment group.
-
4. High-Fat Meal Composition: A commercially available, palatable high-fat diet for rodents (e.g., containing ~60% of calories from fat).
5. Drug Administration: this compound is administered orally via gavage at a dose of 10 mg/kg.
6. Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein at the following time points: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
7. Sample Processing and Analysis: Plasma is separated by centrifugation and stored at -80°C until analysis. This compound concentrations in plasma are determined using a validated LC-MS/MS method.
8. Pharmacokinetic Analysis: Non-compartmental analysis is used to determine the following pharmacokinetic parameters: Cmax, Tmax, AUC0-t, and AUC0-inf.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical pharmacokinetic data for this compound in rats under fasted and fed conditions, based on the expected outcomes from human studies.
| Parameter | Fasted Group (Mean ± SD) | Fed Group (Mean ± SD) |
| Cmax (ng/mL) | 150 ± 35 | 110 ± 28 |
| Tmax (hr) | 0.5 ± 0.2 | 1.5 ± 0.5 |
| AUC0-t (nghr/mL) | 450 ± 90 | 550 ± 110 |
| AUC0-inf (nghr/mL) | 470 ± 95 | 580 ± 120 |
Visualizations
Caption: Crossover experimental workflow for a rodent food-effect study.
Caption: Potential mechanisms of high-fat meal impact on this compound absorption.
References
Troubleshooting unexpected results in Ramelteon behavioral studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected results in preclinical behavioral studies involving Ramelteon.
Frequently Asked Questions (FAQs)
Q1: We are not observing the expected anxiolytic-like effects of this compound in the elevated plus-maze (EPM) or light-dark box test. Is this unusual?
A1: Not necessarily. While melatonin has shown anxiolytic properties in some studies, research on this compound's anxiolytic effects as a standalone treatment has produced negative results in validated rat models.[1][2] One study found that this compound, at various doses, did not significantly increase the time spent in the open arms of the EPM or the light chamber of the light-dark box test in either acute or chronic administration protocols.[1] Therefore, a lack of anxiolytic effect in these models may not be an unexpected outcome. However, the same study noted an anxiolytic effect when this compound was administered in combination with a sub-threshold dose of diazepam, suggesting a potential synergistic interaction.[1]
Q2: Our study shows no significant change in locomotor activity in the open field test after this compound administration. Is this a valid result?
A2: Yes, this is a plausible outcome. In a study evaluating the anxiolytic potential of this compound, no dose-dependent effect on the time spent in the central squares of the open field test was observed.[1] This suggests that at the doses tested, this compound does not significantly impact general locomotor activity or anxiety-like behavior in this paradigm. Preclinical studies in rhesus monkeys also indicated that this compound does not cause significant effects on spontaneous behaviors.[3]
Q3: We are seeing high variability in the results of our forced swim test with this compound. What could be the cause?
A3: High variability in the forced swim test is a common issue and can be influenced by numerous factors. Studies with melatonin, a related compound, have shown that its effects can be sex- and test-dependent.[4] For instance, melatonin increased struggling behavior in male rats but not females in one study.[4] Furthermore, factors such as the animal's hormonal state (e.g., corticosterone levels) can attenuate the antidepressant-like effects of melatonin in the forced swim test.[5] It is crucial to ensure strict control over experimental parameters, including the sex and stress levels of the animals, to minimize variability.
Q4: Can the timing of this compound administration affect the outcome of circadian rhythm studies?
A4: Absolutely. This compound's primary mechanism of action is through the MT1 and MT2 receptors in the suprachiasmatic nucleus, which governs circadian rhythms.[6] Studies have shown that the timing of administration is critical for observing phase-shifting effects. A phase response curve (PRC) for this compound in mice demonstrated maximal sensitivity for phase advances when administered between circadian time (CT) 8 and CT12, and for phase delays between CT20 and CT2.[7] Administering the drug outside these windows may result in minimal or no effect on circadian rhythms.
Q5: We are not seeing cognitive improvement in our Alzheimer's disease mouse model after chronic this compound treatment. Is this expected?
A5: This finding is consistent with published literature. A study in a transgenic mouse model of Alzheimer's disease found that three months of daily this compound treatment did not improve cognitive performance in the Morris water maze and did not alter neuropathological markers.[8] This suggests that the potential cognitive benefits of melatonin may not extend to this compound in this specific disease model and dosage.[8]
Troubleshooting Guides
Issue: No Apparent Anxiolytic Effect in the Elevated Plus-Maze
If you are not observing an anxiolytic-like effect with this compound in the EPM, consider the following:
-
Pharmacological Profile: this compound as a monotherapy may not exert strong anxiolytic effects in standard rodent models.[1][2]
-
Dosage: Ensure that the administered dose is appropriate. While one study found no effect at doses of 0.25, 0.5, and 1 mg/kg in rats, it's important to consult the literature for dose-response relationships in your specific species and strain.[1]
-
Synergistic Effects: Consider co-administration with a low dose of a known anxiolytic, like diazepam, as synergistic effects have been reported.[1]
-
Experimental Conditions: The sensitivity of the EPM can be influenced by factors such as the size of the maze and the width of the open arms.[9] Ensure your apparatus and testing conditions are validated.
Quantitative Data Summary
Table 1: Effect of this compound on Time Spent in Open Arms of the Elevated Plus-Maze (Acute Study in Rats)
| Treatment Group | Dose (mg/kg) | Mean Time in Open Arms (seconds) |
| Control | - | Data Not Significantly Different |
| This compound | 0.25 | Data Not Significantly Different |
| This compound | 0.5 | Data Not Significantly Different |
| This compound | 1.0 | Data Not Significantly Different |
Source: Adapted from a study evaluating the anxiolytic effect of this compound in various rat models of anxiety.[1]
Table 2: Effect of this compound on Time Spent in the Light Chamber of the Light-Dark Box (Acute Study in Rats)
| Treatment Group | Dose (mg/kg) | Mean Time in Light Chamber (seconds) |
| Control | - | Data Not Significantly Different |
| This compound | 0.25 | Data Not Significantly Different |
| This compound | 0.5 | Data Not Significantly Different |
| This compound | 1.0 | Data Not Significantly Different |
Source: Adapted from a study evaluating the anxiolytic effect of this compound in various rat models of anxiety.[1]
Table 3: Effect of this compound on Time Spent in Central Squares of the Open Field Test (Acute Study in Rats)
| Treatment Group | Dose (mg/kg) | Mean Time in Central Squares (seconds) |
| Control | - | Data Not Significantly Different |
| This compound | 0.25 | Data Not Significantly Different |
| This compound | 0.5 | Data Not Significantly Different |
| This compound | 1.0 | Data Not Significantly Different |
Source: Adapted from a study evaluating the anxiolytic effect of this compound in various rat models of anxiety.[1]
Experimental Protocols
Elevated Plus-Maze (EPM) Test for Anxiety-Like Behavior in Mice
Objective: To assess anxiety-like behavior by measuring the animal's tendency to explore the open, unprotected arms of the maze versus the enclosed, protected arms.
Materials:
-
Elevated plus-maze apparatus (two open arms, two closed arms, and a central platform, elevated from the floor).
-
Video camera and tracking software.
-
70% ethanol for cleaning.
Procedure:
-
Acclimation: Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Apparatus Preparation: Clean the maze with 70% ethanol and allow it to dry completely between each trial to remove olfactory cues.
-
Trial Initiation: Place a single mouse on the central platform of the maze, facing one of the open arms.
-
Data Collection: Allow the mouse to explore the maze freely for a 5-minute period. Record the session using a video camera positioned above the maze.
-
Data Analysis: Use tracking software to analyze the time spent in the open and closed arms, the number of entries into each arm, and total distance traveled. An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.
Forced Swim Test (FST) for Depressive-Like Behavior in Rats
Objective: To assess depressive-like behavior by measuring the duration of immobility when the animal is placed in an inescapable cylinder of water.
Materials:
-
Glass cylinder (approximately 40 cm high, 20 cm in diameter).
-
Water at 23-25°C.
-
Towels and a warming enclosure.
-
Video camera.
Procedure:
-
Pre-test Session (Day 1): Place each rat individually into the cylinder filled with water to a depth where the rat cannot touch the bottom. Allow the rat to swim for 15 minutes.
-
Drying and Recovery: After the pre-test, remove the rat from the water, gently dry it with a towel, and place it in a warmed enclosure before returning it to its home cage.
-
Test Session (Day 2): 24 hours after the pre-test, place the rat back into the swim cylinder for a 5-minute test session.
-
Data Collection: Record the entire 5-minute test session with a video camera.
-
Data Analysis: Score the duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing. A decrease in immobility time is interpreted as an antidepressant-like effect.
Visualizations
Caption: this compound's signaling pathway for sleep promotion.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Evaluation of the Anxiolytic Effect of this compound in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A review of this compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. med-fom-brotto.sites.olt.ubc.ca [med-fom-brotto.sites.olt.ubc.ca]
- 5. med-fom-brotto.sites.olt.ubc.ca [med-fom-brotto.sites.olt.ubc.ca]
- 6. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Circadian periods of sensitivity for this compound on the onset of running-wheel activity and the peak of suprachiasmatic nucleus neuronal firing rhythms in C3H/HeN mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chronic this compound treatment in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
Accounting for Ramelteon's short half-life in experimental design
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing experiments that account for the short half-life of ramelteon.
Frequently Asked Questions (FAQs)
Q1: What is the half-life of this compound and its major active metabolite, and how does this impact experimental design?
A1: this compound has a short elimination half-life of approximately 1 to 2.6 hours.[1][2][3][4] Its major active metabolite, M-II, has a longer half-life of 2 to 5 hours.[2][3][4][5] This rapid clearance is a critical factor in experimental design. For in vivo studies, the short half-life means that the drug's concentration will decrease significantly within a few hours of administration. Therefore, the timing of sample collection and behavioral assessments is crucial to accurately capture its effects. For in vitro studies, the rapid metabolism may not be as critical unless working with systems that incorporate metabolic enzymes, such as liver microsomes.
Data Presentation: Pharmacokinetic Parameters of this compound and M-II
| Parameter | This compound | M-II (Active Metabolite) | Reference |
| Elimination Half-life (t½) | 1 - 2.6 hours | 2 - 5 hours | [2][3][4] |
| Time to Peak Plasma Concentration (Tmax) | ~0.75 hours (fasted) | Slower than this compound | [1][3][6] |
| Bioavailability | 1.8% (due to extensive first-pass metabolism) | - | [1][2][6] |
Q2: How does food intake affect this compound's pharmacokinetics and what are the implications for my study?
A2: Administering this compound with a high-fat meal can significantly alter its absorption.[1][3][7] Specifically, a high-fat meal can delay the time to peak concentration (Tmax) by about 45 minutes, decrease the maximum concentration (Cmax) by 22%, and increase the total exposure (AUC) by 31%.[3][8] For consistent and reproducible results, it is critical to standardize administration protocols regarding food. For example, in preclinical studies, animals should be fasted for a consistent period before dosing. In clinical trials, subjects should be instructed to take this compound on an empty stomach.[9]
Data Presentation: Effect of a High-Fat Meal on this compound Pharmacokinetics
| Pharmacokinetic Parameter | Change with High-Fat Meal | Implication for Experimental Design | Reference |
| Tmax | Delayed by ~45 minutes | Timing of peak effect will be shifted. | [3] |
| Cmax | Decreased by 22% | The maximum concentration reached will be lower. | [3] |
| AUC | Increased by 31% | Total drug exposure will be higher. | [3] |
Q3: What are the key considerations for dose selection and timing of administration in preclinical efficacy studies?
A3: Given this compound's short half-life, both the dose and the timing of administration relative to the desired effect window are critical. For sleep studies, this compound should be administered shortly before the desired sleep onset period. Due to its rapid metabolism, a single dose may not maintain therapeutic concentrations throughout a typical 8-hour sleep period. Researchers should consider the contribution of the active metabolite M-II, which has a longer half-life and may contribute to sleep maintenance.[5][10] For studies investigating other potential effects of this compound, the dosing regimen should be designed to maintain drug exposure within the target concentration range for the duration of the experiment. This may involve more frequent dosing or the use of a controlled-release formulation if available for research purposes.
Experimental Protocols: Example Dosing and Observation Schedule for a Preclinical Sleep Study in Rodents
-
Acclimation: Acclimate animals to the experimental room and cages for at least 3 days prior to the experiment. Maintain a consistent light-dark cycle (e.g., 12 hours light, 12 hours dark).
-
Fasting: Fast animals for 4 hours prior to drug administration to ensure consistent absorption. Water should be available ad libitum.
-
Dosing: Administer this compound (e.g., via oral gavage) 30 minutes before the dark phase (the typical sleep period for nocturnal rodents).
-
Observation/Data Collection:
-
Sleep Latency: Record the time from drug administration to the first continuous period of sleep (e.g., 5 minutes of non-REM sleep).
-
Sleep Duration: Monitor sleep-wake patterns using electroencephalography (EEG) and electromyography (EMG) for at least 6-8 hours post-dosing.
-
Pharmacokinetic Sampling: If correlating drug levels with efficacy, collect blood samples at multiple time points post-dosing (e.g., 0.5, 1, 2, 4, 6, and 8 hours) from a satellite group of animals to avoid disturbing the sleep of the primary study group.
-
Troubleshooting Guides
Problem: High variability in experimental results between subjects.
Possible Cause: Inconsistent timing of drug administration relative to the light-dark cycle or feeding schedule.
Troubleshooting Steps:
-
Standardize Administration Time: Ensure all animals are dosed at the same time relative to the onset of the dark cycle.
-
Control Feeding Schedule: Implement a consistent fasting period before dosing to minimize variability in absorption.
-
Verify Dosing Accuracy: Ensure accurate and consistent administration of the drug solution.
Problem: Lack of a sustained effect throughout the desired experimental window.
Possible Cause: this compound's short half-life leading to a rapid decline in plasma concentrations.
Troubleshooting Steps:
-
Consider the Active Metabolite: Analyze for the M-II metabolite, as it has a longer half-life and may be contributing to the observed effects.[5]
-
Adjust Dosing Regimen: For longer-term studies, consider a multiple-dosing paradigm. The specific timing will depend on the pharmacokinetic profile in your animal model.
-
Pharmacokinetic-Pharmacodynamic (PK/PD) Modeling: Conduct a pilot PK/PD study to understand the relationship between drug concentration and the observed effect over time. This can help in designing a more effective dosing strategy.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound's signaling pathway via MT1/MT2 receptors.
Experimental Workflow for a Pharmacokinetic Study
Caption: Workflow for a typical preclinical pharmacokinetic study of this compound.
Logical Relationship for Troubleshooting High Variability
Caption: Troubleshooting logic for high variability in this compound experiments.
References
- 1. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. drugs.com [drugs.com]
- 4. medicine.com [medicine.com]
- 5. Pharmacological characterization of M-II, the major human metabolite of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Placebo-controlled pilot study of this compound for adiposity and lipids in patients with schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacotherapy of Insomnia with this compound: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing placebo effect in clinical studies of Ramelteon
This guide provides researchers, scientists, and drug development professionals with technical support for minimizing the placebo effect in clinical studies of Ramelteon. It includes troubleshooting advice and frequently asked questions in a question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound, and how does it relate to sleep?
This compound is a melatonin receptor agonist with a high affinity for both melatonin MT1 and MT2 receptors located in the suprachiasmatic nucleus (SCN) of the hypothalamus.[1][2][3] The SCN is the body's primary circadian pacemaker, and by acting on these receptors, this compound mimics the effects of endogenous melatonin, promoting the onset of sleep and regulating the sleep-wake cycle.[1][4][5] Unlike many traditional hypnotics, it has no affinity for GABA receptors, which are associated with sedation.[1][2]
This compound Signaling Pathway
References
- 1. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C16H21NO2 | CID 208902 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Articles [globalrx.com]
Technical Support Center: Refinement of Ramelteon Administration Protocols for Chronic Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Ramelteon in chronic experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for oral administration of this compound in rodents?
A1: this compound is sparingly soluble in water. For oral gavage, a common method is to first dissolve this compound in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with an aqueous buffer such as phosphate-buffered saline (PBS).[1] A resulting solution of 1:5 DMSO:PBS (pH 7.2) has been shown to achieve a solubility of approximately 0.16 mg/ml.[1] It is recommended not to store the aqueous solution for more than one day.[1] For administration in drinking water, distilled water has been used as the vehicle.
Q2: What are the typical dosages of this compound used in chronic rodent studies?
A2: Dosages in chronic rodent studies have varied depending on the research question and animal model. In a mouse model of Alzheimer's disease, this compound was administered in drinking water to achieve an average dose of approximately 3 mg/kg/day.[2] Other studies in rats have used oral gavage doses ranging from 0.1 mg/kg to 1000 mg/kg/day for various assessments, including circadian rhythm reentrainment and toxicity studies.[3][4]
Q3: Can this compound be administered in the drinking water for chronic studies?
A3: Yes, administration in drinking water is a feasible method for chronic dosing and can reduce the stress associated with repeated oral gavage. A study in a mouse model of Alzheimer's disease successfully administered this compound in the drinking water for three to six months. New drug solutions and water bottles were prepared weekly.
Q4: What are the known effects of chronic this compound administration on reproductive hormones in animal models?
A4: Studies in rats have shown that chronic administration of this compound can affect reproductive hormones. Daily administration of high doses (250 and 1000 mg/kg/day) for four weeks was associated with a reduction in plasma testosterone levels.[5] In female rats, doses of 60 mg/kg/day and higher were associated with irregular estrus cycles.[5]
Troubleshooting Guides
Oral Gavage Administration
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation of this compound in the dosing solution | - Low solubility in the final vehicle concentration. - Instability of the solution over time. | - Ensure the initial stock solution in DMSO is fully dissolved before diluting with PBS.[1] - Prepare fresh dosing solutions daily.[1] - Consider using a suspension with a suspending agent like 0.5% methylcellulose if solubility issues persist. |
| Animal distress during gavage (struggling, vocalization) | - Improper restraint technique. - Stress from repeated procedures. - Discomfort from the gavage needle. | - Ensure proper training in animal handling and restraint. The head and body should be aligned vertically to straighten the esophagus.[6] - Habituate the animals to handling for several days before starting the study. - Use a flexible plastic or ball-tipped gavage needle of the appropriate size for the animal to minimize trauma.[6][7] |
| Fluid reflux from the mouth or nose after dosing | - Incorrect placement of the gavage needle (in the trachea). - Dosing volume is too large. - Too rapid administration of the fluid. | - If fluid is observed, immediately stop the procedure and tilt the animal's head down to allow drainage. - Ensure the gavage needle is correctly placed in the esophagus; there should be minimal resistance.[8] - Adhere to recommended maximum oral gavage volumes (typically up to 10 ml/kg for rodents).[8] - Administer the solution slowly and smoothly.[6] |
| Esophageal or gastric injury | - Improper gavage technique. - Use of an inappropriately sized or damaged gavage needle. | - Never force the gavage needle.[6] - Inspect gavage needles for any rough edges before each use. - Consider using flexible plastic gavage tubes, which may reduce the risk of injury compared to rigid metal needles.[7] |
| Weight loss or reduced food/water intake in chronically dosed animals | - Stress from repeated handling and gavage. - Potential adverse effects of the compound or vehicle. | - Monitor body weight and food/water consumption regularly. - Consider alternative, less stressful administration methods like voluntary consumption in a palatable jelly.[9][10][11] - Include a vehicle-only control group to assess the effects of the vehicle and the procedure itself. |
Administration in Drinking Water
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Variable drug intake between animals | - Differences in individual water consumption. - Aversion to the taste of the this compound solution. | - Monitor individual water consumption before and during the study to ensure adequate and consistent dosing. - If taste aversion is suspected, consider adding a sweetener (e.g., saccharin) to the water, ensuring it does not interfere with the experimental outcomes. |
| Degradation of this compound in the water bottle over time | - Instability of the compound in an aqueous solution exposed to light and room temperature. | - Prepare fresh this compound-containing water at least weekly. - Protect the water bottles from light by using amber bottles or wrapping them in foil. - Conduct a pilot stability study to determine the stability of this compound in your specific water and housing conditions over the intended period of use between changes. |
| Precipitation of this compound in the water bottle | - Exceeding the solubility limit of this compound in water. | - Ensure the concentration of this compound in the drinking water does not exceed its solubility. - Vigorously shake the solution after preparation to ensure it is fully dissolved. |
Experimental Protocols
Preparation of this compound for Oral Gavage (Suspension)
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.2
-
0.5% Methylcellulose in purified water (optional, as a suspending agent)
-
Sterile conical tubes
-
Vortex mixer
-
Analytical balance
-
-
Procedure:
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Weigh the this compound powder accurately.
-
Prepare a stock solution by dissolving the this compound powder in a minimal amount of DMSO. For example, to achieve a final concentration that is sparingly soluble in an aqueous buffer, you can first create a more concentrated stock in 100% DMSO. This compound's solubility is approximately 30 mg/ml in DMSO.[1]
-
In a separate sterile conical tube, add the desired volume of PBS (pH 7.2).
-
While vortexing the PBS, slowly add the this compound-DMSO stock solution to the PBS to achieve the final desired concentration. The final DMSO concentration should be kept to a minimum (ideally less than 5%) to avoid vehicle-induced toxicity.
-
If a suspension is preferred or if precipitation occurs, use 0.5% methylcellulose as the vehicle. Suspend the weighed this compound powder directly in the methylcellulose solution and vortex thoroughly to ensure a homogenous suspension.
-
Prepare the dosing formulation fresh daily and vortex immediately before each administration to ensure a uniform suspension.
-
Chronic Administration via Drinking Water
-
Materials:
-
This compound powder
-
Distilled water
-
Amber or foil-wrapped water bottles
-
Graduated cylinders
-
Stir plate and stir bar
-
-
Procedure:
-
Calculate the total amount of this compound needed based on the target daily dose (e.g., 3 mg/kg/day), the average body weight of the mice, and their average daily water consumption.
-
Measure the required volume of distilled water.
-
Add the weighed this compound powder to the water while stirring to ensure it dissolves completely.
-
Dispense the this compound solution into the amber or foil-wrapped water bottles.
-
Replace the water bottles in the animal cages.
-
Measure the remaining water volume at the end of the specified period (e.g., weekly) to calculate the average daily consumption and adjust the drug concentration if necessary.
-
Prepare a fresh solution and replace the bottles at least once a week.
-
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents (Oral Administration)
| Species | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (hr) | Reference |
| Rat | 1 (in-vitro portal vein) | N/A | N/A | N/A | N/A | [12] |
| Rat | up to 600 (gavage) | Not specified | Not specified | Not specified | Not specified | [3] |
| Mouse | ~3 (drinking water) | Not specified | Not specified | Not specified | Not specified | [2] |
Note: Comprehensive pharmacokinetic data from chronic rodent studies is limited in the public domain. Researchers should consider conducting pharmacokinetic studies under their specific experimental conditions.
Table 2: Reported Side Effects of Chronic this compound Administration in Animal Models
| Species | Dose (mg/kg/day) | Duration | Observed Side Effects | Reference |
| Rat | ≥ 250 | 4 weeks | Reduced plasma testosterone | [5] |
| Rat | ≥ 60 | Not specified | Irregular estrus cycles | [5] |
| Mouse | 30 - 1000 | 2 years | Increased incidence of hepatic tumors | [3] |
| Rat | 15 - 1000 | 2 years | Increased incidence of hepatic and Leydig cell tumors | [3] |
Mandatory Visualization
Caption: this compound's signaling through MT1/MT2 receptors.
Caption: Workflow for a chronic this compound oral gavage study.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Chronic this compound treatment in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. ouv.vt.edu [ouv.vt.edu]
- 7. scribd.com [scribd.com]
- 8. research-support.uq.edu.au [research-support.uq.edu.au]
- 9. researchgate.net [researchgate.net]
- 10. Method for voluntary oral administration of drugs in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. awionline.org [awionline.org]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Validation & Comparative
Ramelteon vs. Melatonin: A Comparative Analysis in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Ramelteon and melatonin, focusing on their pharmacological and behavioral effects observed in animal models. The information presented is intended to support research and development efforts in the field of sleep medicine and chronobiology.
Introduction
This compound, a prescription medication, and melatonin, a widely available supplement, are both agonists of melatonin receptors and are used to address sleep-related issues.[1][2] While both compounds target the melatonergic system, they exhibit distinct pharmacological profiles that translate to differences in their efficacy and clinical application.[3] this compound is a selective agonist for the MT1 and MT2 melatonin receptors, which are instrumental in regulating the sleep-wake cycle.[3][4] Melatonin, the endogenous neurohormone, also acts on these receptors but its supplemental form can have variable purity and dosage.[3] This analysis delves into the preclinical data from animal models to provide a comprehensive comparison of these two compounds.
Mechanism of Action: Targeting the Suprachiasmatic Nucleus
Both this compound and melatonin exert their primary effects by acting on melatonin receptors (MT1 and MT2) located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.[4][5] The activation of MT1 receptors is thought to promote sleepiness by attenuating the alerting signal from the SCN, while MT2 receptor activation is believed to be involved in phase-shifting the circadian clock.[5] this compound is a selective agonist at MT1 and MT2 receptors and has negligible affinity for the MT3 binding site or other neurotransmitter receptors, such as those for GABA, dopamine, serotonin, and opioids.[4][6][7] This high selectivity likely contributes to its favorable safety profile, with a low potential for abuse and dependence.[4][6]
Quantitative Data Summary
The following tables summarize the key quantitative data comparing this compound and melatonin from various preclinical animal studies.
Table 1: Receptor Binding Affinity
This compound demonstrates a significantly higher affinity for both MT1 and MT2 receptors compared to melatonin.[4][8] In vitro studies have shown this compound's affinity to be 3 to 16 times greater than that of melatonin.[4]
| Compound | Receptor | Ki (pM) | Kd (pM) | Bmax (fmol/mg protein) | Animal/Cell Model |
| This compound | MT1 | - | 15.0 ± 3.0 | 555 ± 114 | CHO cells expressing human receptors[9] |
| MT2 | - | 328 ± 12 | 133 ± 2 | CHO cells expressing human receptors[9] | |
| Melatonin | MT1 | - | - | - | - |
| MT2 | - | - | - | - |
Note: Specific Ki and Kd values for melatonin were not consistently reported in the same studies for direct comparison in this table format. However, multiple sources confirm this compound's higher affinity.[4][6][8][10][11][12]
Table 2: Pharmacokinetic Profile
This compound has a longer half-life than melatonin, which may contribute to a more sustained therapeutic effect.[9]
| Compound | Parameter | Value | Animal Model |
| This compound | Half-life (T½) | 1-2.6 hours | Humans (data from preclinical context)[4] |
| Melatonin | Half-life (T½) | Shorter than this compound | - |
Table 3: Efficacy in Animal Sleep Models
Studies in various animal models consistently demonstrate this compound's superior efficacy in promoting sleep compared to melatonin.
| Parameter | This compound | Melatonin | Animal Model |
| Sleep Latency | Significantly shortened | Weaker effect | Macaque Monkeys[5][8] |
| Significantly reduced | Significantly reduced | Rats[13][14] | |
| Total Sleep Time | Significantly increased | No effect | Macaque Monkeys[5][8] |
| Short-lasting increase | Short-lasting increase | Rats[13][14] | |
| Increased | Less effective | Cats[8] | |
| Wakefulness | Significantly reduced (effects up to 6 hours) | Effects up to 2 hours | Cats |
| Potency | ~10 times more potent in promoting sleep | - | Cats[8] |
Experimental Protocols
Below are the methodologies for key experiments cited in the comparison of this compound and melatonin.
In Vitro Receptor Binding Assays
-
Objective: To determine the binding affinity of this compound and melatonin for MT1 and MT2 receptors.
-
Method: Radioligand binding assays were performed using Chinese hamster ovary (CHO) cells recombinantly expressing human MT1 or MT2 receptors. The dissociation constant (Kd) and maximal number of binding sites (Bmax) for this compound were determined.[9]
-
Visualization:
In Vivo Sleep Studies in Animal Models
-
Objective: To compare the effects of this compound and melatonin on sleep parameters in freely moving animals.
-
Animals: Cats, macaque monkeys, and rats were used in these studies.[8][13]
-
Method: Animals were surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording. Following a recovery period, they were orally administered this compound, melatonin, or a vehicle control. Continuous EEG and EMG recordings were used to score sleep stages (wakefulness, non-REM sleep, REM sleep) and determine parameters such as sleep latency, total sleep time, and wakefulness duration.[8][13]
-
Visualization:
Discussion and Conclusion
The preclinical data from animal models consistently indicate that this compound is a more potent and selective agonist of MT1 and MT2 receptors compared to melatonin. This translates to a more robust and sustained sleep-promoting effect in various animal species. This compound has been shown to significantly reduce sleep latency and increase total sleep time more effectively than melatonin.[8] Its longer half-life may also contribute to its enhanced therapeutic profile.[9]
Furthermore, this compound's high selectivity for melatonin receptors and lack of affinity for other CNS receptors minimizes the risk of side effects commonly associated with other hypnotics, such as dependence and cognitive impairment.[4][6] While both compounds act on the same primary targets, the distinct pharmacological properties of this compound, as demonstrated in these animal studies, underscore its development as a targeted and effective prescription treatment for insomnia.[3] Further research in animal models continues to explore the full therapeutic potential of selective melatonergic agonists.
References
- 1. How does this compound differ from melatonin supplements in treating REM Sleep Behavior Disorder (RBD)? | Ubie Doctor's Note [ubiehealth.com]
- 2. This compound vs. Melatonin: Which Sleep Aid is Best for You? - GoodRx [goodrx.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacotherapy of Insomnia with this compound: Safety, Efficacy and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A review of this compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluation of the Anxiolytic Effect of this compound in Various Rat Models of Anxiety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the Efficacy and Safety of this compound in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Acute sleep-promoting action of the melatonin agonist, this compound, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Validating Ramelteon's Binding Affinity for MT1 and MT2 Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the binding affinity of ramelteon for the melatonin MT1 and MT2 receptors against other prominent melatonin receptor agonists. The information presented is supported by experimental data and detailed methodologies to assist researchers in their understanding and evaluation of these compounds.
Comparative Binding Affinity of Melatonin Receptor Agonists
The binding affinity of a compound for its receptor is a critical parameter in drug development, indicating the strength of the interaction. For melatonin receptor agonists, a high binding affinity for MT1 and MT2 receptors is a key characteristic of their therapeutic potential. The following table summarizes the binding affinities (Ki values) of this compound and other melatonin receptor agonists, including the endogenous ligand melatonin. A lower Ki value signifies a higher binding affinity.
| Compound | MT1 Receptor Ki (nM) | MT2 Receptor Ki (nM) | Selectivity |
| This compound | 0.014[1][2][3] | 0.112[1][2][3] | MT1 selective (8-fold)[4] |
| Melatonin | 0.081[5] | 0.383[5] | MT1 selective |
| Tasimelteon | 0.304[6][7] | 0.0692[6][7] | MT2 selective[5][8][9] |
| Agomelatine | 0.10[5] / 0.062[10] | 0.12[5] / 0.268[10] | Relatively non-selective |
Key Observations:
-
This compound exhibits a high affinity for both MT1 and MT2 receptors, with a notable 8-fold selectivity for the MT1 receptor.[4] Its affinity for both receptors is significantly higher than that of the endogenous hormone melatonin.[2][4]
-
Tasimelteon also demonstrates high affinity for both receptors but shows a preference for the MT2 receptor.[5][8][9]
-
Agomelatine has a high affinity for both MT1 and MT2 receptors, with a profile similar to melatonin and is considered relatively non-selective.[11][12]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities for melatonin receptors is commonly performed using a radioligand binding assay. This technique measures the displacement of a radiolabeled ligand by the compound of interest from the target receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the MT1 and MT2 receptors.
Materials:
-
Cell Membranes: Membranes prepared from cells engineered to express a high density of human MT1 or MT2 receptors (e.g., Chinese Hamster Ovary (CHO) cells).[2]
-
Radioligand: A radioactively labeled ligand that binds to the melatonin receptors with high affinity, such as 2-[¹²⁵I]-iodomelatonin.
-
Test Compound: The compound whose binding affinity is to be measured (e.g., this compound).
-
Assay Buffer: A buffer solution to maintain pH and ionic strength, typically containing Tris-HCl, MgCl₂, and a protease inhibitor cocktail.
-
Wash Buffer: A buffer used to wash away unbound radioligand.
-
Glass Fiber Filters: To separate bound from free radioligand.
-
Scintillation Counter: To measure the radioactivity on the filters.
Workflow:
Caption: Experimental workflow for a radioligand competition binding assay.
Procedure:
-
Incubation: In a series of tubes, a constant concentration of cell membranes and radioligand are incubated with varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The receptors and any bound radioligand are retained on the filter, while the unbound radioligand passes through.
-
Washing: The filters are quickly washed with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the test compound concentration. A sigmoidal curve is fitted to the data to determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10][13]
Signaling Pathways of MT1 and MT2 Receptors
This compound and other melatonin agonists exert their effects by activating the MT1 and MT2 receptors, which are G protein-coupled receptors (GPCRs). The activation of these receptors triggers intracellular signaling cascades that ultimately lead to the physiological effects of these drugs.
Caption: Simplified signaling pathways of MT1 and MT2 receptors upon activation by this compound.
Pathway Description:
-
Primary Pathway (Gi/o Coupling): Both MT1 and MT2 receptors primarily couple to inhibitory G proteins (Gi/o).[5][14][15] Upon activation by an agonist like this compound, the Gi/o protein inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of cyclic AMP (cAMP), a key second messenger.[1][2][3][6] The reduction in cAMP levels subsequently decreases the activity of protein kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, ultimately influencing neuronal firing and promoting sleep.
-
Secondary Pathway (Gq/11 Coupling for MT2): In some cellular contexts, the MT2 receptor can also couple to Gq/11 proteins.[3][4][5][15] Activation of this pathway stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, and DAG activates protein kinase C (PKC).
-
ERK1/2 Activation: Both MT1 and MT2 receptor activation can lead to the phosphorylation and activation of the extracellular signal-regulated kinases 1 and 2 (ERK1/2) through a pathway involving PI3K and PKCζ.[7][16] ERK1/2 activation plays a role in regulating gene expression and cellular proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Melatonin receptors: molecular pharmacology and signalling in the context of system bias - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Modeling the Heterodimer Interfaces of Melatonin Receptors [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Melatonin MT1 and MT2 receptor ERK signaling is differentially dependent on Gi/o and Gq/11 proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Radioligand binding assays [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Design and validation of the first cell‐impermeant melatonin receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resources.revvity.com [resources.revvity.com]
- 12. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors | Springer Nature Experiments [experiments.springernature.com]
- 13. Recombinant Human Melatonin Receptor MT1 Isolated in Mixed Detergents Shows Pharmacology Similar to That in Mammalian Cell Membranes | PLOS One [journals.plos.org]
- 14. Membrane Melatonin Receptors Activated Cell Signaling in Physiology and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Analysis of Ramelteon and Zolpidem in Preclinical Insomnia Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profiles of two prominent insomnia treatments, ramelteon and zolpidem, based on data from preclinical insomnia models. This compound, a melatonin receptor agonist, and zolpidem, a GABA-A receptor modulator, represent distinct pharmacological approaches to promoting sleep. This analysis focuses on experimental data to elucidate their comparative performance.
Mechanism of Action
This compound and zolpidem exert their hypnotic effects through different neurochemical pathways. This compound is a selective agonist for the melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus, the body's master clock.[1][2] Its action mimics the natural sleep-promoting effects of endogenous melatonin, helping to regulate the circadian rhythm.[1][2] In contrast, zolpidem is a non-benzodiazepine hypnotic that acts as a positive allosteric modulator of the GABA-A receptor, specifically at the benzodiazepine binding site.[1][3] It displays a high affinity for α1-containing GABA-A receptors.[4] By enhancing the effects of the inhibitory neurotransmitter GABA, zolpidem increases the frequency of chloride channel openings, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[1][5]
Efficacy in Preclinical Models
Preclinical studies in various animal models have been conducted to evaluate the sleep-promoting effects of both this compound and zolpidem. A key comparative study in freely moving monkeys provides direct insights into their relative efficacy.
Table 1: Comparative Efficacy in a Primate Model (Freely Moving Monkeys)
| Parameter | This compound (0.03 and 0.3 mg/kg, p.o.) | Zolpidem (1, 3, 10, and 30 mg/kg, p.o.) |
| Sleep Onset Latency | Significantly shortened | No significant effect |
| Total Sleep Duration | Significantly increased | No significant effect |
| Effect on General Behavior | No evident effect | Sedation and myorelaxation at the highest dose (30 mg/kg) |
| EEG Power Spectra | Indistinguishable from naturally occurring sleep | Qualitatively different from naturally occurring physiological sleep |
Data sourced from a comparative study in freely moving monkeys.[6][7]
In studies with freely-moving cats, this compound was also shown to increase slow-wave sleep at doses as low as 0.001 mg/kg.[8] The effects of this compound in these animal models were observed to be more potent and longer-lasting than those of melatonin.[8]
Safety and Toxicology Profile in Preclinical Models
The safety profiles of this compound and zolpidem have been assessed in various animal models, revealing key differences in their adverse effect profiles.
Table 2: Comparative Safety and Toxicology in Animal Models
| Parameter | This compound | Zolpidem |
| Abuse Potential | No abuse potential demonstrated in preclinical animal models.[9] | Shares risks of tolerance, dependence, and withdrawal similar to benzodiazepines. |
| Next-Day Residual Effects | No evidence of clinically significant next-day performance effects.[9] | Can impair physical and mental capabilities the next day. |
| Motor Impairment | No apparent motor dysfunction in monkeys.[10] | Induced sedation and myorelaxation in monkeys at higher doses.[10] Ataxia was a common clinical sign of ingestion in dogs (54.5% of cases).[5] |
| Paradoxical Reactions | Not typically reported. | Paradoxical excitation, including hyperactivity, has been observed in dogs.[5][11] |
| Adverse Events in Dogs (accidental ingestion) | Data not available. | Ataxia, hyperactivity, vomiting, and lethargy were the most common signs.[5] |
Signaling Pathways
The distinct mechanisms of action of this compound and zolpidem are rooted in their engagement with different signaling cascades.
This compound activates MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs).[12] This activation leads to the inhibition of adenylate cyclase via the Gi protein, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[13][14] The reduction in cAMP leads to decreased activity of Protein Kinase A (PKA) and subsequently, reduced phosphorylation of the cAMP response element-binding protein (CREB).[13] This cascade ultimately alters the expression of clock genes within the SCN, contributing to the regulation of the sleep-wake cycle.[13][14]
Zolpidem potentiates the effect of GABA at the GABA-A receptor.[3] The binding of zolpidem to the benzodiazepine site on the α1 subunit of the GABA-A receptor increases the frequency of the chloride channel opening when GABA is also bound.[1] This leads to an increased influx of chloride ions, causing hyperpolarization of the neuronal membrane and making it more difficult for the neuron to fire an action potential.[1] This widespread neuronal inhibition in the central nervous system results in sedation and hypnosis.
Experimental Protocols
The following are generalized protocols for key experiments cited in the comparison of this compound and zolpidem.
Sleep Studies in Freely Moving Monkeys
Objective: To assess the effects of orally administered this compound and zolpidem on sleep parameters in a primate model.
Methodology:
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis) are commonly used.[6]
-
Surgical Implantation: Animals are surgically implanted with electrodes for electroencephalography (EEG), electrooculography (EOG), and electromyography (EMG) to allow for polysomnographic recording of sleep stages.
-
Acclimation and Baseline Recording: Monkeys are habituated to the recording environment. Baseline sleep data is collected to establish normal sleep patterns.
-
Drug Administration: this compound, zolpidem, or a vehicle control is administered orally (p.o.).[6]
-
Polysomnography: Continuous EEG, EOG, and EMG recordings are taken post-administration to monitor sleep stages.
-
Data Analysis: Recordings are scored to determine sleep onset latency, total sleep time, and time spent in different sleep stages. EEG power spectra are analyzed using Fast Fourier Transform (FFT).[6]
Safety and Toxicology Studies in Dogs
Objective: To evaluate the pharmacokinetic and pharmacodynamic profile, including adverse effects, of orally administered zolpidem in dogs.
Methodology:
-
Animal Model: Clinically normal beagle or other breeds of dogs are used.[11]
-
Study Design: A crossover study design may be employed where each dog receives different doses of the drug with a washout period in between.[11]
-
Drug Administration: A single oral dose of zolpidem is administered.[11]
-
Pharmacokinetic Sampling: Blood samples are collected at predetermined time points before and after drug administration. Plasma concentrations of the drug are then quantified using methods like high-performance liquid chromatography (HPLC).[11]
-
Pharmacodynamic and Safety Assessment: Dogs are continuously observed for clinical signs of toxicity, such as ataxia, hyperactivity, vomiting, and lethargy. Subjective assessments of sedation and agitation may also be performed.[5][11]
Conclusion
Preclinical data from insomnia models indicate that this compound and zolpidem have distinct efficacy and safety profiles. This compound demonstrates efficacy in reducing sleep latency and increasing total sleep time in primate models, with an EEG profile similar to natural sleep and a favorable safety profile with low abuse potential and minimal motor impairment.[6][7][9] Zolpidem, while effective as a hypnotic, shows no significant impact on sleep latency or duration in the cited primate study and is associated with potential for next-day impairment, motor side effects, and a risk of tolerance and dependence.[6][7] The choice between these two agents in a clinical setting would likely be guided by the specific sleep difficulties of the patient and their risk factors for the adverse effects associated with GABAergic modulators. Further research, including more direct head-to-head preclinical comparisons across a range of insomnia models, would be beneficial to further delineate the nuanced differences between these two compounds.
References
- 1. Zolpidem, a clinical hypnotic that affects electronic transfer, alters synaptic activity through potential GABA receptors in the nervous system without significant free radical generation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: a review of its therapeutic potential in sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Zolpidem and eszopiclone prime α1β2γ2 GABAA receptors for longer duration of activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of action of the hypnotic zolpidem in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical syndrome associated with zolpidem ingestion in dogs: 33 cases (January 1998-July 2000) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of this compound (TAK-375) on nocturnal sleep in freely moving monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pharm.or.jp [pharm.or.jp]
- 9. Pharmacotherapy of insomnia with this compound: safety, efficacy and clinical applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and pharmacodynamics of zolpidem after oral administration of a single dose in dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. The melatonin agonist this compound induces duration-dependent clock gene expression through cAMP signaling in pancreatic INS-1 β-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Melatonin Agonist this compound Induces Duration-Dependent Clock Gene Expression through cAMP Signaling in Pancreatic INS-1 β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ramelteon and Benzodiazepines for Sleep-Onset Insomnia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of Ramelteon and benzodiazepines for the treatment of sleep-onset insomnia, supported by available experimental data. The information is intended to assist researchers, scientists, and drug development professionals in understanding the distinct pharmacological profiles and clinical effectiveness of these two classes of hypnotics.
Executive Summary
This compound, a melatonin receptor agonist, and benzodiazepines, positive allosteric modulators of the GABA-A receptor, represent two distinct mechanistic approaches to treating sleep-onset insomnia. Clinical data suggests that while both are effective in reducing the time to sleep onset, their efficacy profiles and associated side effects differ significantly. Benzodiazepines and related "Z-drugs" generally demonstrate a more pronounced effect on reducing sleep latency. However, this compound offers a favorable safety profile, particularly concerning the risks of dependence, withdrawal, and next-day cognitive impairment often associated with benzodiazepines. Direct head-to-head clinical trials with polysomnography (PSG) data are limited, necessitating a comparative analysis based on placebo-controlled trials and indirect comparisons from network meta-analyses.
Data Presentation: Efficacy in Sleep Onset
The following table summarizes quantitative data from clinical trials on the effects of this compound and a representative benzodiazepine on sleep onset latency. It is important to note that the data is primarily derived from separate placebo-controlled trials, and direct comparative efficacy should be interpreted with caution.
| Drug Class | Active Compound | Dosage | Primary Efficacy Endpoint | Baseline (Placebo) | Post-Treatment (Active) | Absolute Reduction | Study Population |
| Melatonin Receptor Agonist | This compound | 8 mg | Latency to Persistent Sleep (LPS) | 47.9 min[1] | 32.2 min[1] | 15.7 min | Adults with chronic primary insomnia[1] |
| Melatonin Receptor Agonist | This compound | 16 mg | Latency to Persistent Sleep (LPS) | 47.9 min[1] | 28.9 min[1] | 19.0 min | Adults with chronic primary insomnia[1] |
| Benzodiazepine Receptor Agonist (Non-benzodiazepine) | Zolpidem | 10 mg | Subjective Sleep Latency (sSL) | 61.96 ± 44.73 min[2] | 31.24 ± 26.17 min[2] | 30.72 min | Patients with chronic primary insomnia[2] |
Note: Data for Zolpidem, a non-benzodiazepine that acts on the benzodiazepine receptor, is included due to the scarcity of direct head-to-head trials between this compound and traditional benzodiazepines. A network meta-analysis has suggested that benzodiazepines are more efficacious than this compound in reducing sleep latency[3][4].
Experimental Protocols
Polysomnography (PSG) in Insomnia Clinical Trials
A standard experimental protocol for assessing the efficacy of hypnotics on sleep onset using polysomnography (PSG) involves the following key steps:
-
Participant Screening: Participants are typically adults diagnosed with chronic primary insomnia according to established criteria (e.g., DSM-IV-TR). They undergo a thorough medical and psychiatric evaluation to exclude other sleep disorders or comorbidities that could confound the results.[1]
-
Baseline Assessment: A single-blind placebo lead-in period of one to two weeks is common to establish baseline sleep parameters. During this period, participants sleep in a sleep laboratory for one or more nights while being monitored by PSG.[5]
-
Randomization and Blinding: Participants are randomly assigned to receive the active drug (e.g., this compound or a benzodiazepine) or a placebo in a double-blind manner. Neither the participants nor the researchers know who is receiving the active treatment.[1]
-
Treatment Period: The treatment period can range from a single night to several weeks. Participants take the assigned medication shortly before their scheduled bedtime.
-
PSG Recordings: All-night PSG is conducted on specific nights during the treatment period (e.g., nights 1-2, and at the end of subsequent weeks). Standard PSG recordings include electroencephalogram (EEG), electrooculogram (EOG), and electromyogram (EMG) to monitor brain waves, eye movements, and muscle activity, respectively. This allows for the precise measurement of sleep stages and the determination of Latency to Persistent Sleep (LPS), defined as the time from "lights out" to the first 10 consecutive minutes of sleep.[1]
-
Subjective Measures: In addition to objective PSG data, participants often complete sleep diaries each morning to record subjective measures such as subjective sleep latency (sSL), total sleep time, and sleep quality.[1]
-
Washout and Follow-up: Following the treatment period, there is typically a placebo run-out or washout period to assess for rebound insomnia or withdrawal effects.[6]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The distinct mechanisms of action of this compound and benzodiazepines are illustrated in the following diagrams.
Caption: this compound's signaling pathway via melatonin receptors.
Caption: Benzodiazepine's signaling pathway via the GABA-A receptor.
Experimental Workflow
The following diagram outlines a typical workflow for a clinical trial comparing the efficacy of this compound and a benzodiazepine for sleep-onset insomnia.
Caption: Workflow of a comparative clinical trial for insomnia.
References
- 1. Evaluation of the Efficacy and Safety of this compound in Subjects with Chronic Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Comparative effects of pharmacological interventions for the acute and long-term management of insomnia disorder in adults: a systematic review and network meta-analysis - ORKA (beta) [oxfordhealth.nhs.uk]
- 4. binasss.sa.cr [binasss.sa.cr]
- 5. A review of this compound in the treatment of sleep disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
Comparative study of Ramelteon and other Z-drugs on sleep architecture
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of Ramelteon and Z-drugs (Zolpidem, Zaleplon, and Eszopiclone) on the intricate architecture of sleep. The information presented is supported by experimental data from clinical trials to aid in research and development efforts within the field of sleep medicine.
Introduction
Insomnia is a prevalent sleep disorder characterized by difficulty initiating or maintaining sleep. Pharmacological interventions are often employed to manage this condition, with Z-drugs and melatonin receptor agonists like this compound being prominent treatment options. While both classes of drugs aim to improve sleep, their distinct mechanisms of action result in different effects on the underlying sleep structure. This guide delves into a comparative study of these differences, providing quantitative data and detailed experimental methodologies.
Comparative Effects on Sleep Architecture: A Quantitative Overview
The following table summarizes the effects of this compound and various Z-drugs on key sleep parameters as measured by polysomnography (PSG). The data represents typical findings from placebo-controlled or comparative clinical trials. It is important to note that results can vary based on the patient population, dosage, and duration of treatment.
| Sleep Parameter | This compound | Zolpidem | Zaleplon | Eszopiclone |
| Sleep Latency | Decreased[1] | Decreased[2][3][4] | Decreased[5][6][7] | Decreased[8][9] |
| Total Sleep Time | No significant change or slight increase[1] | Increased[2][4] | No significant change or slight increase[5] | Increased[8][9] |
| Sleep Efficiency | No significant change or slight increase[10] | Increased[2][4] | No significant change[6] | Increased[8][9] |
| Wake After Sleep Onset (WASO) | No significant change[1] | Decreased | No significant change | Decreased[8] |
| N1 Sleep (%) | No significant change[11] | Decreased[2] | No significant change | No significant change |
| N2 Sleep (%) | No significant change[11] | Increased[2][3] | No significant change | Increased[12] |
| N3/SWS Sleep (%) | No significant change[11] | Increased or no change[2][13] | Tended to increase[5] | No significant change[14] |
| REM Sleep (%) | No significant change[11] | No significant change or decreased[2] | Decreased[15] | Decreased[12] |
Signaling Pathways and Mechanisms of Action
The distinct effects of this compound and Z-drugs on sleep architecture stem from their different molecular targets and signaling pathways.
This compound Signaling Pathway
This compound is a selective agonist for the melatonin receptors MT1 and MT2, which are primarily located in the suprachiasmatic nucleus (SCN) of the hypothalamus. The SCN is the body's master clock, regulating circadian rhythms, including the sleep-wake cycle. By activating MT1 and MT2 receptors, this compound mimics the effects of endogenous melatonin, promoting the onset of sleep.[1] This mechanism of action is thought to be more aligned with the natural regulation of sleep, which may explain its minimal impact on sleep architecture.
Caption: this compound's signaling pathway via melatonin receptors.
Z-Drugs Signaling Pathway
Z-drugs, including Zolpidem, Zaleplon, and Eszopiclone, are non-benzodiazepine hypnotics that act as positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, enhancing the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA). This leads to a widespread depression of the central nervous system, resulting in sedation and sleep induction. The varying effects of different Z-drugs on sleep stages may be attributed to their differential affinities for various GABA-A receptor subtypes.
Caption: Z-drugs' mechanism of action via the GABA-A receptor.
Experimental Protocols
The data presented in this guide are primarily derived from randomized, double-blind, placebo-controlled clinical trials utilizing polysomnography (PSG) to objectively measure sleep parameters.
Polysomnography (PSG) Methodology
A typical PSG study protocol for evaluating the effects of hypnotic drugs involves the following steps:
-
Participant Screening and Acclimation: Participants undergo a thorough screening to rule out other sleep disorders or medical conditions that could confound the results. An acclimation night in the sleep laboratory is often included to minimize the "first-night effect."
-
Electrode and Sensor Placement: Standard PSG recordings include:
-
Electroencephalogram (EEG): To monitor brain wave activity and determine sleep stages.
-
Electrooculogram (EOG): To record eye movements, crucial for identifying REM sleep.
-
Electromyogram (EMG): To measure muscle activity, particularly from the chin and legs.
-
Electrocardiogram (ECG): To monitor heart rate and rhythm.
-
Respiratory Sensors: To monitor airflow, respiratory effort, and blood oxygen saturation.
-
-
Drug Administration: Participants are administered the study drug (this compound, a Z-drug, or placebo) at a specified time before "lights out."
-
Overnight Recording: Continuous PSG data is recorded throughout the night.
-
Sleep Stage Scoring: Trained technicians manually or with computer assistance score the PSG recordings in 30-second epochs into wake, N1, N2, N3 (slow-wave sleep), and REM sleep, according to standardized criteria such as those from the American Academy of Sleep Medicine (AASM).
-
Data Analysis: The percentage of time spent in each sleep stage, as well as other sleep parameters like sleep latency, total sleep time, and WASO, are calculated and statistically compared between treatment groups.
Caption: A typical experimental workflow for a PSG-based drug trial.
Conclusion
This compound and Z-drugs represent two distinct pharmacological approaches to the treatment of insomnia. This compound, with its targeted action on melatonin receptors, primarily facilitates sleep onset with minimal disruption to the natural sleep architecture. In contrast, Z-drugs, through their modulation of the GABA-A receptor, induce a more potent sedative effect that can alter the proportions of different sleep stages, notably increasing stage 2 sleep and, in some cases, affecting slow-wave and REM sleep.
The choice between these agents in a clinical or research setting should consider the specific sleep-related complaints of the patient and the desired impact on sleep architecture. For individuals with sleep-onset insomnia who may benefit from a more physiological approach to sleep promotion, this compound presents a compelling option. For those requiring a more potent hypnotic effect to initiate and maintain sleep, Z-drugs may be more effective, albeit with a greater potential to alter the natural sleep structure. Further head-to-head comparative studies with large sample sizes are warranted to provide a more definitive understanding of the nuanced differences between these important classes of sleep medications.
References
- 1. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Long-term polysomnographic study of the efficacy and safety of zolpidem in elderly psychiatric in-patients with insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of zolpidem on sleep architecture, night time ventilation, daytime vigilance and performance in heavy snorers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jcsm.aasm.org [jcsm.aasm.org]
- 5. Clinical evaluation of zaleplon in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A five week, polysomnographic assessment of zaleplon 10 mg for the treatment of primary insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. Eszopiclone Improves Overnight Polysomnography and Continuous Positive Airway Pressure Titration: A Prospective, Randomized, Placebo-Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of this compound on respiration during sleep in subjects with moderate to severe chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Circadian Phase-Shifting Effects of Repeated this compound Administration in Healthy Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. manoachlab.mgh.harvard.edu [manoachlab.mgh.harvard.edu]
- 13. Relationship Between Zolpidem Concentrations and Sleep Parameters in Pediatric Burn Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Eszopiclone: its use in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of Zaleplon on Continuous Positive Airway Pressure Therapy Compliance - PMC [pmc.ncbi.nlm.nih.gov]
Ramelteon's Efficacy in Reducing Latency to Persistent Sleep: A Comparative Analysis
For Immediate Release
A comprehensive review of clinical data confirms the efficacy of Ramelteon in reducing the time it takes to fall into a sustained sleep, known as latency to persistent sleep (LPS). This guide provides a comparative analysis of this compound against other commonly prescribed hypnotics, offering researchers, scientists, and drug development professionals a detailed overview of its performance based on available experimental data.
This compound, a selective melatonin receptor agonist, demonstrates a statistically significant, albeit modest, reduction in LPS compared to placebo.[1] Its unique mechanism of action, targeting the MT1 and MT2 receptors in the brain's suprachiasmatic nucleus, distinguishes it from other sedative-hypnotics that typically act on the GABA receptor complex.[2][3][4] This targeted approach is believed to contribute to its favorable safety profile, with a low incidence of adverse events and no evidence of abuse potential or withdrawal symptoms.[4]
Comparative Efficacy in Latency to Persistent Sleep (LPS)
The following table summarizes the quantitative data from various clinical trials, comparing the effects of this compound and other hypnotics on LPS.
| Drug/Dosage | Study Population | Baseline LPS (min) | Change from Baseline in LPS (min) | Placebo-Adjusted Reduction in LPS (min) | Study Reference |
| This compound 8 mg | Adults with chronic insomnia | 66.9 | -36.7 | -13.1 (p < 0.001) | Pooled analysis of 4 trials |
| This compound 8 mg | Adults with chronic insomnia | ~63 | -32.11 | Not directly reported, but significant reduction (p < 0.05) | Head-to-head vs. Zolpidem |
| Zolpidem 10 mg | Adults with chronic insomnia | ~62 | -30.72 | Not directly reported, but significant reduction (p < 0.05) | Head-to-head vs. This compound[5] |
| Eszopiclone 2 mg | Adults with primary insomnia | Not specified | Not specified | -14.87 (objective) | Meta-analysis |
| Eszopiclone 3 mg | Adults with primary insomnia | Not specified | Not specified | -13.63 (objective) | Meta-analysis |
| Suvorexant 20/15 mg | Adults and elderly with insomnia | Not specified | Significant reduction | -9 (compared to placebo) | Meta-analysis[1] |
| Lemborexant 5 mg & 10 mg | Adults with insomnia disorder | Not specified | Significantly greater than placebo | 13-23 minutes (vs. placebo, zolpidem-ER, zaleplon, triazolam) | Network Meta-analysis[6] |
Detailed Experimental Protocols
Key this compound Study Protocol (Pooled Analysis)
-
Study Design: Pooled analysis of four randomized, double-blind, placebo-controlled clinical trials.[7][8]
-
Participants: 1122 adults (aged 18-83 years) with chronic insomnia.[7][8]
-
Inclusion Criteria: Diagnosis of chronic insomnia.
-
Exclusion Criteria: Not detailed in the pooled analysis summary.
-
Intervention: this compound 8 mg or placebo administered orally before bedtime.[7][8]
-
Primary Endpoint: Mean Latency to Persistent Sleep (LPS) measured by polysomnography (PSG) on nights 1 and 2.[7][8]
-
Sleep Assessment: Polysomnography (PSG) was used to objectively measure sleep parameters.[7][8]
Key Zolpidem Study Protocol (Head-to-Head with this compound)
-
Study Design: A comparative study of efficacy and safety.[5]
-
Participants: Patients with insomnia at a tertiary care center.[5]
-
Intervention: this compound versus Zolpidem.[5]
-
Primary Outcome: Change in subjective sleep latency from baseline.[5]
-
Sleep Assessment: Subjective sleep parameters were evaluated using a postsleep questionnaire.[5]
Key Suvorexant and Lemborexant Study Protocols (Network Meta-Analysis)
The network meta-analysis included 45 randomized controlled trials.[6][9] Methodologies varied across the individual studies, but they were generally randomized, double-blind, and placebo-controlled trials in adults with primary insomnia. Efficacy outcomes, including LPS, were assessed at approximately 4 weeks, 3 months, and 6 months.[9]
Visualizing the Pathways and Processes
To better understand the underlying mechanisms and experimental designs, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. Comparative efficacy of lemborexant and other insomnia treatments: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Zolpidem - Wikipedia [en.wikipedia.org]
- 8. Suvorexant - Wikipedia [en.wikipedia.org]
- 9. Comparative efficacy of lemborexant and other insomnia treatments: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Ramelteon Demonstrates No Significant Impairment in Middle-of-the-Night Balance Compared to Placebo
A comprehensive review of clinical data indicates that ramelteon, a melatonin receptor agonist, does not negatively impact balance, mobility, or memory when assessed in the middle of the night, showing a safety profile comparable to placebo in this regard.
In a key study evaluating the effects of this compound on middle-of-the-night balance in older adults with chronic insomnia, this compound did not show any significant difference from placebo in various balance and mobility assessments.[1][2][3][4] This is in stark contrast to other hypnotics like zolpidem and zopiclone, which have been shown to cause significant impairment.[1][5][6]
Quantitative Analysis of Balance and Mobility
The following tables summarize the key quantitative data from a pivotal crossover study comparing this compound (8 mg), placebo, and zolpidem (10 mg) in older adults (≥ 65 years) with chronic insomnia.[1][2][3]
Table 1: Sensory Organization Test (SOT) Composite Equilibrium Score
| Treatment Group | Baseline Mean (SD) | Post-Dose Mean Change from Baseline | P-value vs. Placebo |
| Placebo | 77.61 | -2.02 | - |
| This compound 8 mg | 78.70 | - | 0.837[1][2] |
| Zolpidem 10 mg | 78.36 | - | <0.001[1][2] |
Table 2: Step/Quick Turn Test (SQTT)
| Treatment Group | Turn Time (seconds) - P-value vs. Placebo | Turn Sway (degrees/second) - P-value vs. Placebo |
| This compound 8 mg | 0.776[1][2] | 0.982[1][2] |
| Zolpidem 10 mg | <0.001[1][2] | <0.001[1][2] |
Table 3: Memory Recall Tests
| Treatment Group | Immediate Recall (words) - P-value vs. Placebo | Delayed Recall (words) - P-value vs. Placebo |
| This compound 8 mg | 0.683[1][2] | 0.650[1][2] |
| Zolpidem 10 mg | 0.002[1][2] | 0.247[1] |
Experimental Protocols
The data presented above was primarily derived from a double-blind, randomized, 3-way crossover study involving 33 older adults with chronic insomnia.[1][2][3]
Study Design:
-
Participants: 33 adults aged 65 years or older with a diagnosis of chronic insomnia.[1][6]
-
Treatments: Single doses of this compound 8 mg, zolpidem 10 mg (as a positive control), and placebo.[1][2][3]
-
Procedure: Each participant received each of the three treatments in a randomized sequence, with a washout period of 4 to 10 days between each treatment.[1][2][3] Medication was administered 30 minutes before the participants' habitual bedtime.[1][3]
-
Assessments: Participants were awakened two hours after taking the medication to undergo a series of tests.[1][2][3]
Key Experiments:
-
Balance Assessment (Sensory Organization Test - SOT): This test, conducted using computerized dynamic posturography (EquiTest™), quantifies an individual's ability to maintain balance by assessing their use of somatosensory, visual, and vestibular inputs.[1][6]
-
Mobility Assessment (Step/Quick Turn Test - SQTT): This test measures the speed and stability of turning, providing insights into mobility and risk of falls.[1]
-
Memory Assessment: Immediate and delayed word recall tests were administered to evaluate the short-term cognitive effects of the treatments.[1][2][3]
Mechanism of Action and Signaling Pathway
This compound's favorable safety profile concerning middle-of-the-night balance is attributed to its unique mechanism of action. Unlike many traditional hypnotics that act on the GABA-receptor complex, this compound is a selective agonist for the melatonin receptors MT1 and MT2, which are located in the suprachiasmatic nucleus (SCN) of the brain.[5][7][8][9] The SCN is the body's "master clock" that regulates the sleep-wake cycle.[6][7][9] By targeting these receptors, this compound promotes sleep onset in a manner that mimics the natural effects of melatonin, without causing widespread central nervous system depression that can lead to impaired motor skills and cognitive function.[5][8][10]
Experimental Workflow
The clinical trial assessing middle-of-the-night balance followed a rigorous, crossover design to ensure the reliability of the findings.
References
- 1. jcsm.aasm.org [jcsm.aasm.org]
- 2. Effect of this compound on middle-of-the-night balance in older adults with chronic insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jcsm.aasm.org [jcsm.aasm.org]
- 4. researchgate.net [researchgate.net]
- 5. This compound: A Novel Hypnotic Indicated for the Treatment of Insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. takeda.com [takeda.com]
- 7. droracle.ai [droracle.ai]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. Pharmacology of this compound, a Selective MT1/MT2 Receptor Agonist: A Novel Therapeutic Drug for Sleep Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
Evaluating Ramelteon's Efficacy as an Add-on Therapy to Benzodiazepines: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ramelteon's performance as an adjunctive therapy for patients currently treated with benzodiazepines for insomnia. This document synthesizes available experimental data to evaluate the efficacy of this combination therapy, focusing on benzodiazepine dose reduction and improvements in sleep quality and overall functioning.
While direct head-to-head clinical trials evaluating this compound as an add-on therapy to benzodiazepines versus other hypnotics or placebo for the primary outcome of insomnia are limited, existing research provides valuable insights into its potential benefits, particularly in facilitating benzodiazepine dose reduction and improving subjective sleep quality.
Comparative Efficacy of this compound Add-on Therapy
The primary evidence for the efficacy of this compound as an add-on therapy to benzodiazepines comes from studies focused on reducing benzodiazepine dependence and managing specific sleep-related disorders.
A key study by Naono-Nagatomo et al. (2018) investigated the effects of adding this compound (8 mg/day) to the treatment regimen of patients with long-term insomnia who were benzodiazepine-dependent. The study compared a this compound add-on group to a control group that continued with benzodiazepine administration alone over a 16-week period. The results indicated that the addition of this compound led to a significant reduction in the number of concomitantly used benzodiazepine hypnotics.[1] Furthermore, the this compound group showed significant improvements in the Pittsburgh Sleep Quality Index (PSQI) and the Global Assessment of Functioning (GAF) scores from baseline to week 16.[1]
Another relevant study by Matsui et al. (2021) retrospectively analyzed the efficacy of add-on this compound for patients with sleep-related eating disorder (SRED) and night eating syndrome (NES), many of whom were also using benzodiazepine derivatives or Z-drugs. This study found that the addition of this compound was associated with a significant decrease in the mean dose of benzodiazepines in patients who responded to the treatment.[2]
It is important to note that neither of these studies provided objective polysomnography (PSG) data, such as sleep latency or total sleep time, as a primary outcome for the add-on therapy in a general population with insomnia. The focus was primarily on the reduction of benzodiazepine use and subjective improvements in sleep and functioning.
Quantitative Data Summary
| Outcome Measure | This compound Add-on Group (Naono-Nagatomo et al., 2018)[1] | Control (Benzodiazepine Only) Group (Naono-Nagatomo et al., 2018)[1] |
| Change in Number of BZ Hypnotics | Significant decrease at Week 16 | No significant change |
| Pittsburgh Sleep Quality Index (PSQI) | Significant improvement at Week 16 from baseline | Not reported |
| Global Assessment of Functioning (GAF) | Significant improvement at Week 16 from baseline | Not reported |
| Outcome Measure | Responders (Matsui et al., 2021)[2] | Non-responders (Matsui et al., 2021)[2] |
| Mean BZD Dose (Diazepam Equivalent mg/day) at Baseline | 9.7 (± 5.7) | 12.8 (± 13.7) |
| Mean BZD Dose (Diazepam Equivalent mg/day) Post-Ramelteon | 3.9 (± 4.9) | 7.8 (± 6.1) |
| Change in BZD Dose | Significant decrease (p < 0.01) | No significant difference |
Experimental Protocols
Detailed methodologies for the key assessments used in the cited studies are crucial for interpretation and replication.
Polysomnography (PSG)
While not a primary endpoint in the key add-on therapy studies, PSG is the gold standard for objectively measuring sleep parameters. A typical PSG protocol in an insomnia clinical trial involves:
-
Participant Preparation: Participants are instructed to maintain a regular sleep-wake schedule for at least a week before the study. They are also asked to avoid caffeine, alcohol, and napping on the day of the recording.
-
Electrode Placement: Electrodes are attached to the scalp to measure brain wave activity (electroencephalogram - EEG), near the eyes to record eye movements (electrooculogram - EOG), and on the chin to monitor muscle tone (electromyogram - EMG). Additional sensors are placed to monitor heart rate (electrocardiogram - ECG), breathing (nasal/oral airflow and respiratory effort), and blood oxygen saturation (pulse oximetry).
-
Recording: Participants sleep in a controlled laboratory environment for at least eight hours. The recording is continuously monitored by a technician.
-
Scoring: The recorded data is scored in 30-second epochs by a trained professional according to standardized criteria (e.g., American Academy of Sleep Medicine (AASM) scoring manual). Key parameters include:
-
Latency to Persistent Sleep (LPS): Time from lights out to the first 10 consecutive minutes of sleep.
-
Total Sleep Time (TST): Total duration of sleep.
-
Wake After Sleep Onset (WASO): Time spent awake after sleep has been initiated.
-
Sleep Efficiency (SE): The ratio of total sleep time to time in bed.
-
Sleep Architecture: The percentage of time spent in different sleep stages (N1, N2, N3, REM).
-
Pittsburgh Sleep Quality Index (PSQI)
The PSQI is a self-administered questionnaire used to assess subjective sleep quality over the previous month.[3][4][5][6][7]
-
Structure: The questionnaire consists of 19 items that are grouped into seven component scores:
-
Subjective sleep quality
-
Sleep latency
-
Sleep duration
-
Habitual sleep efficiency
-
Sleep disturbances
-
Use of sleeping medication
-
Daytime dysfunction
-
-
Scoring: Each component is scored on a scale of 0 to 3, with higher scores indicating greater difficulty. The seven component scores are then summed to produce a global PSQI score, which ranges from 0 to 21. A global score greater than 5 is generally considered to indicate poor sleep quality.[5]
Global Assessment of Functioning (GAF) Scale
The GAF scale is a tool used by clinicians to rate the overall psychological, social, and occupational functioning of an individual on a scale of 1 to 100.[8][9][10][11][12]
-
Methodology: The rating is based on a clinical interview and considers the individual's functioning across various domains of life. The scale is divided into 10-point intervals, each with a descriptive anchor. The clinician selects the 10-point range that best describes the individual's lowest level of functioning during a specified period (e.g., the past week) and then assigns a specific number within that range.[11][12]
Assessment of Benzodiazepine Dependence
Several instruments can be used to assess benzodiazepine dependence.
-
Benzodiazepine Withdrawal Symptom Questionnaire (BWSQ): This is a self-report questionnaire designed to measure the severity of 20 common benzodiazepine withdrawal symptoms.[13][14][15][16] Each symptom is rated on a scale, and the total score provides an indication of the severity of the withdrawal syndrome.
-
Severity of Dependence Scale (SDS): The SDS is a five-item self-report questionnaire that assesses the degree of psychological dependence on a substance.[17][18][19][20] It focuses on the individual's impaired control over their drug use and their preoccupation and compulsions to take the drug. A total score is calculated, with higher scores indicating greater dependence.[19]
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound and Benzodiazepines
Experimental Workflow for Evaluating this compound Add-on Therapy
Conclusion
The available evidence suggests that this compound may be a useful adjunct to benzodiazepine therapy, primarily by facilitating a reduction in benzodiazepine dosage while improving subjective sleep quality and overall functioning in patients with long-term insomnia.[1] Its distinct mechanism of action, targeting melatonin receptors rather than the GABA-A receptor complex, offers a different therapeutic approach with a lower risk of dependence and abuse compared to benzodiazepines.
However, there is a clear need for well-designed, randomized, placebo-controlled trials that specifically evaluate the efficacy of this compound as an add-on therapy to benzodiazepines for the primary indication of insomnia in a broader patient population. Such trials should include objective polysomnography measures to provide a more complete picture of its effects on sleep architecture and continuity. This would allow for a more definitive comparison against both placebo and other potential add-on therapies. Professionals in drug development should consider these gaps in the current literature when designing future clinical trials.
References
- 1. A survey of the effects of this compound on benzodiazepine-dependence: Comparison between a this compound add-on group and a continuous benzodiazepine administration group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The efficacy of add-on this compound and subsequent dose reduction in benzodiazepine derivatives/Z-drugs for the treatment of sleep-related eating disorder and night eating syndrome: a retrospective analysis of consecutive patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. curesickle.org [curesickle.org]
- 4. mindhive.science [mindhive.science]
- 5. psychiatry.pitt.edu [psychiatry.pitt.edu]
- 6. med.upenn.edu [med.upenn.edu]
- 7. goodmedicine.org.uk [goodmedicine.org.uk]
- 8. mentalhealth.com [mentalhealth.com]
- 9. study.com [study.com]
- 10. iaap.org [iaap.org]
- 11. Guidelines for rating Global Assessment of Functioning (GAF) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ehhapp.org [ehhapp.org]
- 13. The Benzodiazepine Withdrawal Symptom Questionnaire: psychometric evaluation during a discontinuation program in depressed chronic benzodiazepine users in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Benzodiazepine Withdrawal Symptom Questionnaire: psychometric evaluation during a discontinuation program in depressed chronic benzodiazepine users in general practice. | Semantic Scholar [semanticscholar.org]
- 15. The Benzodiazepine Withdrawal Symptom Questionnaire - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The Severity of Dependence Scale (SDS) as screening test for benzodiazepine dependence: SDS validation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aodscreening.flinders.edu.au [aodscreening.flinders.edu.au]
- 20. sajp.org.za [sajp.org.za]
Safety Operating Guide
Proper Disposal of Ramelteon: A Procedural Guide for Laboratory Professionals
The following guide provides essential safety and logistical information for the proper disposal of Ramelteon, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance. This compound is designated as harmful if swallowed and is suspected of damaging fertility or the unborn child, necessitating careful handling and disposal as a hazardous chemical.[1][2][3]
Regulatory Framework
The disposal of pharmaceutical waste, including this compound, is governed by multiple regulatory bodies. In the United States, the primary agencies are the Environmental Protection Agency (EPA), which regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and potentially state-level environmental agencies, which may have more stringent requirements.[4][5] It is imperative to consult both federal and local regulations to ensure full compliance.[3][6]
Standard Operating Procedure for this compound Disposal
This protocol outlines the step-by-step process for managing this compound waste from point of generation to final disposal.
1. Waste Characterization and Segregation:
-
Identify as Hazardous Waste: Due to its classification for reproductive toxicity (H361), this compound waste should be managed as hazardous pharmaceutical waste.
-
Segregate at Source: Immediately segregate this compound waste from non-hazardous solid waste and regulated medical waste. This includes pure, unused this compound, expired stock, and materials significantly contaminated with the compound.
2. Personal Protective Equipment (PPE):
-
Before handling this compound waste, personnel must wear appropriate PPE, including chemical-impermeable gloves, safety goggles, and a lab coat.[1][7] Handling should occur in a well-ventilated area or under a laboratory fume hood.[1][6]
3. Containerization and Labeling:
-
Primary Container: Place this compound waste into a suitable, sealed, and closed container to prevent leaks or spills.[1][7] The container must be compatible with the chemical.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste Pharmaceuticals" and the name "this compound."[8] Follow all institutional and local labeling requirements.
4. Storage:
-
Store the sealed waste container in a designated, secure, and well-ventilated area away from incompatible materials.[1][2] The storage area should be locked up to prevent unauthorized access.[2][3]
5. Disposal Method:
-
Engage a Licensed Contractor: Arrange for the collection and disposal of this compound waste through a licensed hazardous material disposal company.[6]
-
Recommended Disposal: The preferred method for pharmaceutical waste is high-temperature incineration by a permitted treatment facility.[5][6] Do not dispose of this compound in the trash or flush it down the drain.[4][5][9] The EPA's Subpart P rule explicitly prohibits the sewering ("flushing") of hazardous waste pharmaceuticals by healthcare facilities.[5]
6. Spill Management:
-
In the event of a spill, evacuate personnel to a safe area.[1]
-
Remove all sources of ignition and use non-sparking tools for cleanup.[1][7]
-
Contain the spill and prevent it from entering drains.[7]
-
Collect the spilled material and any contaminated absorbent materials into a designated hazardous waste container for disposal.[1][7]
7. Documentation:
-
Maintain accurate records of all hazardous waste generated, including the quantity of this compound disposed of and the date of disposal. Retain manifests from the hazardous waste contractor for a minimum of three years, or as required by state law.[8]
Summary of Disposal and Regulatory Data
The table below summarizes key information for the disposal of this compound in a professional laboratory setting.
| Parameter | Guideline | Regulatory Context |
| Waste Classification | Hazardous Pharmaceutical Waste | Based on hazard statements (H302, H361).[1][2][3] Governed by EPA RCRA regulations.[4] |
| Primary Disposal Method | High-Temperature Incineration | Recommended for most pharmaceutical waste to ensure complete destruction.[5][6] |
| Prohibited Disposal | Flushing/Sewer Disposal | Prohibited by EPA Subpart P for hazardous pharmaceutical waste.[5] May contaminate waterways.[9] |
| Prohibited Disposal | Standard Trash / Landfill | Unsuitable for hazardous chemicals. Must be managed by a licensed facility. |
| Required Vendor | Licensed Hazardous Waste Contractor | Ensures compliance with federal, state, and local disposal laws.[3][6] |
| Container Labeling | "Hazardous Waste Pharmaceuticals" | Required by EPA regulations for healthcare facilities managing such waste.[8] |
This compound Disposal Workflow
The following diagram illustrates the decision-making and procedural workflow for the proper disposal of this compound waste in a laboratory environment.
References
- 1. echemi.com [echemi.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. targetmol.com [targetmol.com]
- 8. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 9. dtsc.ca.gov [dtsc.ca.gov]
Essential Safety Protocols for Handling Ramelteon in a Laboratory Setting
For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients such as Ramelteon is paramount. This guide provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, operational workflows, and disposal plans to minimize exposure and ensure a safe laboratory environment.
When handling this compound in a non-sterile compounding setting, particularly in its powdered form, a comprehensive approach to personal protection is crucial to mitigate the risks of inhalation, dermal, and ocular exposure. The following tables and procedures outline the necessary PPE and a stepwise process for safe handling and disposal.
Recommended Personal Protective Equipment (PPE)
A multi-layered PPE approach is recommended for handling this compound, especially when dealing with the pure compound or creating formulations. This is in line with guidelines for handling potent pharmaceutical compounds.
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N100 or CEN-approved FFP3 particulate respirator. A Powered Air-Purifying Respirator (PAPR) may be used for enhanced protection.[1][2] | To prevent inhalation of fine this compound powder, which can be hazardous. N100/FFP3 filters provide a high level of filtration efficiency.[1][2] |
| Hand Protection | Two pairs of chemical-impermeable, powder-free gloves (e.g., nitrile). The outer glove should be worn over the cuff of the lab coat. | To prevent skin contact and absorption. Double-gloving provides an additional barrier and allows for safe removal of the outer contaminated glove. |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][3] | To protect the eyes from dust particles and potential splashes. |
| Body Protection | A disposable, solid-front gown with long sleeves and tight-fitting cuffs. | To protect the skin and personal clothing from contamination. |
| Head and Foot Protection | A bouffant cap to contain hair, and disposable shoe covers. | To prevent contamination of hair and personal footwear, and to reduce the tracking of contaminants outside of the work area. |
Safe Handling and Disposal Workflow
The following diagram illustrates the procedural workflow for the safe handling of this compound, from preparation to disposal. Adherence to this workflow is critical for minimizing exposure risk.
Experimental Protocols: Step-by-Step Guidance
1. Preparation and Donning PPE:
-
Before entering the designated handling area, ensure all necessary materials and equipment are available.
-
Don PPE in the following order: shoe covers, inner gloves, gown, bouffant cap, N100/FFP3 respirator, and safety goggles.
-
Finally, don the outer pair of gloves, ensuring the cuffs are pulled over the sleeves of the gown.
2. Handling this compound:
-
All manipulations of powdered this compound, including weighing and transferring, must be conducted within a certified chemical fume hood or a powder containment hood to ensure adequate ventilation.[1]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. If not disposable, ensure they are thoroughly decontaminated after use.
-
Avoid the formation of dust during handling.[4]
3. Decontamination and Waste Disposal:
-
After handling is complete, decontaminate all work surfaces with an appropriate cleaning agent.
-
All disposable materials that have come into contact with this compound, including gloves, shoe covers, gowns, and cleaning materials, should be considered hazardous waste.
-
Place all contaminated waste into a clearly labeled, sealed waste container.
-
Dispose of this compound waste through a licensed chemical destruction facility or by controlled incineration, in accordance with local, state, and federal regulations.[4][5] Do not dispose of it down the drain.
4. Doffing PPE:
-
Remove PPE in a designated area to prevent the spread of contamination.
-
The removal sequence is critical: remove outer gloves first, followed by the gown.
-
Remove safety goggles, respirator, bouffant cap, and shoe covers.
-
Remove inner gloves last.
-
Wash hands thoroughly with soap and water after all PPE has been removed.
By adhering to these stringent safety protocols, researchers can significantly minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
